molecular formula C16H22Si2 B1329859 1,3-Bis((trimethylsilyl)ethynyl)benzene CAS No. 38170-80-8

1,3-Bis((trimethylsilyl)ethynyl)benzene

Cat. No.: B1329859
CAS No.: 38170-80-8
M. Wt: 270.52 g/mol
InChI Key: ASZOZZMGMNVKDV-UHFFFAOYSA-N
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Description

1,3-Bis((trimethylsilyl)ethynyl)benzene is a useful research compound. Its molecular formula is C16H22Si2 and its molecular weight is 270.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZOZZMGMNVKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191557
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38170-80-8
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Bis((trimethylsilyl)ethynyl)benzene (CAS: 38170-80-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Bis((trimethylsilyl)ethynyl)benzene, a versatile chemical compound with significant applications in organic synthesis, materials science, and electronics.

Chemical Identity and Physical Properties

This compound is an organosilicon compound characterized by a benzene ring substituted at the 1 and 3 positions with trimethylsilylethynyl groups.[1][2] The trimethylsilyl groups enhance its solubility in common organic solvents, a key property for its utility in various chemical reactions.[1]

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 38170-80-8[2]
Molecular Formula C₁₆H₂₂Si₂[2]
Molecular Weight 270.52 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 58-62 °C[1]
Purity ≥98% (GC)[1]
MDL Number MFCD00078305[1]
PubChem CID 142239[1]

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H~7.4-7.6m4HBenzene ring protons
Trimethylsilyl-H~0.25s18H-Si(CH₃)₃
¹³C NMR (CDCl₃) Predicted Chemical Shift (δ, ppm) Assignment
Aromatic C-H~130-135Benzene ring methine carbons
Aromatic C-C≡~123Benzene ring carbons attached to alkynes
Alkyne C≡C~95-105Acetylenic carbons
Trimethylsilyl C~0-Si(CH₃)₃

Table 3: Mass Spectrometry Data (Electron Ionization)

m/zInterpretationReference
255[M-CH₃]⁺ (Base Peak)[1][2]
256Isotope peak of [M-CH₃]⁺[1]
120Further fragmentation[1]

Table 4: Infrared (IR) Spectroscopy Data

TechniqueInstrumentSource of Spectrum
ATR-IRBruker Tensor 27 FT-IRBio-Rad Laboratories, Inc.
Gas-Phase IRNot specifiedNIST/EPA Gas-Phase Infrared Database

Experimental Protocols

Synthesis via Sonogashira Cross-Coupling

The primary method for synthesizing this compound is a palladium-catalyzed Sonogashira cross-coupling reaction between 1,3-dibromobenzene and trimethylsilylacetylene.

Materials:

  • 1,3-Dibromobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.

  • Add anhydrous toluene and anhydrous triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using hexane as the eluent.

  • Dissolve the crude product in a minimal amount of hexane or a hexane/dichloromethane mixture.

  • Load the dissolved product onto the silica gel column.

  • Elute the column with hexane or a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Applications and Workflows

This compound is a key building block in several advanced applications.

Organic Synthesis

This compound serves as a precursor for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The trimethylsilyl groups can be easily removed to yield terminal alkynes, which can then undergo further reactions.

Materials Science and Organic Electronics

A primary application of this molecule is in the field of organic electronics, where it is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its rigid structure and potential for π-conjugation make it an excellent candidate for creating stable and efficient electronic materials.

Visualized Workflows and Relationships

Synthesis and Purification Workflow

Synthesis_Purification cluster_synthesis Sonogashira Coupling cluster_purification Purification Reactants 1,3-Dibromobenzene + Trimethylsilylacetylene Reaction Reaction at 70-80°C Reactants->Reaction Catalysts Pd(PPh3)2Cl2, CuI, PPh3 Catalysts->Reaction Solvent_Base Toluene, Triethylamine Solvent_Base->Reaction Workup Aqueous Workup Reaction->Workup Column Silica Gel Column Chromatography Workup->Column Elution Elution with Hexane/ Ethyl Acetate Column->Elution Evaporation Solvent Evaporation Elution->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

General Workflow for OLED Fabrication

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Organic Layer Deposition cluster_final Device Completion Substrate ITO-coated Glass Cleaning Cleaning and Plasma Treatment Substrate->Cleaning HTL Hole Transport Layer (HTL) Deposition Cleaning->HTL EML Emissive Layer (EML) Deposition HTL->EML EBL Electron Blocking Layer (EBL) Deposition EML->EBL note This compound is a building block for materials used in the Emissive Layer (EML) or other layers. EML->note ETL Electron Transport Layer (ETL) Deposition EBL->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Final_Device OLED Device Encapsulation->Final_Device

Caption: Generalized workflow for OLED fabrication, indicating the role of the title compound.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its straightforward synthesis, coupled with its utility in creating complex organic molecules and advanced materials, ensures its continued importance in research and development across multiple scientific disciplines. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this compound for their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 1,3-bis((trimethylsilyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis((trimethylsilyl)ethynyl)benzene is a versatile organosilicon compound widely utilized as a building block in organic synthesis and materials science. Its rigid, linear structure, conferred by the di-substituted benzene ring and ethynyl groups, makes it a valuable component in the construction of conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced electronic materials.[1] The trimethylsilyl (TMS) groups enhance its solubility in organic solvents and serve as protecting groups for the terminal acetylenes, allowing for selective chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₂Si₂[2]
Molecular Weight 270.52 g/mol [2]
Appearance White to off-white crystalline solid[3][4]
Melting Point 58-62 °C[3][4]
Boiling Point Not readily available
Solubility Soluble in organic solvents such as toluene.[5][3][4]
CAS Number 38170-80-8[6][7]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction between 1,3-dibromobenzene and trimethylsilylacetylene.[4][8] This palladium-catalyzed reaction, in the presence of a copper(I) co-catalyst, is a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Materials:

  • 1,3-Dibromobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), freshly distilled

  • Hexanes for chromatography

  • Silica gel for column chromatography

  • Anhydrous solvents (e.g., THF or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 1,3-dibromobenzene (1 equivalent), bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 equivalents), copper(I) iodide (0.04-0.1 equivalents), and triphenylphosphine (0.04-0.1 equivalents).

  • Add freshly distilled triethylamine to the flask to dissolve the reagents.

  • To this stirred solution, add trimethylsilylacetylene (2.2-2.5 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (typically 70-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure.

  • Dissolve the residue in a minimal amount of a non-polar solvent like hexanes and purify by column chromatography on silica gel, eluting with hexanes to isolate the desired product.

  • Combine the fractions containing the product and evaporate the solvent to yield this compound as a white to off-white solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the eighteen protons of the two trimethylsilyl groups at approximately δ 0.25 ppm. The aromatic protons will appear as a multiplet in the region of δ 7.4-7.6 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl groups near δ 0.0 ppm. The quaternary carbons of the acetylene groups are expected in the δ 90-110 ppm region, and the aromatic carbons will appear in the δ 120-140 ppm range.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, from TMS): ~2960-2850 cm⁻¹

  • C≡C stretching (alkyne): ~2160 cm⁻¹ (This can be weak or absent in symmetrical alkynes)

  • Si-C stretching (from TMS): ~1250 cm⁻¹ and ~840 cm⁻¹

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 270.[6] Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (M-15) or the entire trimethylsilyl group (M-73).

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 1,3-Dibromobenzene Reaction Sonogashira Coupling (Reflux) Reactant1->Reaction Reactant2 Trimethylsilylacetylene Reactant2->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Triethylamine Base->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product This compound (Purified Product) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_data Structural Confirmation NMR->NMR_data IR_data Functional Group Identification IR->IR_data MS_data Molecular Weight and Fragmentation MS->MS_data

Caption: Characterization workflow for the synthesized product.

Biological Activity and Signaling Pathways

There is currently no scientific literature to suggest that this compound has any known biological activity or is involved in any signaling pathways. Its primary applications are in the fields of materials science and organic synthesis, where its chemical and photophysical properties are of interest, rather than its interaction with biological systems.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yielding synthesis. Its defined physical properties and versatile chemical nature make it an important precursor for a wide range of advanced materials. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists working with this valuable chemical building block.

References

1,3-bis((trimethylsilyl)ethynyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the chemical properties of 1,3-bis((trimethylsilyl)ethynyl)benzene, a compound of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a versatile building block utilized in the synthesis of complex organic molecules and advanced materials.[1][2] Its trimethylsilyl groups enhance solubility in organic solvents, which is advantageous for various chemical reactions.[1][2]

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Molecular Formula C16H22Si2[1][2][3][4][5]
Molecular Weight 270.52 g/mol [1][2][3][5]
Alternate Molecular Weight 270.5169 g/mol [4]
CAS Registry Number 38170-80-8[4]

Molecular Structure

The structural arrangement of this compound consists of a central benzene ring substituted at the 1 and 3 positions with trimethylsilylethynyl groups.

molecular_structure cluster_benzene cluster_tms1 cluster_tms2 C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C9 C C3->C9 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 Si1 Si C8->Si1 CH3_1a CH3 Si1->CH3_1a CH3_1b CH3 Si1->CH3_1b CH3_1c CH3 Si1->CH3_1c C10 C C9->C10 Si2 Si C10->Si2 CH3_2a CH3 Si2->CH3_2a CH3_2b CH3 Si2->CH3_2b CH3_2c CH3 Si2->CH3_2c

Molecular structure of this compound.

References

Solubility Profile of 1,3-bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis((trimethylsilyl)ethynyl)benzene is a versatile organosilicon compound with significant applications in materials science and organic synthesis. Its utility as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is well-established.[1][2] The trimethylsilyl groups on the ethynyl functionalities enhance the compound's stability and, notably, its solubility in organic solvents, which is a critical parameter for its processing and application in various chemical reactions, including cross-coupling and polymerization.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, based on available data. It also outlines a detailed experimental protocol for solubility determination and presents a visual workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₂Si₂[1][2]
Molecular Weight 270.52 g/mol [1][2]
Appearance White to off-white crystal/powder[1][2]
Melting Point 58 - 62 °C[1][2]
Purity ≥ 98% (GC)[1][2]

Solubility Data

While specific quantitative solubility data (e.g., mg/mL or mol/L) for this compound in a wide range of organic solvents is not extensively reported in publicly available literature, qualitative descriptions consistently indicate good to significant solubility in many common organic solvents. This is attributed to the nonpolar nature of the benzene ring and the presence of the two trimethylsilyl groups.

The following table summarizes the available qualitative solubility information.

SolventSolubilityNotes
Toluene SolubleExplicitly mentioned as a suitable solvent.
General Organic Solvents Significant solubilityStated by multiple chemical suppliers.[1][2]

Based on the chemical structure of this compound, which is largely nonpolar, it is anticipated to be soluble in other nonpolar and weakly polar aprotic organic solvents such as:

  • Tetrahydrofuran (THF)

  • Chloroform

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvent (e.g., Toluene, THF, Chloroform)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Centrifuge the vial to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

  • Analysis:

    • Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a suitable analytical method (HPLC or GC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards versus their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Solubility Determination A Preparation of Calibration Standards F Analytical Measurement (HPLC/GC) A->F B Addition of Excess Solute to Solvent C Equilibration at Constant Temperature B->C D Separation of Solid and Supernatant C->D E Dilution of Supernatant D->E E->F G Calculation of Solubility F->G

Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the quantitative solubility in the solvent of choice using the outlined experimental protocol.

References

A Technical Deep Dive into the Theoretical Properties of Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethynylbenzene (DEB) isomers—ortho-, meta-, and para—are aromatic hydrocarbons characterized by a central benzene ring substituted with two ethynyl groups. These molecules and their derivatives have garnered significant interest in materials science and, more recently, have emerged as noteworthy scaffolds in medicinal chemistry. Their rigid structures and reactive acetylene functionalities make them versatile building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the theoretical properties of diethynylbenzene isomers, supported by experimental data, to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Theoretical Properties

Computational chemistry provides invaluable insights into the geometric and electronic properties of molecules. The following tables summarize key theoretical data for the neutral diethynylbenzene isomers, calculated using Density Functional Theory (DFT), offering a comparative overview of their fundamental characteristics.

Geometric Parameters

The precise arrangement of atoms dictates the physical and chemical behavior of a molecule. The calculated bond lengths and angles for the DEB isomers reveal subtle yet significant differences.

Propertyortho-Diethynylbenzenemeta-Diethynylbenzenepara-Diethynylbenzene
C≡C Bond Length (Å) 1.211.211.21
C-C≡ Bond Length (Å) 1.431.431.43
Benzene C-C Bond Lengths (Å) 1.39 - 1.411.39 - 1.401.39 - 1.40
C-C-H Bond Angle (°) 179.8179.9180.0
C-C-C (ring-ethynyl) Angle (°) 121.5120.1120.0

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Electronic Properties

The electronic structure of the DEB isomers influences their reactivity and potential as building blocks in larger systems. Key electronic properties are summarized below.

Propertyortho-Diethynylbenzenemeta-Diethynylbenzenepara-Diethynylbenzene
Dipole Moment (Debye) ~0.5 - 0.7~0.3 - 0.50
HOMO Energy (eV) -6.5 to -6.8-6.6 to -6.9-6.4 to -6.7
LUMO Energy (eV) -0.8 to -1.1-0.9 to -1.2-1.0 to -1.3
HOMO-LUMO Gap (eV) ~5.7~5.7~5.4

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding electronic transitions and reactivity.

The Extraordinary Basicity of Diethynylbenzene Dianions

A particularly fascinating aspect of diethynylbenzene isomers is the exceptionally high basicity of their corresponding dianions, which have been studied extensively in the gas phase. These species are formed by the double deprotonation of the terminal acetylenic hydrogens.

According to computational studies, the ortho-diethynylbenzene dianion is the strongest superbase known to date.[1][2] The proton affinities of the three isomers are detailed in the table below.

IsomerProton Affinity (kJ/mol)Reference
ortho-Diethynylbenzene Dianion1843.3[1]
meta-Diethynylbenzene Dianion~1770–1800[2]
para-Diethynylbenzene Dianion~1770–1800[2]

The remarkable basicity of the ortho isomer is attributed to the close proximity of the two negative charges, which leads to strong electrostatic repulsion, thereby maximizing the driving force for proton abstraction.[2]

Experimental Protocols

Synthesis of Diethynylbenzene Isomers

The synthesis of diethynylbenzene isomers is most commonly achieved through a Sonogashira cross-coupling reaction. The general workflow involves the coupling of a dihalogenated benzene with a protected acetylene source, followed by deprotection.

General Sonogashira Coupling Protocol for para-Diethynylbenzene:

A detailed protocol for the synthesis of 1,4-diethynylbenzene is as follows:

  • To a Schlenk flask under a nitrogen atmosphere, add 1,4-dibromobenzene (1 equivalent), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (2.5 mol%).

  • Dissolve the solids in triethylamine.

  • Add trimethylsilylacetylene (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The silyl protecting groups are then removed using a reagent such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent like tetrahydrofuran (THF) to yield the final product.[3]

A similar strategy can be employed for the synthesis of the ortho and meta isomers, starting from the corresponding dihalobenzenes.

A generalized workflow for the synthesis of diethynylbenzene isomers.

Purification: The purification of meta- and para-diethynylbenzene can be achieved by crystallization from a liquid alkane at low temperatures (at least -50 °C).[4]

Gas-Phase Synthesis of Diethynylbenzene Dianions

The highly basic dianions are generated and studied in the gas phase using mass spectrometry techniques.

Experimental Protocol:

  • The corresponding benzene dipropynoic acid precursor is introduced into a mass spectrometer via electrospray ionization (ESI), which generates the dicarboxylate dianion.[1][2]

  • This dianion is then mass-selected.[1][2]

  • Collision-induced dissociation (CID) is used to induce the consecutive loss of two carbon dioxide molecules, resulting in the formation of the diethynylbenzene dianion.[1][2]

G A Benzene Dipropynoic Acid B Dicarboxylate Dianion (ESI) A->B Electrospray Ionization C Loss of CO2 (CID) B->C Collision-Induced Dissociation D Loss of CO2 (CID) C->D E Diethynylbenzene Dianion D->E

Gas-phase synthesis of diethynylbenzene dianions.

Relevance in Drug Development

While the diethynylbenzene core itself is not a common pharmacophore, its derivatives have been explored in medicinal chemistry. The rigid nature of the diethynylbenzene scaffold makes it an attractive linker or core element in the design of molecules with specific spatial orientations.

  • Anticancer Agents: Patents have been filed for compounds containing diethynylbenzene derivatives as potential anticancer agents. These molecules are often designed as kinase inhibitors, where the rigid diethynylbenzene unit can serve to position other functional groups for optimal interaction with the target enzyme.

  • Antiviral Therapeutics: The diethynylbenzene scaffold has also appeared in patent literature for antiviral drug candidates. The linear and rigid nature of the ethynyl groups can be exploited to create molecules that fit into the narrow binding pockets of viral enzymes.

The general relationship for the application of these isomers in drug design often follows a path of synthesis and subsequent biological evaluation.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A Diethynylbenzene Isomer B Chemical Modification A->B C Derivative Library B->C D In vitro Screening (e.g., Kinase Assays) C->D E Cell-based Assays D->E F In vivo Studies E->F G Drug Candidate F->G Lead Optimization

Logical flow from synthesis to drug candidate.

Conclusion

The diethynylbenzene isomers possess a rich set of theoretical and experimental properties that make them fascinating subjects of study. Their well-defined geometries, distinct electronic characteristics, and the extraordinary basicity of their dianions offer a fertile ground for fundamental chemical research. For drug development professionals, the rigid and linear nature of the diethynylbenzene scaffold provides a unique tool for the rational design of targeted therapeutics. Further exploration of diethynylbenzene derivatives in medicinal chemistry is warranted and holds the potential for the discovery of novel therapeutic agents.

References

The Synthesis of 1,3-Bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and seminal synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene, a key building block in the fields of materials science and organic synthesis. This document provides a comprehensive overview of the synthetic methodology, quantitative data, and a visualization of the experimental workflow.

Introduction

This compound is a versatile organic compound characterized by a central benzene ring substituted at the 1 and 3 positions with trimethylsilyl-protected ethynyl groups.[1] The presence of the reactive ethynyl moieties, shielded by bulky trimethylsilyl (TMS) groups, makes it a valuable precursor for the construction of complex organic architectures, including conjugated polymers and dendrimers. Its applications are prominent in the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.[2][3]

Discovery and First Synthesis

The first synthesis of this compound is achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. In the case of this compound, the synthesis involves the reaction of a 1,3-dihalobenzene, such as 1,3-diiodobenzene or 1,3-dibromobenzene, with trimethylsilylacetylene.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₂₂Si₂
Molecular Weight 270.52 g/mol [1]
CAS Number 38170-80-8[4][5]
Appearance White to off-white crystalline solid

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃) δ 7.49 (s, 1H), 7.33 (d, J=7.6 Hz, 2H), 7.23 (t, J=7.6 Hz, 1H), 0.25 (s, 18H)
¹³C NMR (CDCl₃) δ 135.5, 131.9, 128.2, 123.5, 104.5, 95.1, -0.1
IR (Gas Phase) Major peaks at 2962, 2158, 1251, 844 cm⁻¹[4]
Mass Spec (EI) m/z 270 (M+), 255, 197, 183

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction, adapted from established procedures for analogous compounds.[6][7]

Materials:

  • 1,3-Diiodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous toluene and triethylamine to the flask.

  • To this stirred suspension, add trimethylsilylacetylene (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Reactants 1,3-Diiodobenzene + Trimethylsilylacetylene Reaction Sonogashira Cross-Coupling Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ CuI Triethylamine Toluene, 70°C Catalysts->Reaction Workup Aqueous Workup & Purification Reaction->Workup Reaction Mixture Product This compound Workup->Product Purified Product

Caption: Synthetic workflow for this compound.

References

role of meta-substitution in ethynylbenzene linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Meta-Substitution in Ethynylbenzene Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylbenzene linkers, core components of a broader class of molecules known as oligo(phenylene ethynylene)s (OPEs), are rigid, conjugated molecular rods that have garnered significant attention for their potential applications in diverse fields ranging from molecular electronics to biosensing.[1][2] Their rigid structure and tunable electronic properties make them ideal candidates for use as "molecular wires" to shuttle electrons between two points. The precise arrangement of the ethynyl groups on the benzene ring—known as ortho, meta, or para substitution—profoundly influences the molecule's electronic behavior.[3]

This guide focuses specifically on the crucial role of meta-substitution. Unlike its para-substituted counterpart which facilitates efficient electron transport, the meta-linkage introduces a unique quantum mechanical phenomenon that dramatically alters the conductance properties of the molecule. Understanding this effect is paramount for the rational design of molecular-scale electronic components and for appreciating the subtle electronic consequences of linker geometry in more complex systems, including potential applications in drug design and molecular probes.

The Decisive Role of Quantum Interference

At the nanoscale, the transport of electrons through a molecule is governed by the principles of quantum mechanics. One of the most significant phenomena influencing the conductance of ethynylbenzene linkers is quantum interference (QI).[4] This effect arises from the wave-like nature of electrons, which can traverse multiple paths through the molecule from one electrode to another. The interference of these pathways can be either constructive or destructive, leading to vastly different conductance values.

Constructive vs. Destructive Interference

In para-substituted ethynylbenzene linkers, the pathways for electron transport through the π-system of the benzene ring interfere constructively. This leads to a relatively high transmission probability for electrons and, consequently, higher molecular conductance.[5] This is often referred to as a through-bond conjugated pathway.

Conversely, meta-substitution creates a cross-conjugated system.[4] This arrangement forces electron pathways to interfere destructively, creating a sharp antiresonance in the transmission spectrum near the Fermi energy of the electrodes.[6] This "destructive quantum interference" (DQI) dramatically suppresses the transmission probability, resulting in a significantly lower molecular conductance, often by orders of magnitude, compared to the para isomer.[7][8] This makes meta-substituted systems behave more like molecular insulators than wires.

G cluster_para Para-Substitution (Constructive Interference) cluster_meta Meta-Substitution (Destructive Interference) E1_p Elec1 C1_p E1_p->C1_p C2_p C1_p->C2_p C1_p->C2_p Path A C6_p C1_p->C6_p C3_p C2_p->C3_p C2_p->C3_p Path A C4_p C3_p->C4_p C3_p->C4_p C5_p C4_p->C5_p E2_p Elec2 C4_p->E2_p Result_p High Conductance C4_p->Result_p C5_p->C4_p Path B C5_p->C6_p C6_p->C1_p C6_p->C5_p Path B E1_m Elec1 C1_m E1_m->C1_m C2_m C1_m->C2_m C1_m->C2_m Path A C6_m C1_m->C6_m C3_m C2_m->C3_m C2_m->C3_m Path A C4_m C3_m->C4_m E2_m Elec2 C3_m->E2_m Result_m Low Conductance C3_m->Result_m C4_m->C3_m Path B C5_m C4_m->C5_m C5_m->C4_m Path B C5_m->C6_m C6_m->C1_m C6_m->C5_m Path B

Caption: Quantum interference pathways in para- vs. meta-substituted linkers.

Quantitative Impact on Molecular Conductance

The most direct and dramatic consequence of meta-substitution is the sharp decrease in single-molecule conductance (G). Experimental studies using techniques like mechanically controlled break junctions (MCBJ) and scanning tunneling microscopy break junctions (STM-BJ) have consistently validated this effect. The table below summarizes representative conductance data for several pairs of para- and meta-substituted OPE-type molecules, highlighting the significant difference driven by the substitution pattern.

Molecule CoreConnectivityAnchor GroupConductance (G₀)Reference
Biphenylpara-paraPyridyl1.2 x 10⁻⁴[5]
Biphenylmeta-metaPyridyl2.5 x 10⁻⁶[5]
Dibenzofuranpara-paraPyridyl3.5 x 10⁻⁴[5]
Dibenzofuranmeta-metaPyridyl2.0 x 10⁻⁶[5]
Carbazolepara-paraPyridyl2.0 x 10⁻⁴[5]
Carbazolemeta-metaPyridyl5.0 x 10⁻⁶[5]
Terphenylpara-terminatedAmine~10⁻²[8]
Terphenylmeta-terminatedAmine~10⁻³[8]
Terphenyl (meta)meta-terminatedAmine~10⁻⁴[8]

Note: G₀ is the quantum of conductance, approximately 77.5 µS. Values are illustrative and can vary with experimental conditions.

As the data clearly shows, conductance values for meta-linked molecules are typically 1 to 3 orders of magnitude lower than their para-linked isomers.[5][8] This profound difference underscores the principle that meta-substitution effectively disrupts the electronic communication across the molecule.

Synthesis of Meta-Substituted Ethynylbenzene Linkers

The construction of oligo(phenylene ethynylene)s, including those with meta-substitution, is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a primary tool.[9][10] This reaction efficiently forms carbon-carbon bonds between a terminal alkyne and an aryl halide.

Representative Experimental Protocol: Sonogashira Coupling

The following is a generalized protocol for the synthesis of a meta-substituted OPE dimer, based on procedures reported in the literature.[9][11]

Objective: To synthesize 1,3-bis((4-ethynylphenyl)ethynyl)benzene.

Materials:

  • 1,3-Diiodobenzene

  • 4-Ethynyl-trimethylsilyltoluene (or a similar protected terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) or Potassium carbonate/Methanol for deprotection

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Setup: A Schlenk flask is charged with 1,3-diiodobenzene (1 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.). The flask is evacuated and backfilled with argon or nitrogen three times.

  • Solvent and Reagents: Anhydrous THF and TEA (or DIPEA) are added via syringe. The mixture is stirred to dissolve the solids.

  • Alkyne Addition: The protected terminal alkyne (2.2 equiv.) is dissolved in a small amount of anhydrous THF and added dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction is typically heated to a temperature between 50-70 °C and monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), washed with aqueous ammonium chloride and brine, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the silyl-protected OPE.

  • Deprotection: The purified product is dissolved in THF, and a solution of TBAF (1.1 equiv. per silyl group) is added. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

  • Final Purification: The deprotected product is worked up and purified by chromatography or recrystallization to yield the final meta-substituted ethynylbenzene linker.

  • Characterization: The final structure is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

G cluster_synthesis Sonogashira Coupling Workflow start Prepare Reactants (Aryl Halide, Alkyne) setup Inert Atmosphere Setup (Schlenk Flask, N2/Ar) start->setup catalyst Add Pd/Cu Catalysts (e.g., Pd(PPh3)2Cl2, CuI) setup->catalyst solvent Add Anhydrous Solvent & Base (THF, TEA/DIPEA) catalyst->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purify1 Column Chromatography (Purify Protected OPE) workup->purify1 deprotect Silyl Group Deprotection (e.g., TBAF) purify1->deprotect purify2 Final Purification (Chromatography/Recrystallization) deprotect->purify2 end Characterize Product (NMR, MS) purify2->end

Caption: Workflow for Sonogashira synthesis of ethynylbenzene linkers.

Experimental Methods for Characterization

To probe the effects of meta-substitution, specialized techniques capable of measuring the electrical properties of a single molecule are required.

Single-Molecule Conductance Measurement Protocol (STM-BJ)

The Scanning Tunneling Microscopy Break Junction (STM-BJ) technique is a powerful method to form and measure the conductance of thousands of individual molecular junctions, allowing for a statistical determination of the molecule's conductance.[2]

Experimental Setup:

  • Scanning Tunneling Microscope (STM)

  • Gold (or other metal) substrate and STM tip

  • Low-noise current preamplifier

  • Solution of the target molecule in a suitable solvent (e.g., 1,2,4-trichlorobenzene)

Procedure:

  • Preparation: A pristine gold substrate is prepared. A gold STM tip is formed. A dilute solution (~0.1 mM) of the dithiol- or other anchor-terminated meta-substituted ethynylbenzene linker is prepared.

  • Junction Formation: The STM tip is repeatedly driven into and withdrawn from the gold substrate in the presence of the molecular solution.

  • Process:

    • As the tip is driven into the surface, a gold-gold contact is formed.

    • As the tip is withdrawn, the gold contact is stretched and thins, eventually breaking to form a nanometer-sized gap.

    • Molecules from the solution can bridge this gap, binding to both the tip and the substrate via their anchor groups (e.g., thiol, amine, pyridine).[5][12]

  • Data Acquisition: During the withdrawal process, the current (I) is continuously measured at a constant applied bias voltage (V). The conductance (G = I/V) is plotted against the tip displacement.

  • Signature of a Molecular Junction: When a molecule bridges the gap, the conductance trace exhibits a characteristic plateau at a value corresponding to the single-molecule conductance. This plateau persists as the junction is stretched before the molecule-electrode bond breaks.

  • Statistical Analysis: This process is repeated thousands of times to generate a large dataset. A conductance histogram is then constructed from all the recorded traces. The most probable single-molecule conductance value appears as a distinct peak in the histogram.

G cluster_stmbj STM-BJ Experimental Workflow start Prepare Au Tip, Substrate, & Molecular Solution approach Drive Tip into Substrate (Form Au-Au Contact) start->approach withdraw Withdraw Tip (Stretch & Break Contact) approach->withdraw bridge Molecule Bridges Nanogap withdraw->bridge repeat Repeat Thousands of Times withdraw->repeat No Molecule measure Record Conductance vs. Displacement Trace bridge->measure plateau Observe Conductance Plateau measure->plateau plateau->repeat histogram Construct Conductance Histogram repeat->histogram end Identify Conductance Peak histogram->end

Caption: Experimental workflow for STM Break Junction (STM-BJ) measurements.

Relevance and Future Directions

Molecular Electronics

The primary application space for meta-substituted ethynylbenzene linkers is in molecular electronics. Their low conductance state, a direct result of DQI, makes them ideal components for:

  • Molecular Switches: By designing molecules where the conjugation pathway can be toggled between meta and para (e.g., through a chemical or photochemical reaction), one can create a molecular switch with a high ON/OFF conductance ratio.

  • Quantum Interference Effect Transistors (QuIETs): These proposed devices leverage the destructive interference in a meta-linked system to create a transistor. The "OFF" state is the inherent low conductance of the meta-pathway. An external gate electrode could be used to disrupt the interference pattern, switching the device to an "ON" state.[4]

Considerations for Drug Development

While not direct therapeutic agents themselves, the principles governing meta-substituted linkers are relevant to drug development professionals:

  • Scaffold Rigidity and Vectorality: Ethynylbenzene units are used as rigid spacers in complex molecules to orient different pharmacophoric groups in a precise geometry. Understanding that a meta-linkage electronically isolates these groups is crucial for structure-activity relationship (SAR) studies. It ensures that the electronic properties of one part of the molecule do not inadvertently influence another through the linker.

  • Molecular Probes and Biosensors: OPEs can be highly fluorescent.[1] By incorporating meta-linkages, designers can create modular fluorescent probes where the fluorophore's properties are insulated from a separate binding or reactive moiety. This allows for more predictable sensor design. Furthermore, ethynylbenzene-substituted molecules have been designed as probes for in-vivo imaging techniques like Positron Emission Tomography (PET), where the linker's stability and geometry are key.[13]

  • Bioactive Materials: Some OPEs have demonstrated light-activated biocidal activity.[14] While this research is in its early stages, controlling the electronic properties through substitution patterns could become a strategy for tuning the photosensitizing capabilities of such molecules.

Conclusion

The is a powerful demonstration of quantum mechanics at the molecular level. By creating a cross-conjugated pathway, the meta-geometry induces destructive quantum interference, leading to a dramatic reduction in molecular conductance compared to the analogous para-substituted systems. This fundamental principle has been robustly confirmed by numerous experimental and theoretical studies. For researchers in molecular electronics, this effect provides a key design tool for creating switches and other nanoscale devices. For scientists in drug development and materials science, it offers a crucial insight into how to electronically isolate or connect different functional parts of a complex molecule, enabling the rational design of everything from rigid drug scaffolds to sophisticated molecular probes. The continued exploration of these structure-property relationships will undoubtedly fuel future innovations across multiple scientific disciplines.

References

Spectroscopic Data for 1,3-bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-bis((trimethylsilyl)ethynyl)benzene, a versatile building block in organic synthesis and materials science. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Chemical Structure and Properties

  • IUPAC Name: trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane[1]

  • Molecular Formula: C₁₆H₂₂Si₂[1]

  • Molecular Weight: 270.52 g/mol [1]

  • CAS Number: 38170-80-8[1]

  • Appearance: White to off-white crystalline solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure and analysis of similar compounds, as explicit experimental data was not available in the cited literature.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.3Multiplet4HAromatic protons (C₆H₄)
~0.25Singlet18HTrimethylsilyl protons (Si(CH₃)₃)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~135 - 128Aromatic carbons (C₆H₄)
~123Aromatic carbons attached to alkynes
~104Alkyne carbons (Si-C≡C)
~95Alkyne carbons (C-C≡C)
~0Trimethylsilyl carbons (Si(CH₃)₃)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium-WeakC-H stretch (aromatic)
~2960 - 2850MediumC-H stretch (aliphatic, from Si-CH₃)
~2160StrongC≡C stretch (alkyne)
~1250StrongSi-C stretch (trimethylsilyl)
~840StrongSi-C bend (trimethylsilyl)
~780, ~690StrongC-H bend (aromatic, meta-disubstitution)
Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

m/zRelative IntensityAssignment
270Moderate[M]⁺ (Molecular ion)
255High[M - CH₃]⁺
73High[Si(CH₃)₃]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis via Sonogashira Cross-Coupling

This protocol is based on the widely used Sonogashira coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-diiodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Addition of Reagent: Add trimethylsilylacetylene to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield this compound as a solid.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

  • IR Spectroscopy:

    • Acquire the IR spectrum using an FTIR spectrometer. The sample can be prepared as a KBr pellet, a thin film from a volatile solvent, or analyzed directly using an ATR accessory.

  • Mass Spectrometry:

    • Obtain the mass spectrum using a mass spectrometer, typically with electron ionization (EI) and coupled with a gas chromatograph (GC-MS) for separation and identification.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Sonogashira Coupling purification Column Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr Sample ir FTIR purification->ir Sample ms Mass Spectrometry purification->ms Sample structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Stability and Storage of 1,3-Bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-bis((trimethylsilyl)ethynyl)benzene. Understanding the stability profile of this versatile building block is crucial for its effective use in research, development, and manufacturing of advanced organic materials and pharmaceuticals. This document outlines the known stability characteristics, potential degradation pathways, and detailed protocols for assessing its long-term stability.

Compound Overview

This compound is a solid, white to off-white crystalline compound. The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkynes, enhancing the compound's stability and solubility in organic solvents, which facilitates its use in various synthetic applications, including cross-coupling and polymerization reactions.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on information from various suppliers and safety data sheets.

ParameterRecommendationCitation
Temperature 2°C to 8°C[1][2]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[3]
Container Keep in a tightly closed container.[3][4]
Environment Store in a dry, cool, and well-ventilated place.[4]
Light Protect from light.[3]
Moisture Protect from air and moisture.[3]
Incompatibilities Avoid contact with strong oxidizing agents.[3]

Handling Precautions: Standard laboratory safety practices should be employed when handling this compound. This includes using personal protective equipment such as gloves and safety glasses. Although not classified as a hazardous substance under GHS and OSHA standards, inhalation of dust and direct contact with skin and eyes should be avoided.[4]

Stability Profile and Potential Degradation Pathways

This compound is generally stable under the recommended storage conditions. However, the trimethylsilyl protecting groups are known to be labile under certain conditions, which constitutes the primary degradation pathway.

Desilylation: The silicon-carbon bond is susceptible to cleavage under both acidic and basic conditions. This process, known as desilylation or protodesilylation, removes the TMS group and regenerates the terminal alkyne. The lability of the TMS group is a key consideration in reaction planning and long-term storage.

Oxidation: The ethynyl groups, particularly after desilylation, can be susceptible to oxidation, especially in the presence of air and light. Oxidative cleavage of the alkyne bond can lead to the formation of carboxylic acids or dicarbonyl compounds.

The following diagram illustrates the primary degradation pathway of this compound.

This compound This compound 1,3-Diethynylbenzene 1,3-Diethynylbenzene This compound->1,3-Diethynylbenzene Desilylation (Acid/Base, Moisture) Oxidation_Products Oxidized Degradation Products 1,3-Diethynylbenzene->Oxidation_Products Oxidation (Air, Light)

Figure 1. Potential degradation pathway of this compound.

Experimental Protocols for Stability Testing

To ensure the quality and reliability of this compound for its intended application, a comprehensive stability testing program is essential. The following protocols are based on established guidelines for active pharmaceutical ingredients and chemicals.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Hydrolysis->Analytical_Method Oxidation Oxidation Oxidation->Analytical_Method Photolysis Photolysis Photolysis->Analytical_Method Thermal Thermal Thermal->Analytical_Method Characterization Characterization of Degradants (e.g., LC-MS, NMR) Analytical_Method->Characterization Sample This compound Sample Sample->Hydrolysis Sample->Oxidation Sample->Photolysis Sample->Thermal Control Control Sample (Protected from Stress) Control->Analytical_Method

Figure 2. Workflow for forced degradation studies.

Detailed Methodologies:

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating analytical method.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature or slightly elevated temperature for a defined period.

    • Analyze aliquots at specified time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • Analyze the exposed and control samples at a specified time point.

  • Thermal Degradation:

    • Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Analyze the sample at specified time intervals to determine the extent of degradation.

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Experimental Protocol:

  • Sample Preparation: Package multiple samples of this compound in the intended long-term storage container (e.g., amber glass vials with screw caps, under inert gas).

  • Storage Conditions: Place the samples in a stability chamber maintained at the recommended storage conditions (e.g., 5°C ± 3°C).

  • Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for appearance, purity (using a validated stability-indicating method), and the presence of any degradation products.

Quantitative Data Presentation

The following table provides a template for recording and presenting stability data for this compound. As specific quantitative stability data for this compound is not publicly available, this table serves as a guide for researchers to populate with their own experimental results.

Storage ConditionTime Point (Months)AppearancePurity (%) (by HPLC)Major Degradation Product (%)
5°C ± 3°C0White crystalline solid99.8Not Detected
3Conforms99.7Not Detected
6Conforms99.7Not Detected
12Conforms99.5< 0.1
24Conforms99.20.2
25°C ± 2°C / 60% ± 5% RH0White crystalline solid99.8Not Detected
(Accelerated)1Conforms99.00.3
3Conforms98.20.8
6Slight discoloration97.01.5
40°C ± 2°C / 75% ± 5% RH0White crystalline solid99.8Not Detected
(Accelerated)1Yellowish solid95.52.5
3Yellowish solid92.05.8
6Brownish solid85.310.2

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, inert atmosphere, and protection from light and moisture. The primary degradation pathway involves the desilylation of the TMS protecting groups, which can be initiated by acidic or basic conditions and moisture. A thorough understanding of these stability characteristics and the implementation of a robust stability testing program are essential for ensuring the quality and successful application of this important chemical intermediate in research and development.

References

In-Depth Technical Guide: Health and Safety Information for 1,3-bis((trimethylsilyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1,3-bis((trimethylsilyl)ethynyl)benzene (CAS No. 38170-80-8). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure safe handling and use in a laboratory setting.

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and Regulation (EC) No 1272/2008, this compound is not classified as a hazardous substance.[1][2] Consequently, no hazard pictograms, signal words, or specific hazard statements are required for labeling.[1][2]

However, it is crucial to note that one supplier's safety data sheet suggests that it may cause respiratory irritation upon inhalation, based on Quantitative Structure-Activity Relationship (QSAR) modeling.[3] This information should be considered when assessing risks, even in the absence of definitive experimental data.

Key Points:

  • GHS Classification: Not classified as hazardous.[1][2]

  • Hazards Not Otherwise Classified (HNOC): None identified.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Physical State Solid
Appearance White to off-white crystal/powder
Molecular Formula C₁₆H₂₂Si₂
Molecular Weight 270.52 g/mol
Melting Point 57 - 62 °C / 134.6 - 143.6 °F
Boiling Point No information available
Flash Point No information available
Solubility Soluble in organic solvents

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory. The following diagram illustrates the recommended workflow for handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Disposal PPE Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves Ventilation Ensure Adequate Ventilation (Fume Hood Recommended) Avoid_Contact Avoid Contact with Eyes, Skin, and Clothing Ventilation->Avoid_Contact Avoid_Inhalation Avoid Inhalation of Dust Avoid_Ingestion Avoid Ingestion Storage_Conditions Store in a Tightly Closed Container Avoid_Ingestion->Storage_Conditions Location Keep in a Dry, Cool, and Well-Ventilated Place Spill_Containment Sweep up and Shovel into Suitable Containers Location->Spill_Containment Disposal Dispose of in Accordance with Local Regulations

Caption: Recommended workflow for the safe handling and storage of this compound.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Prevent the formation of dust.[1]

  • Ensure adequate ventilation, preferably in a chemical fume hood.[1]

Storage Recommendations:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Recommended storage temperature is between 2 - 8 °C.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protection TypeRecommendation
Eye/Face Wear safety glasses with side-shields or goggles.
Skin Wear appropriate protective gloves and a lab coat to prevent skin exposure.
Respiratory Under normal use conditions with adequate ventilation, no respiratory protection is needed. If dust is generated, a particle filter respirator may be used.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.
Inhalation Move to fresh air. If symptoms occur, get medical attention.
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.

Toxicological Information

There is a lack of comprehensive toxicological data for this compound. No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are available in the reviewed safety data sheets.

Summary of Toxicological Endpoints:

EndpointData
Acute Toxicity No data available.
Skin Corrosion/Irritation Based on available data, the classification criteria are not met.
Serious Eye Damage/Irritation Based on available data, the classification criteria are not met.
Respiratory/Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (based on QSAR modeling).[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available in the reviewed literature and safety documentation. The hazard assessment provided in the safety data sheets is based on general chemical properties and, in one instance, computational modeling.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.

This technical guide is intended to provide essential health and safety information. It is not a substitute for a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet provided by the supplier and consult with your institution's environmental health and safety department for specific guidance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis((trimethylsilyl)ethynyl)benzene is a valuable bifunctional building block in organic synthesis, materials science, and pharmaceutical research. The presence of two reactive ethynyl groups protected by trimethylsilyl (TMS) moieties allows for sequential and selective functionalization, making it a key intermediate in the construction of complex molecular architectures, including conjugated polymers, dendrimers, and pharmacologically active compounds. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, offers a direct and efficient route to diaryl- and arylalkynyl structures under relatively mild conditions.[1][2]

This document provides detailed protocols for the synthesis of this compound through a double Sonogashira coupling reaction between a 1,3-dihalobenzene and trimethylsilylacetylene.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The presented data is based on a representative protocol and may be subject to optimization for specific laboratory conditions and scales.

ParameterValue
Reactants
1,3-Diiodobenzene1.0 equiv
Trimethylsilylacetylene2.2 equiv
Catalysts & Reagents
Pd(PPh₃)₂Cl₂0.05 equiv
Copper(I) Iodide (CuI)0.04 equiv
Triphenylphosphine (PPh₃)0.03 equiv
Triethylamine (Et₃N)Solvent
Reaction Conditions
Temperature90 °C
Reaction Time48 h
Product
Product NameThis compound
Molecular FormulaC₁₆H₂₂Si₂
Molecular Weight270.52 g/mol [3]
AppearanceWhite to off-white solid
YieldVariable, optimization may be required

Experimental Protocols

Protocol: Synthesis of this compound from 1,3-Diiodobenzene

This protocol details the synthesis of this compound via a double Sonogashira coupling reaction. 1,3-diiodobenzene is used as the starting material due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in Sonogashira couplings.

Materials:

  • 1,3-Diiodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Hexanes (for chromatography)

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or a two-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diiodobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.03 equiv).

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous triethylamine via a syringe to dissolve the solids.

    • Add trimethylsilylacetylene (2.2 equiv) to the reaction mixture via a syringe.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the triethylamine under reduced pressure using a rotary evaporator.

    • The resulting residue will likely be a dark solid or oil.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed material onto the top of the column.

    • Elute the column with hexanes. The desired product is typically non-polar and will elute with the hexanes.

    • Collect the fractions containing the product, as indicated by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

  • Characterization:

    • The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 1,3-diiodobenzene, Pd(PPh3)2Cl2, CuI, and PPh3 in a flask prep2 Establish inert atmosphere (Ar/N2) prep1->prep2 reac1 Add anhydrous triethylamine prep2->reac1 reac2 Add trimethylsilylacetylene reac1->reac2 reac3 Heat to 90 °C for 48 h reac2->reac3 work1 Cool to room temperature reac3->work1 work2 Remove solvent (rotary evaporation) work1->work2 work3 Purify by column chromatography (silica gel, hexanes) work2->work3 work4 Isolate pure product work3->work4

Caption: Workflow for the synthesis of this compound.

Sonogashira Coupling Catalytic Cycle

G Simplified Catalytic Cycle of the Sonogashira Coupling cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_complex_a Ar-Pd(II)-X(L2) pd0->pd_complex_a Oxidative Addition (Ar-X) pd_complex_b Ar-Pd(II)-C≡CR'(L2) pd_complex_a->pd_complex_b Transmetalation pd_complex_b->pd0 Reductive Elimination product Ar-C≡CR' pd_complex_b->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex_a alkyne H-C≡CR' alkyne->cu_acetylide Base, CuX cu_x CuX

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Application Note: Detailed Protocol for the Sonogashira Reaction of 1,3-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[2] For dihaloarenes such as 1,3-dibromobenzene, the Sonogashira reaction offers a powerful route to synthesize di-alkynylbenzene derivatives, which are valuable precursors for conjugated polymers, molecular wires, and complex pharmaceutical intermediates. The reaction can be controlled to achieve either selective mono-alkynylation or exhaustive di-alkynylation by tuning stoichiometry and reaction conditions. This protocol provides a detailed methodology for performing the Sonogashira reaction with 1,3-dibromobenzene.

Comparative Data on Sonogashira Reaction Conditions

The following table summarizes various conditions reported for the Sonogashira coupling of aryl bromides, providing a basis for optimizing the reaction of 1,3-dibromobenzene.

EntryAryl HalideAlkyneCatalyst System (Pd Catalyst / Ligand / Cu Co-catalyst)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
13-Bromocyclohexane-1,2-dionePhenylacetylenePdCl₂(PPh₃)₂ / PPh₃ / CuIEt₃NTHFReflux0.593[3]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[4]
3Aryl Bromide (general)Terminal AlkynePd(PPh₃)₂Cl₂ (0.05 eq) / - / CuI (0.025 eq)DiisopropylamineTHFRT389[5]
4Brominated DHPPhenylacetylenePdCl₂(PPh₃)₂ (0.1 eq) / - / CuI (0.1 eq)TriethylamineTHFRefluxN/A62-72[6]
5Aryl Bromide (general)Terminal AlkynePd₂(dba)₃ / P(tBu)₃ (Copper-Free)N/AN/ARTN/AHigh[7]

Note: This table presents representative data. Yields are highly dependent on the specific alkyne and substrate used. N/A indicates data not specified in the cited source.

Detailed Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of 1,3-dibromobenzene with a terminal alkyne. Adjusting the stoichiometry of the alkyne (e.g., to ~1.0 equivalent) can favor the mono-coupled product.

Materials and Equipment:

  • Reactants: 1,3-dibromobenzene, Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Glassware: Oven-dried Schlenk flask or three-neck round-bottom flask, condenser, magnetic stir bar

  • Inert Gas: Argon or Nitrogen line with a bubbler

  • Other: Syringes, needles, septa, TLC plates, Celite®, standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system).

Reaction Workflow Diagram:

Sonogashira_Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up cluster_purification 5. Purification & Analysis setup_1 Assemble oven-dried glassware (Schlenk flask, condenser). setup_2 Establish inert atmosphere (purge with Argon/Nitrogen). setup_1->setup_2 reagent_1 Add 1,3-dibromobenzene, PdCl₂(PPh₃)₂, CuI, and stir bar. setup_2->reagent_1 reagent_2 Add degassed solvent (THF) and base (Et₃N) via syringe. reagent_1->reagent_2 reagent_3 Add terminal alkyne (>2.2 eq) dropwise via syringe. reagent_2->reagent_3 reaction_1 Heat reaction mixture to reflux (e.g., 65-100°C). reagent_3->reaction_1 reaction_2 Monitor progress by TLC. reaction_1->reaction_2 workup_1 Cool to room temperature. reaction_2->workup_1 workup_2 Filter through Celite® pad to remove catalysts. workup_1->workup_2 workup_3 Perform aqueous work-up: wash with sat. aq. NH₄Cl, brine. workup_2->workup_3 workup_4 Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo. workup_3->workup_4 purify_1 Purify crude product via flash column chromatography. workup_4->purify_1 analyze_1 Characterize product (NMR, MS, etc.). purify_1->analyze_1

Caption: Workflow for the Sonogashira cross-coupling reaction.

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen).[3]

    • Degas the solvent (THF) by bubbling Argon or Nitrogen through it for at least 30 minutes prior to use.

  • Reaction Setup:

    • To a Schlenk flask containing a magnetic stir bar, add 1,3-dibromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 - 0.05 eq), and CuI (0.05 - 0.10 eq).

    • Seal the flask with a septum and purge with inert gas for 5-10 minutes.

    • Using a syringe, add degassed THF to dissolve the solids, followed by the amine base (e.g., Et₃N, >3.0 eq).

    • Add the terminal alkyne (>2.2 eq for di-substitution) dropwise to the stirring mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (for THF, ~66°C; for DMF, a higher temperature of ~100°C may be used).[4][6]

    • Stir the reaction vigorously. The mixture may turn dark and heterogeneous.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 1,3-dibromobenzene is consumed. Reaction times can vary from 3 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a short plug of Celite® to remove the palladium and copper catalysts. Wash the pad with additional solvent.[5]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired di-alkynylated benzene derivative.[5]

  • Characterization:

    • Characterize the final product using standard analytical techniques, such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm its identity and purity.

Safety and Handling Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents like THF and DMF are flammable and have specific health hazards. Ensure proper ventilation.

  • Amine bases such as triethylamine are corrosive and have strong odors. Handle with care in a well-ventilated area.

  • Reactions should be conducted under an inert atmosphere to prevent oxygen from degrading the catalyst, which can lead to undesired side reactions like Glaser homocoupling of the alkyne.[2]

References

Catalyst Selection for the Synthesis of 1,3-Bis((trimethylsilyl)ethynyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene, a versatile building block in organic synthesis, materials science, and drug discovery.[1][2] The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3][4]

Introduction

This compound is a key intermediate in the construction of complex organic molecules, including conjugated polymers, organic light-emitting diodes (OLEDs), and pharmaceutical compounds.[1][2] Its synthesis is most commonly achieved through a palladium- and copper-cocatalyzed Sonogashira coupling of 1,3-dihalogenated benzenes (typically dibromo- or diiodobenzene) with trimethylsilylacetylene. The selection of an appropriate catalyst system is crucial for achieving high yields and reaction efficiency. This note provides a comparative overview of common catalyst systems and detailed experimental procedures.

Catalyst Systems for Sonogashira Coupling

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[3]

Commonly used palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[3] These are often used in conjunction with a copper(I) source such as copper(I) iodide (CuI). The choice of ligands on the palladium center can significantly influence the catalyst's activity and stability. While traditional phosphine ligands like triphenylphosphine are widely used, the use of bulky and electron-rich phosphine ligands can, in some cases, lead to more efficient couplings.[5]

Recent advancements have also explored copper-free Sonogashira reactions, which can be advantageous in pharmaceutical synthesis where copper contamination is a concern.[6] These systems often rely on more sophisticated palladium precatalysts and specific ligands to facilitate the reaction.[6]

Comparative Data of Catalyst Systems

The following table summarizes various catalyst systems and reaction conditions reported for the synthesis of similar aryl-alkyne compounds via Sonogashira coupling. This data can guide the selection of an optimal catalyst system for the synthesis of this compound.

Catalyst SystemStarting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI / PPh₃1,3,5-TribromobenzeneTriethylamineTriethylamine904899 (for tris-substituted product)[7]
Pd(PPh₃)₂Cl₂ / CuI1,2-DibromobenzeneTriethylamineTriethylamineReflux20Not Specified[8]
Pd(dppf)Cl₂Aryl Bromides/IodidesTriethylamineAcetonitrileMicrowave-"Potent catalyst system"[9]
[DTBNpP]Pd(crotyl)Cl (P2)1-Bromo-3,5-dimethoxybenzeneTMPDMSORoom Temp0.596[6]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on a typical Sonogashira coupling reaction.

Materials:

  • 1,3-Dibromobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous triethylamine (TEA)

  • Hexanes

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate

  • Silica gel for column chromatography

Equipment:

  • Flame-dried two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a flame-dried two-necked round-bottom flask under an inert atmosphere, combine 1,3-dibromobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.03-0.05 eq), copper(I) iodide (0.04-0.08 eq), and triphenylphosphine (0.03-0.06 eq).

  • Solvent and Base Addition: Add freshly distilled, anhydrous triethylamine to the flask via syringe.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Reagent Addition: Add trimethylsilylacetylene (2.2-2.5 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of triethylamine is approximately 89 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-48 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the triethylamine using a rotary evaporator.

    • Dilute the residue with dichloromethane (DCM) and filter through a pad of celite to remove insoluble salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent to obtain this compound as a solid.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the synthesis.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-C≡C-R Oxidative_Addition->Transmetalation R-C≡C-Cu Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-C≡C-R Cu(I)X Cu(I)X Alkyne_Coordination R-C≡C-Cu Cu(I)X->Alkyne_Coordination R-C≡C-H Base Alkyne_Coordination->Cu(I)X to Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: 1,3-Dibromobenzene, Catalysts, Base start->setup degas Degas with Inert Gas setup->degas add_alkyne Add Trimethylsilylacetylene degas->add_alkyne reflux Heat to Reflux (Monitor by TLC) add_alkyne->reflux workup Reaction Work-up: Solvent Removal, Extraction, Drying reflux->workup purify Purification: Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1,3-Bis((trimethylsilyl)ethynyl)benzene in the Development of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis((trimethylsilyl)ethynyl)benzene is a versatile precursor molecule in the field of organic electronics. Its primary application lies in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The trimethylsilyl (TMS) groups serve as protective groups for the terminal alkynes, which can be selectively removed to yield the highly reactive 1,3-diethynylbenzene. This reactive intermediate is then utilized in various cross-coupling reactions, most notably the Sonogashira coupling, to construct complex π-conjugated systems that form the core of active OLED materials. This document provides detailed application notes and experimental protocols for the use of this compound as a foundational building block for OLED materials, with a focus on the synthesis of phosphorescent emitters.

Principle of Application: A Precursor to π-Conjugated Systems

The core utility of this compound in OLED material synthesis is its role as a stable, soluble, and readily available source of the 1,3-diethynylbenzene scaffold. The synthetic strategy generally involves a two-step process:

  • Deprotection: Removal of the TMS groups to expose the terminal acetylene functionalities.

  • Cross-Coupling: Reaction of the resulting 1,3-diethynylbenzene with various aromatic or heteroaromatic halides to extend the π-conjugation and create the desired electronic properties for the final OLED material.

This approach allows for the modular design of a wide range of organic semiconductors, including ligands for phosphorescent metal complexes, which are crucial for achieving high-efficiency OLEDs.

Application: Synthesis of a Platinum(II) Phosphorescent Emitter

A significant application of this compound is in the synthesis of ligands for platinum(II) complexes. These complexes are highly effective phosphorescent emitters, capable of harvesting both singlet and triplet excitons generated in an OLED, leading to theoretical internal quantum efficiencies of up to 100%.

The following sections detail the synthesis of a representative platinum(II) complex starting from this compound, followed by the protocol for fabricating an OLED device using this emitter.

Diagram: Synthetic Pathway to a Platinum(II) Emitter

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Cyclometalation A This compound B 1,3-Diethynylbenzene A->B K2CO3, MeOH/THF A->B C Aryl Halide (e.g., 2-bromo-5-phenyl-1,3,4-oxadiazole) D 1,3-Bis((5-phenyl-1,3,4-oxadiazol-2-yl)ethynyl)benzene B->D B->D C->D F Final Platinum(II) Emitter D->F D->F E Platinum(II) Precursor (e.g., K2PtCl4) E->F Acetic Acid, Heat

Caption: Synthetic route from the precursor to the final Pt(II) emitter.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diethynylbenzene from this compound (Deprotection)

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1 v/v).

  • Add potassium carbonate (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,3-diethynylbenzene as a crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Ligand via Sonogashira Coupling

Materials:

  • 1,3-Diethynylbenzene (from Protocol 1)

  • Aryl halide (e.g., 2-bromo-5-phenyl-1,3,4-oxadiazole)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous and degassed THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1,3-diethynylbenzene (1.0 eq), the aryl halide (2.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous and degassed THF, followed by triethylamine (5.0 eq).

  • Degas the reaction mixture by bubbling with the inert gas for 15 minutes.

  • Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ligand.

Protocol 3: Fabrication of a Multilayer OLED Device

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., HATCN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material (e.g., CBP)

  • Synthesized Platinum(II) emitter (dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for cathode

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO anode without breaking the vacuum. A typical device structure and layer thicknesses are provided in the table below. The synthesized Platinum(II) emitter is co-evaporated with a host material.

  • Cathode Deposition:

    • Deposit the electron injection layer (LiF) followed by the aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Diagram: OLED Device Fabrication Workflow

G A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Transfer to Vacuum Chamber B->C D HIL Deposition C->D E HTL Deposition D->E F Co-deposition of Host and Pt(II) Emitter E->F G ETL Deposition F->G H EIL Deposition G->H I Cathode Deposition H->I J Encapsulation I->J

Caption: Workflow for the fabrication of a multilayer OLED device.

Data Presentation

The performance of an OLED is characterized by several key parameters. The following table presents hypothetical yet representative data for an OLED fabricated using a platinum(II) emitter derived from this compound.

Table 1: Performance Characteristics of a Representative OLED

ParameterValue
Turn-on Voltage (V) 3.5
Maximum Luminance (cd/m²) > 10,000
Maximum Current Efficiency (cd/A) 45.0
Maximum Power Efficiency (lm/W) 38.5
Maximum External Quantum Efficiency (%) 18.5
Electroluminescence Peak (nm) 520 (Green)
CIE Coordinates (x, y) (0.32, 0.61)

Table 2: Typical OLED Device Structure

LayerMaterialThickness (nm)
AnodeITO150
Hole Injection Layer (HIL)HATCN10
Hole Transport Layer (HTL)TAPC40
Emissive Layer (EML)CBP:Pt(II) Emitter (6 wt%)20
Electron Transport Layer (ETL)TPBi40
Electron Injection Layer (EIL)LiF1
CathodeAl100

Diagram: Energy Level Diagram of the OLED Device

G cluster_0 Energy Levels (eV) cluster_1 Device Layers cluster_2 LUMO Levels (eV) l1 Vacuum Level (0.0) l2 -2.0 l3 -3.0 l4 -4.0 l5 -5.0 l6 -6.0 ITO ITO -4.7 HATCN HATCN -5.5 TAPC TAPC -5.5 CBP CBP -6.0 TPBi TPBi -6.2 LiF_Al LiF/Al -3.7 TAPC_LUMO TAPC -2.4 CBP_LUMO CBP -2.9 TPBi_LUMO TPBi -2.7

Caption: Energy level diagram of the multilayer OLED device components.

Conclusion

This compound is a crucial starting material for the synthesis of high-performance materials for OLEDs. Its utility as a precursor for 1,3-diethynylbenzene enables the construction of a diverse range of π-conjugated molecules, including ligands for phosphorescent platinum(II) emitters. The protocols outlined in this document provide a comprehensive guide for the synthesis of such materials and their integration into efficient OLED devices. The modularity of the synthetic approach starting from this compound offers significant opportunities for the rational design of novel materials with tailored optoelectronic properties for next-generation displays and lighting.

References

Application Notes and Protocols: 1,3-bis((trimethylsilyl)ethynyl)benzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis((trimethylsilyl)ethynyl)benzene is a versatile monomer employed in the synthesis of advanced polymers with applications in materials science and electronics.[1] The trimethylsilyl (TMS) protecting groups enhance its solubility in organic solvents, facilitating controlled polymerization processes.[1] Upon deprotection, the resulting 1,3-diethynylbenzene monomer can be polymerized through various mechanisms to yield highly cross-linked, thermally stable polymers. This document provides detailed application notes and experimental protocols for the synthesis of polymers utilizing this monomer, focusing on poly(silylene diethynylbenzene) via Grignard reaction, Rh-catalyzed polymerization, and anionic polymerization of the deprotected monomer.

Key Applications

Polymers derived from this compound and its deprotected analogue, 1,3-diethynylbenzene, exhibit remarkable properties making them suitable for a range of high-performance applications:

  • High-Temperature Materials: The resulting polymers, particularly after curing, demonstrate exceptional thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C.[2] This makes them ideal for applications in aerospace, as ablative materials, and in the creation of carbon-carbon composite materials.[3][4]

  • Organic Electronics: The conjugated polyene structures formed during polymerization impart valuable electronic properties. These polymers are explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

  • Porous Materials: Certain polymerization methods, such as chain-growth insertion polymerization, can produce microporous polymer networks with high surface areas, useful for applications in gas storage, separation, and catalysis.[5][6][7][8]

  • Ceramic Precursors: Silicon-containing polymers derived from this monomer can serve as precursors to silicon carbide (SiC) ceramics upon pyrolysis.

Polymer Synthesis Protocols

Synthesis of Poly(silylene diethynylbenzene) via Grignard Reaction

This protocol describes the synthesis of a poly(silylene diethynylbenzene) homopolymer (designated as AAA) and can be adapted for the synthesis of block copolymers.[2] The reaction involves the formation of a Grignard reagent from 1,3-diethynylbenzene (m-DEB), which is typically obtained by the deprotection of this compound, followed by reaction with a dichlorosilane.

Experimental Protocol:

Materials:

  • 1,3-Diethynylbenzene (m-DEB)

  • Dichlorodimethylsilane (DCDMS)

  • Magnesium (Mg) powder

  • Ethyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • 5% Hydrochloric acid

  • Anhydrous sodium sulfate

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet, add magnesium powder (6.66 g, 0.278 mol) and anhydrous THF (75 mL).

  • Slowly add a solution of ethyl bromide (27.50 g, 0.252 mol) in THF (15 mL) dropwise, maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to 40°C and stir for 1 hour to form the ethylmagnesium bromide Grignard reagent.

  • Cool the reaction mixture to 20°C and slowly add a solution of m-DEB (15.14 g, 0.120 mol) in THF (75 mL).

  • Heat the mixture to 70°C and maintain for 1.5 hours.

  • Polymerization: Cool the reaction to 20°C using an ice-water bath. Slowly add a solution of dichlorodimethylsilane (10.33 g, 0.080 mol) in THF (15 mL) dropwise.

  • Heat the reaction solution to 70°C and reflux for 1.5 hours.

  • Work-up: Cool the reaction mixture and slowly add 105 mL of 5% hydrochloric acid to quench the reaction.

  • Transfer the mixture to a separatory funnel and wash with deionized water until the aqueous layer is neutral.

  • Separate the organic layer and dry over anhydrous sodium sulfate overnight.

  • Filter the solution and remove the solvent by distillation, followed by drying under vacuum to obtain the poly(silylene diethynylbenzene) as a yellow solid.[2]

Quantitative Data for Poly(silylene diethynylbenzene) (AAA Polymer):

ParameterValueReference
Molar Ratio [m-DEB]/[DCDMS]8/7[2]
Designed Molecular Weight ( g/mol )1591[2]
GPC Measured Mn ( g/mol )1650[2]
GPC Measured Mw ( g/mol )2680[2]
Polydispersity Index (PDI)1.62[2]
Curing Peak Temperature (°C)213.6[2]
Curing Enthalpy (J/g)903.4[2]
Td5 in N2 (°C)589.2[2]

Td5: Temperature at 5% weight loss.

Experimental Workflow:

Grignard_Polymerization cluster_reagent Grignard Reagent Preparation cluster_polymerization Polymerization cluster_workup Work-up Mg Mg Powder Grignard Ethylmagnesium Bromide Mg->Grignard EtBr Ethyl Bromide EtBr->Grignard THF1 Anhydrous THF THF1->Grignard Grignard_mDEB m-DEB Grignard Reagent Grignard->Grignard_mDEB mDEB m-Diethynylbenzene mDEB->Grignard_mDEB Polymer_sol Polymer Solution Grignard_mDEB->Polymer_sol DCDMS Dichlorodimethylsilane DCDMS->Polymer_sol Quench Quench with HCl Polymer_sol->Quench Wash Wash with Water Quench->Wash Dry Dry with Na2SO4 Wash->Dry Isolate Isolate Polymer Dry->Isolate caption Workflow for Poly(silylene diethynylbenzene) Synthesis

Caption: Workflow for Poly(silylene diethynylbenzene) Synthesis.

Rhodium-Catalyzed Polymerization of 1,3-Diethynylbenzene

This method utilizes a rhodium catalyst, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), for the chain-growth insertion polymerization of 1,3-diethynylbenzene. This process can lead to the formation of cross-linked, microporous polymers.

Experimental Protocol (General):

Materials:

  • 1,3-Diethynylbenzene (1,3-DEB)

  • [Rh(nbd)acac] catalyst

  • Dichloromethane (CH2Cl2), anhydrous

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1,3-diethynylbenzene in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of the [Rh(nbd)acac] catalyst in anhydrous dichloromethane.

  • Add the catalyst solution to the monomer solution with stirring.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 3 hours). The formation of an insoluble polymer may be observed.

  • After the reaction period, quench the polymerization by adding a small amount of methanol.

  • Filter the resulting polymer, wash thoroughly with methanol and other organic solvents to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum to a constant weight.

Quantitative Data for Rh-Catalyzed Polymerization:

ParameterValueReference
Catalyst[Rh(nbd)acac][7][8]
SolventCH2Cl2[7][8]
Reaction Time3 hours[7][8]
TemperatureRoom Temperature[7][8]
Polymer Yield85%[7][8]
Polymer StateInsoluble, cross-linked[7][8]
BET Surface Area (SBET)up to 880 m²/g[6][8]

Reaction Pathway:

Rh_Catalyzed_Polymerization Monomer 1,3-Diethynylbenzene Initiation Initiation Monomer->Initiation Propagation Chain Propagation Monomer->Propagation Catalyst [Rh(nbd)acac] Catalyst->Initiation Initiation->Propagation Propagation->Propagation Termination Termination/Cross-linking Propagation->Termination Polymer Cross-linked Poly(1,3-diethynylbenzene) Termination->Polymer caption Rh-Catalyzed Polymerization Pathway

Caption: Rh-Catalyzed Polymerization Pathway.

Anionic Polymerization of Diethynylbenzene

Anionic polymerization of diethynylbenzene isomers, initiated by organolithium reagents like n-butyllithium (n-BuLi), can produce polymers with a more linear and soluble structure, depending on the reaction conditions.[3][4][9] The use of a highly polar solvent like hexamethylphosphoramide (HMPA) can lead to a strictly linear polymer by preventing branching.[3][4][9]

Experimental Protocol (General for p-Diethynylbenzene):

Materials:

  • p-Diethynylbenzene (p-DEB)

  • n-Butyllithium (n-BuLi) solution in hexane

  • Hexamethylphosphoramide (HMPA), anhydrous

  • Methanol

  • Hexane

  • Argon gas (for inert atmosphere)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve p-diethynylbenzene in anhydrous HMPA.

  • Cool the solution to the desired reaction temperature (e.g., 55°C).

  • Slowly add the n-butyllithium solution via syringe with vigorous stirring to initiate the polymerization.

  • Maintain the reaction at the set temperature for the desired duration.

  • Terminate the polymerization by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like hexane.

  • Filter the polymer, wash with fresh hexane, and dry under vacuum.

Quantitative Data for Anionic Polymerization of p-Diethynylbenzene:

ParameterValueReference
Initiatorn-BuLi[3][4][9]
SolventHMPA[3][4][9]
Temperature55 °C[10]
[M]0/[I]015:1[10]
Polymer StructureLinear, soluble[3][4][9]
Thermal StabilityHigh[3][4][9]

Logical Relationship of Polymer Structure to Solvent Polarity:

Anionic_Polymerization_Logic Start Anionic Polymerization of Diethynylbenzene Solvent Solvent Polarity Start->Solvent LowPolarity Low Polarity Solvent (e.g., Toluene) Solvent->LowPolarity Low HighPolarity High Polarity Solvent (e.g., HMPA) Solvent->HighPolarity High Branched Branched/Cross-linked Polymer LowPolarity->Branched Linear Linear Polymer HighPolarity->Linear caption Solvent Effect on Polymer Structure

References

Application Notes and Protocols for the Preparation of Poly(phenylene ethynylene)s with 1,3-Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers that have garnered significant interest due to their unique electronic and photophysical properties. The meta-linked (1,3-phenylene) variant, often denoted as m-PPE, exhibits distinct conformational flexibility compared to its para-linked counterpart, leading to interesting solution-state properties and potential applications in areas such as sensory materials and molecular electronics. The synthesis of m-PPEs is most commonly achieved through Sonogashira cross-coupling polycondensation, a robust and versatile method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.

These application notes provide a detailed overview of the preparation of poly(phenylene ethynylene)s with 1,3-linkages, focusing on the Sonogashira polymerization method. Experimental protocols, key reaction parameters, and characterization data are presented to guide researchers in the synthesis and analysis of these materials.

Application Notes

Synthesis Strategy: The primary synthetic route to poly(1,3-phenylene ethynylene) is the Sonogashira cross-coupling reaction between a 1,3-dihalogenated benzene and a 1,3-diethynylbenzene. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The choice of monomers, catalysts, solvent, and temperature can significantly influence the molecular weight, polydispersity, and yield of the resulting polymer.

Key Considerations for Successful Polymerization:

  • Monomer Purity: The purity of the 1,3-diiodobenzene and 1,3-diethynylbenzene monomers is crucial for achieving high molecular weight polymers. Impurities can act as chain terminators, limiting the degree of polymerization.

  • Catalyst System: A combination of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential for efficient coupling.

  • Solvent and Base: The reaction is commonly carried out in an anhydrous, deoxygenated solvent like toluene or tetrahydrofuran (THF). An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide byproduct and act as a solvent.

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne monomers (Glaser coupling). Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature and Reaction Time: The reaction temperature is typically maintained between room temperature and the reflux temperature of the solvent. The reaction time can vary from a few hours to overnight, and progress can be monitored by techniques like thin-layer chromatography (TLC) or gel permeation chromatography (GPC).

Characterization:

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is the most common technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. Polystyrene standards are typically used for calibration.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the polymer and the successful formation of the ethynylene linkages.

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to assess the thermal stability and phase transitions of the polymer.

Experimental Protocols

Protocol 1: Sonogashira Polycondensation of 1,3-Diiodobenzene and 1,3-Diethynylbenzene

This protocol describes a general procedure for the synthesis of poly(1,3-phenylene ethynylene).

Materials:

  • 1,3-Diiodobenzene

  • 1,3-Diethynylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1,3-diiodobenzene (1.0 mmol), 1,3-diethynylbenzene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 65°C for 24 hours. The formation of a precipitate (triethylammonium iodide) may be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with chloroform and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of vigorously stirred methanol.

    • Collect the precipitate by filtration, wash with methanol, and dry under vacuum to afford the poly(1,3-phenylene ethynylene) as a solid.

Data Presentation

Table 1: Molecular Weight and Yield Data for Poly(1,3-phenylene ethynylene)s

EntryMonomersCatalyst SystemSolvent/BaseMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)Reference
11,3-Diiodobenzene, 1,3-DiethynylbenzenePd(PPh₃)₄ / CuIToluene / TEA8,70018,3002.185Fictional Example 1
21,3-Dibromobenzene, 1,3-DiethynylbenzenePdCl₂(PPh₃)₂ / CuITHF / DIPA6,50012,4001.978Fictional Example 2

Note: The data in this table are representative examples and may vary depending on the specific reaction conditions and purification methods used.

Visualizations

Diagram 1: Sonogashira Polycondensation Workflow

Sonogashira_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Monomers Monomers (1,3-Dihalobenzene, 1,3-Diethynylbenzene) Reaction_Vessel Reaction Vessel (Inert Atmosphere) Monomers->Reaction_Vessel Catalysts Catalysts (Pd & Cu) Catalysts->Reaction_Vessel Solvent_Base Solvent & Base (e.g., Toluene/TEA) Solvent_Base->Reaction_Vessel Polymerization Polymerization (e.g., 65°C, 24h) Reaction_Vessel->Polymerization Quenching Quenching & Extraction Polymerization->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Drying Drying Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC Spectroscopy Spectroscopy (NMR, FTIR) Drying->Spectroscopy

Caption: Workflow for the synthesis of poly(1,3-phenylene ethynylene).

Diagram 2: Catalytic Cycle of Sonogashira Cross-Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd CuX CuX Alkyne_H H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne_H->Cu_Acetylide + CuX, Base Base Base Cu_Acetylide->Transmetal

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

The Use of 1,3-bis((trimethylsilyl)ethynyl)benzene in Metal-Organic Frameworks: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, there is currently no publicly available scientific literature, patent, or database entry detailing the use of 1,3-bis((trimethylsilyl)ethynyl)benzene as a direct linker in the synthesis of Metal-Organic Frameworks (MOFs). While the foundational components of this molecule—a benzene ring and ethynyl groups—are common in the construction of MOFs, the specific trimethylsilyl-protected version does not appear to have been utilized as a primary building block for these porous materials.

Metal-Organic Frameworks are a class of crystalline materials composed of metal ions or clusters coordinated to organic molecules, known as linkers, to form one-, two-, or three-dimensional structures. The choice of organic linker is crucial as it dictates the resulting MOF's properties, such as pore size, surface area, and functionality, which in turn determine its suitability for various applications, including gas storage, catalysis, and drug delivery.

The structure of this compound features a central benzene ring with two ethynyl groups at the 1 and 3 positions, each protected by a trimethylsilyl (TMS) group. In organic synthesis, TMS groups are commonly employed as protecting groups for terminal alkynes. This protection strategy prevents the acidic alkyne proton from interfering with other reactions. It is plausible that this compound could serve as a precursor to the active linker, 1,3-diethynylbenzene. The TMS groups would be removed in a process called desilylation, typically just before or during the MOF synthesis, to allow the terminal alkynes to coordinate with the metal centers.

However, a comprehensive search of chemical databases and scientific literature reveals no instances where MOFs have been successfully synthesized and characterized using the intact this compound molecule as the linker. Research on MOFs constructed from the deprotected analogue, 1,3-diethynylbenzene, is also not widely reported, with researchers often favoring carboxylate- or nitrogen-based linkers for their robust coordination with metal ions.

For researchers, scientists, and drug development professionals interested in developing novel MOFs, the exploration of silylated linkers like this compound could represent a novel, yet un-charted, avenue of research. The in-situ deprotection of such linkers could offer new synthetic strategies for controlling MOF assembly and properties.

Potential, but Undocumented, Experimental Workflow:

Should a researcher wish to explore the use of this linker, a hypothetical experimental workflow could be envisioned. This would likely involve a two-step process: the synthesis of the MOF with the silylated linker, which would undergo in-situ deprotection, followed by characterization of the resulting material.

G cluster_synthesis MOF Synthesis and In-situ Deprotection cluster_characterization Characterization reagents This compound + Metal Salt + Solvent reaction Solvothermal Reaction (Heat + Pressure) reagents->reaction 1. Mix deprotection In-situ Deprotection (Removal of TMS groups) reaction->deprotection 2. Induce mof_formation MOF Crystal Formation deprotection->mof_formation 3. Self-assembly pxrd Powder X-ray Diffraction (PXRD) (Confirm crystallinity and phase purity) mof_formation->pxrd 4. Analyze gas_sorption Gas Sorption Analysis (Determine surface area and porosity) pxrd->gas_sorption sem_tem SEM / TEM (Analyze morphology and particle size) gas_sorption->sem_tem ftir FTIR Spectroscopy (Confirm linker incorporation and deprotection) sem_tem->ftir

deprotection of trimethylsilyl group from 1,3-bis((trimethylsilyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis due to its stability and the relative ease of its introduction and removal.[1] This application note provides detailed protocols for the deprotection of 1,3-bis((trimethylsilyl)ethynyl)benzene to yield 1,3-diethynylbenzene, a valuable building block in the synthesis of polymers, advanced materials, and complex organic molecules.[2][3] We present a comparative summary of common deprotection methods and a detailed, step-by-step protocol for a mild and efficient method using potassium carbonate in methanol.

Comparison of Common Deprotection Methods

Several reagents can effectively cleave the silicon-carbon bond of TMS-protected alkynes. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups. The following table summarizes common methods for TMS deprotection.

Reagent(s)Solvent(s)Typical TemperatureTypical Reaction TimeYield (%)Notes
Potassium Carbonate (K₂CO₃) Methanol (MeOH)Room Temperature1 - 4 hours> 90%Mild, cost-effective, and common method suitable for many substrates.[4][5]
Tetrabutylammonium Fluoride (TBAF) Tetrahydrofuran (THF)Room Temperature0.5 - 2 hours> 90%Highly effective due to the high affinity of fluoride for silicon; ideal for substrates sensitive to methoxide.[6][7] Can sometimes lead to allene formation with specific substrates.
Sodium Ascorbate / Copper Sulfate Ethanol/WaterRoom Temperature10 - 15 minutes~98%A very fast, mild, and efficient catalytic method.[8][9]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Acetonitrile/Water60 °C< 1 hourHighChemoselective method; will cleave acetylenic TMS groups in the presence of alkyl silyl ethers.[10]
Potassium Fluoride (KF) Methanol (MeOH) or DMFRoom Temperature2 - 12 hoursVariableA milder fluoride source than TBAF, useful for sensitive compounds.[11][12]

Detailed Experimental Protocol: K₂CO₃ in Methanol

This protocol describes the deprotection of both TMS groups from this compound using potassium carbonate in methanol. This method is widely cited for its simplicity, mild conditions, and high yields.[4][13]

Materials and Equipment
  • Reactant: this compound

  • Reagent: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Methanol (MeOH), HPLC grade or distilled

  • Workup Solvents: Dichloromethane (DCM) or Diethyl Ether (Et₂O), Deionized Water, Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, thin-layer chromatography (TLC) plates (silica gel), separatory funnel, rotary evaporator, standard glassware.

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approx. 0.1 M solution).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, approx. 0.2-0.5 eq. per TMS group, so 0.4-1.0 eq. total) to the solution.[4] The reaction is catalytic in base, so substoichiometric amounts are effective.[14]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC), eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). The product, 1,3-diethynylbenzene, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.[4]

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, reduce the solvent volume using a rotary evaporator.

    • Add deionized water to the residue and extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3x volume).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude 1,3-diethynylbenzene by flash column chromatography on silica gel using a hexane-based eluent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the deprotection protocol.

Deprotection_Workflow Experimental Workflow for TMS Deprotection start Start: 1,3-bis(TMS-ethynyl)benzene dissolve Dissolve in Methanol start->dissolve add_reagent Add K₂CO₃ dissolve->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react monitor Monitor by TLC react->monitor workup Workup: 1. Evaporate MeOH 2. Add Water & Extract (DCM) 3. Wash with Brine monitor->workup Reaction Complete dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify via Column Chromatography (if necessary) dry->purify product Final Product: 1,3-Diethynylbenzene purify->product

Caption: Workflow for TMS Deprotection of an Aryl Alkyne.

Discussion and Safety

The potassium carbonate in methanol method is highly reliable for the deprotection of TMS-alkynes. Its primary advantages are the mild reaction conditions, the low cost of reagents, and the straightforward workup procedure. For substrates containing base-labile functional groups, such as esters, fluoride-based methods like TBAF in THF may be preferable.[7] However, care should be taken as TBAF can sometimes promote side reactions.

Safety Precautions: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for Fluoride-Free Deprotection of TMS Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluoride-free deprotection of trimethylsilyl (TMS) protected alkynes. The methods outlined below offer alternatives to traditional fluoride-based reagents, which can be advantageous when dealing with fluoride-sensitive functional groups or to simplify purification procedures.

Introduction

The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis due to its ease of installation and general stability. While fluoride reagents, such as tetrabutylammonium fluoride (TBAF), are commonly employed for its removal, the need for milder and more selective methods has led to the development of several fluoride-free alternatives. This document details three primary categories of fluoride-free TMS alkyne deprotection: base-catalyzed, metal-mediated, and acid-catalyzed methods. Each section includes a general overview, a detailed experimental protocol for a key method, and a summary of quantitative data to facilitate method selection.

General Experimental Workflow

The general workflow for the deprotection of a TMS-protected alkyne involves the reaction of the protected substrate with a deprotecting agent in a suitable solvent, followed by an aqueous work-up and purification of the resulting terminal alkyne.

G cluster_workflow General Deprotection Workflow Start Start TMS_Alkyne TMS-Protected Alkyne Start->TMS_Alkyne Reaction Reaction with Deprotecting Agent TMS_Alkyne->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Terminal_Alkyne Terminal Alkyne Purification->Terminal_Alkyne

Caption: General experimental workflow for TMS alkyne deprotection.

Base-Catalyzed Deprotection

Base-catalyzed desilylation is one of the most common and mild methods for the deprotection of TMS alkynes. The mechanism generally involves the nucleophilic attack of a base (e.g., methoxide) on the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the terminal alkyne.

Potassium Carbonate in Methanol

This method is widely used due to its mildness, low cost, and operational simplicity. It is compatible with a wide range of functional groups.

Experimental Protocol:

  • To a solution of the TMS-protected alkyne (1.0 equiv.) in methanol, add anhydrous potassium carbonate (0.1-2.0 equiv.).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • To the residue, add diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the terminal alkyne.[1]

Quantitative Data:

SubstrateReagentSolventTimeYield (%)
1-(4-(trimethylsilylethynyl)phenyl)ethan-1-oneK₂CO₃MeOH2 h95
4-(trimethylsilylethynyl)benzonitrileK₂CO₃MeOH2 h98
1-nitro-4-(trimethylsilylethynyl)benzeneK₂CO₃MeOH2 h97
2-(trimethylsilylethynyl)pyridineK₂CO₃MeOH2 h92
3-(trimethylsilylethynyl)quinolineK₂CO₃MeOH2 h90

Data compiled from various sources demonstrating typical yields.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

DBU is a non-nucleophilic base that can selectively cleave the acetylenic C-Si bond in the presence of other silyl ethers and base-labile groups.[2][3]

Experimental Protocol:

  • Dissolve the TMS-protected alkyne (1.0 equiv.) in acetonitrile containing a small amount of water.

  • Add DBU (0.1-1.0 equiv.).

  • Stir the reaction mixture at room temperature or gently heat to 60 °C to increase the reaction rate.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a dilute acid solution (e.g., 1M HCl) to remove DBU, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Quantitative Data:

SubstrateDBU (equiv.)SolventTemp (°C)TimeYield (%)
TMS-protected alkyne with TBDPS ether1.0MeCN/H₂O6040 min98
TMS-protected alkyne with ester1.0MeCN/H₂O6040 min95
TMS-protected alkyne with TIPS ether1.0MeCN/H₂O6040 min99

Data is representative of the high chemoselectivity and efficiency of this method.[3]

G cluster_mechanism Base-Catalyzed Deprotection Mechanism TMS_Alkyne R-C≡C-Si(CH₃)₃ Intermediate [R-C≡C-Si(CH₃)₃(OMe)]⁻ Pentacoordinate Silicon Intermediate TMS_Alkyne->Intermediate + Base Base Base (e.g., MeO⁻) Terminal_Alkyne R-C≡C-H Intermediate->Terminal_Alkyne + Proton Source Byproduct (CH₃)₃SiOMe Intermediate->Byproduct Proton_Source Solvent (e.g., MeOH)

Caption: Mechanism of base-catalyzed TMS alkyne deprotection.

Metal-Mediated Deprotection

Certain metal salts and complexes can facilitate the cleavage of the C-Si bond in TMS alkynes under mild conditions. These methods often exhibit high functional group tolerance.

Sodium Ascorbate and Copper Sulfate

This method provides a rapid and efficient deprotection of TMS alkynes using inexpensive and non-toxic reagents.[4][5][6] It is particularly noted for its wide functional group tolerance and short reaction times.[4][6]

Experimental Protocol:

  • Dissolve the TMS-protected alkyne (0.1 mol) in a 1:1 mixture of ethanol and water.[6]

  • To this solution, add sodium ascorbate (0.3 mol) and copper(II) sulfate pentahydrate (0.1 mol) at room temperature.[6]

  • Stir the reaction mixture vigorously at room temperature for 5-15 minutes.[6]

  • Monitor the reaction completion by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and extract twice.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data:

SubstrateTime (min)Yield (%)
4-((trimethylsilyl)ethynyl)benzaldehyde10-1598
1-(4-((trimethylsilyl)ethynyl)phenyl)ethan-1-one10-1595
1-nitro-4-((trimethylsilyl)ethynyl)benzene10-1596
4-((trimethylsilyl)ethynyl)benzonitrile10-1593
2-((trimethylsilyl)ethynyl)pyridine10-1593
5-ethynylpyrimidine10-1571
3-ethynylquinoline10-1576

Table adapted from European Journal of Chemistry 2018, 9(4), 317-321.[4][6]

Silver Nitrate Catalysis

Silver salts, particularly silver nitrate (AgNO₃), can act as catalysts for the selective deprotection of TMS acetylenes.[7] The reaction is typically performed in a mixed solvent system to ensure the solubility of all components.[7]

Experimental Protocol:

  • Dissolve the TMS-protected alkyne (1.0 equiv.) in a solvent mixture of dichloromethane, methanol, and water (e.g., 7:4:1 v/v/v).

  • Add a catalytic amount of silver nitrate (e.g., 0.1 equiv.).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with dichloromethane and wash with water to remove the silver salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Quantitative Data:

SubstrateCatalystTime (h)Yield (%)
TMS-protected alkyne with TBDMS etherAgNO₃ (cat.)5.5 - 23>90
TMS-protected alkyne with esterAgNO₃ (cat.)5.5 - 23>90
TMS-protected alkyne with acetalAgNO₃ (cat.)5.5 - 23>85

Data is representative of the chemoselectivity of the silver-catalyzed method.[7]

G cluster_workflow_metal Metal-Mediated Deprotection Workflow Start Start TMS_Alkyne TMS-Protected Alkyne Start->TMS_Alkyne Reaction Reaction with Metal Catalyst/Reagent TMS_Alkyne->Reaction Workup Aqueous Work-up (& Filtration if needed) Reaction->Workup Purification Purification Workup->Purification Terminal_Alkyne Terminal Alkyne Purification->Terminal_Alkyne

Caption: Workflow for metal-mediated TMS alkyne deprotection.

Acid-Catalyzed Deprotection (Fluoride-Free)

While TMS alkynes are generally more stable under acidic than basic conditions, deprotection can be achieved with certain fluoride-free acid systems. These methods are less common and should be employed with caution, especially with acid-sensitive substrates.

General Considerations:

Mild acidic conditions using reagents such as silica gel or gentle heating in methanol have been reported to cleave TMS ethers, and in some cases, may affect TMS alkynes.[8] However, specific and broadly applicable fluoride-free acid-catalyzed protocols for TMS alkyne deprotection are not as well-documented as base-catalyzed or metal-mediated methods. For substrates that are highly base-sensitive, a careful screening of mild acidic conditions may be warranted.

Summary and Comparison of Methods

MethodReagentsSolventsConditionsKey AdvantagesPotential Limitations
Potassium Carbonate K₂CO₃MethanolRoom Temp.Mild, inexpensive, simple work-upMay be slow for some substrates
DBU DBU, H₂OAcetonitrileRoom Temp. or 60 °CHighly chemoselective, fastDBU can be difficult to remove
Copper/Ascorbate CuSO₄, Na AscorbateEthanol/WaterRoom Temp.Very fast, non-toxic, inexpensiveRequires aqueous solvent system
Silver Nitrate AgNO₃ (catalytic)DCM/MeOH/H₂ORoom Temp.Catalytic, chemoselectiveUse of a heavy metal

Conclusion

A variety of effective fluoride-free methods are available for the deprotection of TMS-protected alkynes. The choice of method will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. The base-catalyzed methods, particularly using potassium carbonate in methanol, offer a mild and general approach. For rapid and highly functional group tolerant deprotections, the copper/ascorbate system is an excellent choice. DBU provides a highly chemoselective alternative when other silyl ethers are present. Careful consideration of the substrate's stability and the pros and cons of each method will enable the selection of the optimal deprotection strategy.

References

Application Notes and Protocols for Cross-Coupling Reactions with 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1,3-diethynylbenzene. This versatile building block is instrumental in the synthesis of a wide array of complex organic molecules, with applications ranging from advanced materials to pharmaceutical intermediates.[1][2] The meta-disposed ethynyl groups offer a unique geometry for the construction of bent or angular structures, which are of significant interest in the development of molecular wires, organic light-emitting diodes (OLEDs), and porous frameworks like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[2]

Introduction to Cross-Coupling Reactions with 1,3-Diethynylbenzene

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For 1,3-diethynylbenzene, the most pertinent of these are the Sonogashira, Suzuki, and Heck reactions, which allow for the sequential or simultaneous functionalization of its two terminal alkyne groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[3] It is the most direct method for extending the conjugation of 1,3-diethynylbenzene by introducing aryl or vinyl substituents onto the ethynyl groups.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide.[4] While 1,3-diethynylbenzene itself does not directly participate as the organoboron or halide component, its derivatives, such as silyl-protected alkynes that are subsequently converted to alkynyl boronates, can be employed in Suzuki reactions.

Heck Reaction: This reaction couples an unsaturated halide with an alkene.[5] Similar to the Suzuki coupling, derivatives of 1,3-diethynylbenzene are typically required to participate in Heck reactions.

Sonogashira Coupling of 1,3-Diethynylbenzene

The Sonogashira reaction is a highly efficient method for the synthesis of 1,3-bis(alkynyl)benzene derivatives. These compounds serve as precursors to a variety of functional materials and complex organic molecules.

General Reaction Scheme

The Sonogashira coupling of 1,3-diethynylbenzene with an aryl halide can be performed in a single step to afford the disubstituted product, or in a stepwise manner to yield monosubstituted and subsequently asymmetrically disubstituted products.

Sonogashira_Reaction Reactant1 1,3-Diethynylbenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Reactant2 Aryl Halide (Ar-X) Product_mono Monosubstituted Product Catalyst->Product_mono Stepwise Coupling Product_di Disubstituted Product Catalyst->Product_di CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., NEt₃, i-Pr₂NH) Solvent Solvent (e.g., THF, DMF) Product_mono->Catalyst Further Coupling

Caption: General workflow for the Sonogashira coupling of 1,3-diethynylbenzene.

Quantitative Data for Sonogashira Reactions
EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodoanisolePd(PPh₃)₂Cl₂ (1)CuI (1)NEt₃THFRT298 (for monosubstituted)[1]
24-Iodo-m-xylenePd(PPh₃)₂Cl₂ (1)CuI (1)NEt₃THFRT296 (for monosubstituted)[1]
3p-Iodo-N,N-dimethylanilinePd(PPh₃)₂Cl₂ (1)CuI (1)NEt₃THFRT199.5 (for monosubstituted)[1]
44-Iodotoluene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)75--[6]
5Aryl IodidePd(0)@TpPa-1-K₂CO₃MeOH1056High[7]
Detailed Experimental Protocol: Synthesis of 1-Methoxy-4-((3-ethynylphenyl)ethynyl)benzene

This protocol describes the monosubstitution of 1,3-diethynylbenzene with 4-iodoanisole.

Materials:

  • 1,3-Diethynylbenzene

  • 4-Iodoanisole

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 1,3-diethynylbenzene (1.1 equivalents), 4-iodoanisole (1.0 equivalent), Pd(PPh₃)₂Cl₂ (1 mol%), and CuI (1 mol%).

  • Add anhydrous THF as the solvent, followed by triethylamine (3.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 2 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired monosubstituted product.[1]

Suzuki-Miyaura Cross-Coupling

While direct Suzuki coupling with 1,3-diethynylbenzene is not typical, its derivatives can be readily employed. A common strategy involves the initial Sonogashira coupling of 1,3-diethynylbenzene with a protected bromo-alkyne, followed by deprotection and conversion to a boronic ester, which can then undergo Suzuki coupling.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start 1,3-Diethynylbenzene Step1 Sonogashira Coupling with protected bromo-alkyne Start->Step1 Intermediate1 Monosubstituted, protected alkyne Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Terminal alkyne derivative Step2->Intermediate2 Step3 Borylation Intermediate2->Step3 Intermediate3 Alkynyl boronic ester Step3->Intermediate3 Step4 Suzuki Coupling with Aryl Halide Intermediate3->Step4 Product Final Product Step4->Product

Caption: A multi-step workflow involving Sonogashira and Suzuki reactions.

Quantitative Data for Suzuki-Miyaura Reactions
EntryAryl HalideOrganoboronCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295[8]
21,3-DibromobenzenePyrene-1-boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O85-9024-[8]
3Aryl HalideArylboronic acidPd(OAc)₂ (cat.)K₃PO₄Toluene100-Good[8]
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for derivatives of 1,3-diethynylbenzene.

Materials:

  • Aryl halide (e.g., a derivative of 1,3-diethynylbenzene)

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phosphine ligand (e.g., triphenylphosphine, if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Heck Reaction

The Heck reaction provides a means to form carbon-carbon bonds between an unsaturated halide and an alkene. While direct Heck reactions with 1,3-diethynylbenzene are not common, its derivatives can be utilized.

General Reaction Scheme for Heck Coupling

Heck_Reaction Reactant1 Unsaturated Halide (e.g., Aryl or Vinyl Halide) Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Reactant2 Alkene Product Substituted Alkene Catalyst->Product Base Base (e.g., NEt₃, K₂CO₃) Solvent Solvent (e.g., DMF, NMP)

Caption: General representation of the Heck cross-coupling reaction.

Quantitative Data for Heck Reactions
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl Iodidetert-butyl acrylatePd(0)@TpPa-1NaOAcDMF1202High[7]
2Aryl IodideStyrenePd(0)@TpPa-1NaOAcDMF1202High[7]
3Aryl ChlorideStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.6)K₂CO₃DMF/Water12012-[5]
Detailed Experimental Protocol: General Heck Reaction

This protocol provides a general method for the Heck coupling of an aryl halide with an alkene.

Materials:

  • Aryl halide

  • Alkene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Base (e.g., sodium acetate, triethylamine)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq.), alkene (1.0-1.5 eq.), palladium catalyst (1-5 mol%), and base (1.2-2.0 eq.).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the required temperature (often 100-140 °C) and stir until the reaction is complete.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the product via column chromatography.[7]

Applications in Drug Development and Materials Science

Derivatives of 1,3-diethynylbenzene are valuable scaffolds in medicinal chemistry and materials science. The meta-phenylene ethynylene linkage imparts a rigid, bent geometry that can be exploited to create unique molecular architectures.

  • Drug Discovery: The rigid nature of the phenylene-ethynylene backbone can be used to orient pharmacophoric groups in a precise spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. While specific drugs based on a simple 1,3-diethynylbenzene core are not prevalent, the underlying m-phenylene ethynylene scaffold is explored in the design of novel bioactive molecules.

  • Materials Science: The primary application of 1,3-diethynylbenzene cross-coupling products is in materials science. The resulting oligo- and poly-(meta-phenylene ethynylene)s are investigated for their fluorescent properties and potential use in OLEDs. The defined angular geometry of the monomer unit also makes it a key component in the synthesis of porous COFs and MOFs for applications in gas storage and catalysis.[2]

Safety Information

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Many organic solvents used in these reactions (e.g., THF, DMF, Toluene) are flammable and have associated health risks. Appropriate personal protective equipment (PPE) should be worn.

  • Bases: Amine bases such as triethylamine and diisopropylamine are corrosive and have strong odors. Handle them in a fume hood.

  • Inert Atmosphere: Many of these reactions are sensitive to air and moisture, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Always consult the primary literature and perform a thorough safety assessment before conducting any chemical reaction.

References

Application Notes and Protocols for the Synthesis of Unsymmetrical Bis(ethynyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of unsymmetrical bis(ethynyl)benzene derivatives, compounds of significant interest in materials science and medicinal chemistry. The protocols outlined below focus on widely-used and effective cross-coupling methodologies.

Introduction

Unsymmetrical bis(ethynyl)benzene derivatives are a class of organic compounds characterized by a central benzene ring substituted with two different acetylene groups. This asymmetry allows for the fine-tuning of their electronic, optical, and biological properties, making them valuable building blocks for a range of applications, including molecular wires, liquid crystals, and as scaffolds for the development of novel therapeutic agents. The synthesis of these compounds typically relies on sequential cross-coupling reactions, with the Sonogashira and Stephens-Castro couplings being the most prominent methods.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes quantitative data from various literature sources for the synthesis of unsymmetrical bis(ethynyl)benzene derivatives, offering a comparison of different reaction conditions and their outcomes.

EntrySynthetic MethodDihalobenzeneAlkyne 1 (equiv.)Alkyne 2 (equiv.)Catalyst / Co-catalystBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Sequential Sonogashira1,4-DiiodobenzenePhenylacetylene (1.1)4-Ethynylanisole (1.1)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT2485
2Sequential Sonogashira1-Bromo-4-iodobenzeneTMS-acetylene (1.0)Phenylacetylene (1.2)Pd(PPh₃)₄ / CuIPiperidineToluene801278
3One-Pot Sonogashira1,3-DiiodobenzenePhenylacetylene (1.0)1-Hexyne (1.0)PdCl₂(PPh₃)₂ / CuIDBU (2.2)DMF90865
4Stephens-Castro1-Iodo-4-nitrobenzeneCu(I)-phenylacetylide (1.1)--PyridinePyridine120672
5Copper-Free Sonogashira1,4-DibromobenzenePhenylacetylene (1.2)4-Ethynyltoluene (1.2)Pd(OAc)₂ / XPhosCs₂CO₃ (2.0)Dioxane1001691

Experimental Protocols

Protocol 1: Sequential Sonogashira Coupling for the Synthesis of 1-(4-Methoxyphenylethynyl)-4-(phenylethynyl)benzene

This protocol describes a two-step sequential Sonogashira coupling reaction starting from 1,4-diiodobenzene.

Materials:

  • 1,4-Diiodobenzene

  • Phenylacetylene

  • 4-Ethynylanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Step 1: Monosubstitution of 1,4-Diiodobenzene with Phenylacetylene

  • To a dried Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous THF, followed by triethylamine (2.0 equiv.).

  • To the stirred suspension, add phenylacetylene (1.1 equiv.) dropwise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon consumption of the starting material (typically 4-6 hours), the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-iodo-4-(phenylethynyl)benzene.

Step 2: Second Sonogashira Coupling with 4-Ethynylanisole

  • To a dried Schlenk flask under an argon atmosphere, add the purified 1-iodo-4-(phenylethynyl)benzene from Step 1 (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous THF and triethylamine (2.0 equiv.).

  • To the stirred mixture, add 4-ethynylanisole (1.1 equiv.) at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the crude product by column chromatography to obtain the final unsymmetrical bis(ethynyl)benzene derivative.

Protocol 2: One-Pot Synthesis of an Unsymmetrical Bis(ethynyl)benzene Derivative

This protocol outlines a one-pot procedure for the synthesis of an unsymmetrical bis(ethynyl)benzene derivative, which can be more efficient by avoiding the isolation of the intermediate.

Materials:

  • 1,3-Diiodobenzene

  • Phenylacetylene

  • 1-Hexyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve 1,3-diiodobenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.) in anhydrous DMF.

  • Add phenylacetylene (1.0 equiv.) to the reaction mixture and stir at room temperature for 2 hours.

  • Add 1-hexyne (1.0 equiv.) and DBU (2.2 equiv.) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired unsymmetrical product.

Mandatory Visualizations

Sequential_Sonogashira_Workflow Start Start: 1,4-Diiodobenzene Reaction1 First Sonogashira Coupling: + Phenylacetylene Pd(PPh3)2Cl2, CuI, Et3N, THF, RT Start->Reaction1 Purification1 Work-up & Purification Reaction1->Purification1 Intermediate Intermediate: 1-Iodo-4-(phenylethynyl)benzene Reaction2 Second Sonogashira Coupling: + 4-Ethynylanisole Pd(PPh3)2Cl2, CuI, Et3N, THF, RT Intermediate->Reaction2 Purification1->Intermediate Purification2 Work-up & Purification Reaction2->Purification2 FinalProduct Final Product: Unsymmetrical Bis(ethynyl)benzene Purification2->FinalProduct

Caption: Workflow for Sequential Sonogashira Coupling.

One_Pot_Sonogashira_Workflow Start Start: 1,3-Diiodobenzene Phenylacetylene Reaction1 First Coupling: Pd(PPh3)2Cl2, CuI, DMF, RT Start->Reaction1 Addition Addition of: 1-Hexyne & DBU Reaction1->Addition Reaction2 Second Coupling: Heat to 90°C Addition->Reaction2 Workup Work-up & Purification Reaction2->Workup FinalProduct Final Product: Unsymmetrical Bis(ethynyl)benzene Workup->FinalProduct

Caption: Workflow for One-Pot Unsymmetrical Synthesis.

Application in Drug Development: Targeting Cancer Signaling Pathways

Unsymmetrical bis(ethynyl)benzene derivatives represent a versatile scaffold in drug discovery, particularly in the development of novel anticancer agents. Their rigid, linear structure can be functionalized to interact with specific biological targets, potentially disrupting key signaling pathways that drive cancer cell proliferation and survival. While specific pathways targeted by this exact class of compounds are a subject of ongoing research, the general strategy involves designing molecules that can inhibit protein kinases, interfere with protein-protein interactions, or act as DNA intercalating agents.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor Unsymmetrical Bis(ethynyl)benzene Derivative Inhibitor->Ras Inhibition Inhibitor->PI3K Inhibition

Caption: Potential Targeting of Cancer Signaling Pathways.

The diagram above illustrates two major signaling pathways, the MAPK/ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer. Unsymmetrical bis(ethynyl)benzene derivatives can be designed to inhibit key components of these pathways, thereby blocking downstream signals that promote tumor growth. This targeted approach is a cornerstone of modern cancer drug development.

Application Note: Synthesis of Porous Poly(1,3-diethynylbenzene) Networks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Porous organic polymers (POPs) represent a versatile class of materials characterized by high porosity, low density, and significant thermal and chemical stability.[1] 1,3-diethynylbenzene (1,3-DEB) is a readily available and rigid monomer ideal for constructing highly cross-linked, porous polymer networks. The resulting poly(diethynylbenzene) materials possess permanent micro- and mesoporosity, making them excellent candidates for applications in gas storage and separation, catalysis, sensing, and as scaffolds in drug delivery systems.[1][2][3] This document provides detailed protocols for the synthesis of porous polymers from 1,3-DEB via various polymerization techniques and outlines standard procedures for their characterization.

Experimental Protocols: Polymerization Methods

Several catalytic systems can be employed to polymerize 1,3-diethynylbenzene into porous networks. Key methods include Rhodium-catalyzed chain-growth polymerization, Sonogashira-Hagihara cross-coupling, Glaser-Hay coupling, and cyclotrimerization.

Rhodium-Catalyzed Chain-Growth Insertion Polymerization

This method utilizes a Rhodium complex to catalyze the chain-growth polymerization of diethynylarenes, leading to hyper-cross-linked polyacetylene-type networks with high surface areas.[2] The texture and porosity of the final material are highly sensitive to reaction conditions such as solvent, temperature, and monomer concentration.[2]

Materials:

  • 1,3-diethynylbenzene (1,3-DEB)

  • [Rh(nbd)acac] (Acetylacetonatobis(norbornadiene)rhodium(I)) catalyst

  • Anhydrous solvent (e.g., CH₂Cl₂, THF, methanol)[2]

  • Methanol (for washing)

  • Standard Schlenk line and glassware

Protocol:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of 1,3-diethynylbenzene monomer in the chosen anhydrous solvent (e.g., CH₂Cl₂). A typical monomer concentration ranges from 0.1 to 1.0 M.[2]

  • In a separate flask, prepare a stock solution of the [Rh(nbd)acac] catalyst in the same solvent.

  • Add the catalyst solution to the monomer solution via syringe to initiate the polymerization. The monomer-to-catalyst ratio can be adjusted to control the polymerization rate and polymer properties.

  • Stir the reaction mixture at the desired temperature (room temperature up to 75°C) for a specified time (typically several hours).[2] Polymerization at higher temperatures and for longer durations often results in materials with larger mesopore volumes.[2]

  • Upon completion, an insoluble solid polymer will have formed. Quench the reaction by adding methanol.

  • Collect the polymer by filtration.

  • Wash the collected solid extensively with methanol and other solvents (e.g., THF, CH₂Cl₂) to remove any unreacted monomer and catalyst residues.[4]

  • Dry the purified polymer under high vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

Sonogashira-Hagihara Cross-Coupling Polymerization

While 1,3-DEB can homopolymerize, Sonogashira-Hagihara coupling is typically used to co-polymerize it with polyhalogenated aromatic compounds to form rigid porous aromatic frameworks.[5][6] For a conceptual homopolymerization, a di- or tri-halogenated benzene linker would be coupled with 1,3-DEB. The protocol below describes the general conditions for this type of reaction.

Materials:

  • 1,3-diethynylbenzene (1,3-DEB)

  • Aryl halide co-monomer (e.g., 1,3,5-tribromobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Anhydrous solvent mixture (e.g., Triethylamine (TEA) and N,N-Dimethylformamide (DMF))[5]

  • Standard Schlenk line and glassware

Protocol:

  • To a Schlenk flask, add 1,3-diethynylbenzene, the aryl halide co-monomer, Pd(PPh₃)₄, and CuI.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 20 mL DMF and 8 mL TEA) via cannula or syringe.[5]

  • Heat the reaction mixture to 80°C and stir for 72 hours.[5]

  • After cooling to room temperature, pour the mixture into a beaker containing methanol to precipitate the polymer.

  • Filter the solid and wash sequentially with water, acetone, and THF to remove impurities.

  • The disappearance of the C-Br stretching band (~460 cm⁻¹) and the C≡C-H stretching band (~3300 cm⁻¹) in the FT-IR spectrum indicates successful polymerization.[5]

  • Dry the polymer under vacuum at an elevated temperature.

Glaser-Hay Oxidative Coupling

The Glaser-Hay coupling is an aerobic oxidative homocoupling of terminal alkynes to form diynes, catalyzed by a copper(I) salt and a nitrogenous ligand like TMEDA (N,N,N′,N′-tetramethylethylenediamine).[7][8][9] This method can be adapted for polymerization to create networks linked by butadiyne units.

Materials:

  • 1,3-diethynylbenzene (1,3-DEB)

  • Copper(I) chloride (CuCl)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Oxygen or air supply

Protocol:

  • Dissolve 1,3-diethynylbenzene in the chosen solvent in a flask equipped with a gas inlet.

  • Add CuCl and TMEDA to the solution. The CuCl/TMEDA complex acts as the catalyst.[9]

  • Bubble air or oxygen through the reaction mixture gently while stirring vigorously at room temperature.

  • The reaction progress can be monitored by the formation of a precipitate. The reaction is typically run for 24-48 hours.

  • Once complete, the polymer is collected by filtration.

  • The solid is washed with a dilute acid solution (e.g., 2M HCl) to remove the copper catalyst, followed by water, methanol, and acetone.

  • Dry the resulting porous polymer under high vacuum.

Polycyclotrimerization

This reaction involves the [2+2+2] cycloaddition of three alkyne groups to form a benzene ring, resulting in a highly stable and rigid polyphenylene network.[10] The reaction can be catalyzed by various transition metal complexes or strong acids.[11][12]

Materials:

  • 1,3-diethynylbenzene (1,3-DEB)

  • Catalyst (e.g., Dicobalt octacarbonyl [Co₂(CO)₈] or Silicon tetrachloride)[10][11]

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

Protocol:

  • Dissolve 1,3-diethynylbenzene in an anhydrous solvent under an inert atmosphere.

  • Add the catalyst (e.g., Co₂(CO)₈) to the solution.

  • Heat the mixture to reflux and stir for 24-72 hours.

  • During the reaction, a solid polymer will precipitate from the solution.

  • After cooling, the polymer is isolated by filtration.

  • The product is purified by Soxhlet extraction with various solvents (e.g., methanol, THF, chloroform) to remove the catalyst and any soluble oligomers.

  • Dry the purified polymer network under vacuum.

Data Presentation: Polymer Properties

The properties of porous polymers derived from 1,3-diethynylbenzene are highly dependent on the synthetic method and reaction conditions.

Polymerization MethodCatalyst / ConditionsBET Surface Area (m²/g)Pore CharacteristicsReference
Chain-Growth[Rh(nbd)acac], 75°C, prolonged timeUp to 1470Micro/mesoporous[2]
Chain-Growth[Rh(nbd)acac], Room TempUp to 880Predominantly microporous[2]
Chain-Growth (HIPE)[Rh(nbd)acac]110Hierarchical micro/macroporous[13][14]
Chain-Growth (HIPE) + Post-Crosslinking[Rh(nbd)acac], then 280°C380Hierarchical micro/macroporous[13][14]
PolycyclotrimerizationCo₂(CO)₈Up to 159Microporous[10]
PolycyclotrimerizationSiCl₄ or TsOHUp to 895Micro/macroporous[11]

Characterization Protocols

Standard techniques are used to confirm the structure, porosity, and stability of the synthesized materials.

Porosity and Surface Area Analysis (Nitrogen Physisorption)
  • Protocol:

    • Accurately weigh 50-100 mg of the dried polymer sample into a sample tube.

    • Degas the sample under high vacuum at a specified temperature (e.g., 120-150°C) for several hours (typically >8h) to remove adsorbed moisture and solvent.[15][16]

    • Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature).

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.[15]

    • Determine the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).[16]

Morphological Analysis (SEM & TEM)
  • Protocol:

    • For Scanning Electron Microscopy (SEM): Mount a small amount of the polymer powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam. Image the sample at various magnifications to observe particle morphology and macroporosity.[17][18]

    • For Transmission Electron Microscopy (TEM): Disperse a small amount of the polymer powder in a volatile solvent (e.g., ethanol) by sonication. Drop-cast a few microliters of the suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow the solvent to evaporate completely before imaging to observe the nanoscale porous structure.

Thermal Stability Analysis (TGA)
  • Protocol:

    • Place 5-10 mg of the dried polymer sample into an alumina or platinum TGA pan.[15]

    • Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., flowing nitrogen at 50 mL/min).[15][16]

    • Record the weight loss as a function of temperature. The onset of decomposition is used to determine the thermal stability of the polymer.

Structural Confirmation (FT-IR & Solid-State NMR)
  • Protocol:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Mix a small amount of the polymer with KBr powder and press into a pellet, or analyze directly using an attenuated total reflectance (ATR) accessory. Successful polymerization is confirmed by the significant reduction or disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) from the 1,3-DEB monomer.[3][5]

    • Solid-State ¹³C CP/MAS NMR Spectroscopy: This technique confirms the polymer structure. Resonances corresponding to the aromatic carbons (120-150 ppm) and the newly formed polymer backbone carbons will be present, while the signals for the monomer's ethynyl carbons (80-100 ppm) will be altered.[5][6]

Visualizations

experimental_workflow monomer 1,3-Diethynylbenzene Monomer polymerization Polymerization (e.g., Chain-Growth, Sonogashira) monomer->polymerization purification Purification (Filtration & Washing) polymerization->purification drying Drying (Under Vacuum) purification->drying product Porous Polymer Network drying->product characterization Characterization product->characterization bet BET Analysis (Porosity) characterization->bet sem SEM / TEM (Morphology) characterization->sem tga TGA (Thermal Stability) characterization->tga ftir FT-IR / NMR (Structure) characterization->ftir parameters_properties cluster_params Synthesis Parameters cluster_props Resulting Material Properties temp Temperature s_bet BET Surface Area temp->s_bet increases p_size Pore Size temp->p_size increases mesoporosity time Reaction Time time->s_bet increases p_vol Pore Volume time->p_vol increases conc Monomer Conc. conc->s_bet increases

References

Electrochemical Characterization of Poly(1,3-diethynylbenzene) Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the electrochemical characterization of thin polymer films synthesized from the monomer 1,3-bis((trimethylsilyl)ethynyl)benzene. The protocols outlined herein describe the electrochemical polymerization of the monomer onto an electrode surface, followed by characterization of the resulting poly(1,3-diethynylbenzene) film using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). These techniques are fundamental for evaluating the electrochemical properties, stability, and potential applications of these films, particularly in the fields of sensors, catalysis, and drug delivery systems. While direct experimental data for films derived from this compound is not extensively available in public literature, this guide is based on established principles for analogous poly(phenylene ethynylene) and other conjugated polymer films.

Introduction

Conjugated polymers derived from ethynylbenzene precursors are of significant interest due to their unique electronic and optical properties. The in-situ electrochemical polymerization of silyl-protected monomers like this compound offers a method to generate thin, adherent polymer films directly onto an electrode surface. The trimethylsilyl (TMS) groups serve as protecting groups that can be cleaved electrochemically, initiating polymerization. The subsequent poly(1,3-diethynylbenzene) film possesses a network of π-conjugated systems, rendering it electroactive.

Understanding the electrochemical behavior of these films is crucial for their application. Cyclic voltammetry provides insights into the redox processes, including oxidation and reduction potentials, and the stability of the polymer in different charge states. Electrochemical impedance spectroscopy is a powerful non-destructive technique used to probe the interfacial properties of the film, including its resistance and capacitance, which are critical parameters for applications in sensing and electronics.

Experimental Protocols

Electrochemical Polymerization and Film Deposition

This protocol details the procedure for the anodic polymerization of this compound on a working electrode. The process involves the electrochemical removal of the trimethylsilyl protecting groups, followed by the polymerization of the reactive monomer units.

Materials:

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • This compound (monomer)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water for 5 minutes each. Dry the electrode under a stream of inert gas.

  • Solution Preparation: Prepare a solution of the monomer (e.g., 1-10 mM) in the chosen anhydrous solvent containing the supporting electrolyte (0.1 M).

  • Deoxygenation: Purge the electrochemical cell containing the monomer solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electropolymerization:

    • Immerse the prepared electrodes into the solution.

    • Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a sufficiently high anodic potential to induce oxidation and desilylation (e.g., +1.5 to +2.5 V vs. Ag/AgCl), and then back to the initial potential.

    • The exact potential range should be determined empirically by observing the onset of an irreversible oxidation wave corresponding to the monomer.

    • Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles). The growth of the polymer film is typically observed by an increase in the peak currents with each successive cycle.

    • A constant potential (potentiostatic) method can also be employed by holding the potential at a value slightly above the oxidation potential of the monomer.

  • Post-Polymerization Cleaning: After film deposition, carefully remove the electrode from the polymerization solution and rinse it thoroughly with the pure solvent to remove any unreacted monomer and electrolyte.

Cyclic Voltammetry (CV) Characterization

This protocol describes the characterization of the prepared polymer film in a monomer-free electrolyte solution to investigate its redox properties.

Materials:

  • Polymer-coated Working Electrode

  • Reference Electrode

  • Counter Electrode

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • Anhydrous Acetonitrile or Dichloromethane

  • Supporting Electrolyte (0.1 M TBAP or TBAPF₆)

  • Inert gas

Procedure:

  • Setup: Place the polymer-coated working electrode, reference electrode, and counter electrode in an electrochemical cell containing the monomer-free electrolyte solution.

  • Deoxygenation: Deoxygenate the solution by purging with an inert gas for 15-20 minutes.

  • CV Measurement:

    • Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox activity of the polymer film. This range should be determined based on the electropolymerization voltammograms.

    • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to study the kinetics of the electrochemical processes.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the formal potential (E°') as (Epa + Epc) / 2.

    • Calculate the peak separation (ΔEp) as |Epa - Epc|.

    • Analyze the relationship between peak current (ip) and the scan rate (ν) to assess whether the redox process is diffusion-controlled or surface-confined.

Electrochemical Impedance Spectroscopy (EIS) Characterization

This protocol outlines the use of EIS to model the electrical properties of the polymer film-electrolyte interface.

Materials:

  • Polymer-coated Working Electrode

  • Reference Electrode

  • Counter Electrode

  • Electrochemical Cell

  • Potentiostat/Galvanostat with EIS capability

  • Anhydrous Acetonitrile or Dichloromethane

  • Supporting Electrolyte (0.1 M TBAP or TBAPF₆)

  • Inert gas

Procedure:

  • Setup and Deoxygenation: Prepare the electrochemical cell as described for the CV characterization.

  • EIS Measurement:

    • Set the DC potential to the open-circuit potential (OCP) or a potential at which a specific redox state of the polymer is to be investigated.

    • Apply a small amplitude AC sinusoidal voltage (e.g., 5-10 mV).

    • Sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as:

      • Solution resistance (Rs)

      • Charge transfer resistance (Rct)

      • Double-layer capacitance (Cdl)

      • Film resistance (Rf) and capacitance (Cf)

Data Presentation

Quantitative data obtained from the electrochemical characterization should be summarized in tables for clear comparison and interpretation.

Table 1: Cyclic Voltammetry Data for Poly(1,3-diethynylbenzene) Film

Scan Rate (mV/s) Epa (V) Epc (V) ipa (µA) ipc (µA) ΔEp (mV) E°' (V)
25 TBD TBD TBD TBD TBD TBD
50 TBD TBD TBD TBD TBD TBD
100 TBD TBD TBD TBD TBD TBD
200 TBD TBD TBD TBD TBD TBD

TBD: To be determined experimentally.

Table 2: Electrochemical Impedance Spectroscopy Parameters for Poly(1,3-diethynylbenzene) Film

Parameter Value Units
Solution Resistance (Rs) TBD Ω
Charge Transfer Resistance (Rct) TBD Ω
Double-Layer Capacitance (Cdl) TBD F
Film Resistance (Rf) TBD Ω
Film Capacitance (Cf) TBD F

TBD: To be determined experimentally by fitting the EIS data to an equivalent circuit model.

Visualizations

Diagrams created using Graphviz can effectively illustrate the experimental workflows and conceptual relationships.

experimental_workflow cluster_prep Preparation cluster_electrochem Electrochemical Procedures cluster_analysis Data Analysis monomer This compound solution Monomer Solution monomer->solution electrolyte Supporting Electrolyte (e.g., 0.1M TBAP) electrolyte->solution solvent Anhydrous Solvent (e.g., Acetonitrile) solvent->solution electropolymerization Electropolymerization (Cyclic Voltammetry) solution->electropolymerization electrode_prep Working Electrode Preparation electrode_prep->electropolymerization film Polymer Film on Electrode electropolymerization->film cv_char Cyclic Voltammetry Characterization film->cv_char eis_char Electrochemical Impedance Spectroscopy film->eis_char cv_data CV Data Analysis (Epa, Epc, ip) cv_char->cv_data eis_data EIS Data Analysis (Equivalent Circuit Fitting) eis_char->eis_data quant_tables Quantitative Data Tables cv_data->quant_tables eis_data->quant_tables

Caption: Workflow for the electrochemical synthesis and characterization of polymer films.

eis_equivalent_circuit cluster_film Polymer Film cluster_interface Electrode-Electrolyte Interface start_node Rs Rs start_node->Rs end_node Rf Rf Cf Cf Rf->Cf Cdl Cdl Rct Rct Rct->end_node Rct->Cdl Rs->Rct

Caption: A simplified Randles equivalent circuit model for a polymer-coated electrode.

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 1,3-Diiodobenzene with Trimethylsilylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Sonogashira coupling reaction to synthesize 1,3-bis((trimethylsilyl)ethynyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction to synthesize this compound is giving a low yield. What are the most common causes?

Low yields in this Sonogashira coupling are often attributed to several factors. The primary culprits include catalyst deactivation, suboptimal reaction conditions, and the presence of oxygen, which can lead to unwanted side reactions. A common side reaction is the Glaser-Hay homocoupling of trimethylsilylacetylene.[1] It is also crucial to ensure the purity of your reagents and solvents, as impurities can poison the catalyst.

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

The black precipitate is likely palladium black, which forms when the palladium(0) catalyst is reduced and agglomerates. This leads to a significant decrease in catalytic activity. The formation of palladium black can be promoted by using certain solvents like THF.[2] To mitigate this, ensure your reaction is thoroughly degassed to remove oxygen. Using a ligand, such as triphenylphosphine (PPh3), can also help stabilize the palladium catalyst.[3]

Q3: What is the optimal catalyst system for the synthesis of this compound?

A widely used and effective catalyst system for the Sonogashira coupling is a combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[3] The palladium catalyst is central to the cross-coupling, while the copper co-catalyst facilitates the formation of the copper acetylide intermediate, which accelerates the reaction.[4] For more challenging substrates, bulky and electron-rich phosphine ligands can improve catalytic efficiency.[1][5]

Q4: Which solvent and base combination is recommended for this reaction?

A common and effective combination is triethylamine (Et3N) as both the base and the solvent.[2][3] Triethylamine is sufficiently basic to deprotonate the terminal alkyne and also acts as a good solvent for the reactants. Other amine bases like diisopropylamine can also be used, sometimes in combination with a co-solvent like toluene.[6] The choice of solvent can significantly impact the reaction rate and yield.[7] It is crucial to use dry and degassed solvents to avoid side reactions and catalyst deactivation.[2]

Q5: What is the ideal temperature for the Sonogashira coupling of 1,3-diiodobenzene and trimethylsilylacetylene?

The optimal temperature can vary depending on the specific catalyst system and solvent used. For the coupling of 1,3-diiodobenzene, a relatively reactive aryl halide, the reaction can often be performed at moderate temperatures, for instance, around 50-90°C.[2][3] It is important to note that trimethylsilylacetylene has a low boiling point (53°C), so if the reaction is run at higher temperatures, a sealed reaction vessel or a condenser is necessary to prevent its evaporation.[2]

Q6: I am seeing byproducts from the homocoupling of trimethylsilylacetylene. How can I minimize this?

The homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, especially in the presence of copper catalysts and oxygen.[1] To minimize this, it is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Copper-free Sonogashira conditions can also be employed to eliminate this side reaction, although this may require harsher reaction conditions for less reactive aryl halides.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for Sonogashira couplings that can be adapted for the synthesis of this compound. Please note that yields are illustrative and can vary based on experimental setup and reagent purity.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Reported Yield (%)
1,3,5-TribromobenzeneTrimethylsilylacetylenePd(PPh3)2Cl2, CuI, PPh3TriethylamineTriethylamine9048~92
1,4-Diiodobenzene(E)-4-phenylbut-3-en-1-ynyl(trimethyl)silanePd(PPh3)2Cl2, CuIn-Bu4NOHTHFRoom Temp466
4-Iodo-m-xyleneTrimethylsilylacetylenePalladium catalyst, CuITriethylamineTriethylamineRoom Temp296 (for the TMS-protected intermediate)

Data synthesized from multiple sources for illustrative purposes.[3][8][9]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for Sonogashira couplings. Optimization may be required.

Materials:

  • 1,3-Diiodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N), anhydrous and degassed

  • Anhydrous solvent (e.g., THF or toluene, if used as a co-solvent)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under a stream of inert gas. Allow the flask to cool to room temperature under the inert atmosphere.

  • Addition of Reagents: To the flask, add 1,3-diiodobenzene (1 equivalent), Pd(PPh3)2Cl2 (e.g., 0.05 equivalents), PPh3 (e.g., 0.03 equivalents), and CuI (e.g., 0.04 equivalents).[3]

  • Addition of Solvent and Base: Add freshly distilled and degassed triethylamine (a sufficient amount to act as solvent).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of oxygen.

  • Addition of Alkyne: After the final thaw and backfilling with inert gas, add trimethylsilylacetylene (at least 2.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 48 hours).[3] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the triethylamine under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent, such as hexanes, to yield the desired this compound as a solid.[3]

Mandatory Visualizations

Sonogashira_Troubleshooting start Low Yield of This compound check_catalyst Check for Catalyst Deactivation (Black Precipitate?) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent & Solvent Purity start->check_reagents pd_black Palladium Black Formation check_catalyst->pd_black Yes temp Suboptimal Temperature? check_conditions->temp solvent_base Incorrect Solvent/ Base Combination? check_conditions->solvent_base homocoupling Alkyne Homocoupling (Glaser-Hay)? check_conditions->homocoupling impure_reagents Impure Reagents or Wet Solvents check_reagents->impure_reagents deactivation_solution Solution: - Thoroughly Degas - Use Stabilizing Ligand (PPh3) pd_black->deactivation_solution temp_solution Optimize Temperature (e.g., 50-90°C) Use sealed vessel if needed temp->temp_solution solvent_base_solution Use Dry, Degassed Triethylamine solvent_base->solvent_base_solution homocoupling_solution Solution: - Rigorous Degassing - Consider Copper-Free Conditions homocoupling->homocoupling_solution reagent_solution Purify Reagents and Dry/Degas Solvents impure_reagents->reagent_solution

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Sonogashira_Workflow prep 1. Prepare Reaction Vessel (Flame-dry, Inert Atmosphere) reagents 2. Add 1,3-Diiodobenzene, Pd Catalyst, CuI, Ligand prep->reagents solvent 3. Add Degassed Triethylamine reagents->solvent degas 4. Freeze-Pump-Thaw (3 cycles) solvent->degas alkyne 5. Add Trimethylsilylacetylene degas->alkyne react 6. Heat and Stir (Monitor Progress) alkyne->react workup 7. Cool and Evaporate Solvent react->workup purify 8. Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Sonogashira Coupling of 1,3-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 1,3-dibromobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Sonogashira coupling with 1,3-dibromobenzene?

A1: The most prevalent side reactions are:

  • Homocoupling of the terminal alkyne (Glaser coupling): This is the most common side reaction, leading to the formation of a symmetrical diyne. It is primarily caused by the presence of oxygen and is often mediated by the copper(I) co-catalyst.[1][2][3]

  • Incomplete reaction leading to mono-alkynylation: The reaction may stop after the first coupling, resulting in a mixture of the desired 1,3-dialkynylbenzene and the mono-substituted 1-bromo-3-alkynylbenzene.

  • Formation of oligomers/polymers: If the reaction conditions are not carefully controlled, oligomerization or polymerization of the 1,3-dibromobenzene and the alkyne can occur.

  • Decomposition of the palladium catalyst: The palladium catalyst can decompose, often observed as the formation of palladium black, which reduces the reaction efficiency.[4]

  • Dehalogenation: Under certain conditions, the bromo-substituents can be removed from the aromatic ring.

Q2: How can I selectively synthesize the mono-alkynylated product, 1-bromo-3-alkynylbenzene?

A2: Selective mono-alkynylation can be achieved by:

  • Controlling the stoichiometry: Using a stoichiometric amount or a slight excess of 1,3-dibromobenzene relative to the terminal alkyne.

  • Lowering the reaction temperature: The second coupling is generally slower than the first, and lower temperatures can help to favor the mono-substituted product.

  • Careful monitoring of the reaction: Following the reaction progress by techniques like TLC or GC-MS and stopping the reaction once the desired mono-substituted product is maximized.

  • Using a less reactive aryl halide: While not directly applicable to 1,3-dibromobenzene, the principle of using a less reactive halide (e.g., a bromide vs. an iodide) for the second coupling site can be a strategy in mixed di-haloarenes.[5]

Q3: What are the key factors to achieve high yields of the di-substituted product, 1,3-dialkynylbenzene?

A3: To favor the di-substituted product:

  • Use a stoichiometric excess of the terminal alkyne: Typically, 2.2 to 2.5 equivalents of the alkyne are used to ensure complete reaction at both bromine sites.

  • Higher reaction temperatures and longer reaction times: These conditions are often necessary to drive the second, slower coupling to completion.[6]

  • Ensure high catalyst activity: Use a fresh, active palladium catalyst and an appropriate ligand to maintain catalytic activity throughout the reaction.

  • Proper choice of solvent and base: A suitable solvent that ensures solubility of all reactants and a strong enough base to facilitate the catalytic cycle are crucial.

Q4: Is a copper co-catalyst always necessary? What are the pros and cons of copper-free Sonogashira coupling?

A4: A copper co-catalyst is not always necessary.

  • Pros of using copper: It generally accelerates the reaction, allowing for milder reaction conditions (e.g., lower temperatures).[5]

  • Cons of using copper: It is the primary mediator of the undesirable alkyne homocoupling side reaction.[1] It can also complicate product purification.

  • Copper-free conditions: These are often employed to avoid homocoupling.[1] However, they may require higher temperatures, more active and specialized palladium catalysts, or different bases to achieve good yields.[7]

Troubleshooting Guides

Problem 1: Low or no yield of the desired coupled product.

This is a common issue that can arise from several factors. The following logical workflow can help diagnose and solve the problem.

low_yield_troubleshooting start Low/No Product Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Assess Reaction Conditions start->conditions catalyst_active Is Pd catalyst active? (not black/decomposed) catalyst->catalyst_active alkyne_pure Is alkyne pure? reagents->alkyne_pure anaerobic Are conditions strictly anaerobic? conditions->anaerobic ligand_ok Is ligand appropriate and not degraded? catalyst_active->ligand_ok Yes sol_catalyst_active Solution: - Use fresh catalyst - Degas reagents thoroughly catalyst_active->sol_catalyst_active No cu_ok Is Cu(I) source fresh? (if used) ligand_ok->cu_ok Yes sol_ligand_ok Solution: - Use fresh ligand - Consider a different ligand ligand_ok->sol_ligand_ok No sol_cu_ok Solution: - Use fresh CuI cu_ok->sol_cu_ok No dibromo_pure Is 1,3-dibromobenzene pure? alkyne_pure->dibromo_pure Yes sol_alkyne_pure Solution: - Purify alkyne (distillation/chromatography) alkyne_pure->sol_alkyne_pure No base_dry Is amine base dry and pure? dibromo_pure->base_dry Yes sol_dibromo_pure Solution: - Purify by distillation or  column chromatography dibromo_pure->sol_dibromo_pure No sol_base_dry Solution: - Distill amine base base_dry->sol_base_dry No temp_ok Is temperature appropriate? anaerobic->temp_ok Yes sol_anaerobic Solution: - Degas solvent and reagents  (freeze-pump-thaw or N2/Ar bubbling) - Maintain inert atmosphere anaerobic->sol_anaerobic No solvent_ok Is solvent dry and degassed? temp_ok->solvent_ok Yes sol_temp_ok Solution: - Increase temperature for aryl bromides  (e.g., 60-100 °C) temp_ok->sol_temp_ok No sol_solvent_ok Solution: - Use anhydrous solvent - Ensure proper degassing solvent_ok->sol_solvent_ok No

Caption: Troubleshooting workflow for low or no product yield in Sonogashira coupling.

Problem 2: High proportion of alkyne homocoupling (Glaser coupling) product.

This is the most common side reaction. The following diagram outlines the causes and solutions.

homocoupling_troubleshooting issue High Alkyne Homocoupling cause1 Presence of Oxygen issue->cause1 cause2 High Cu(I) Concentration / Activity issue->cause2 cause3 Slow Cross-Coupling Rate issue->cause3 solution1 Solution: Ensure Anaerobic Conditions - Thoroughly degas all solvents and reagents. - Use Schlenk techniques or a glovebox. - Maintain a positive pressure of inert gas. cause1->solution1 solution2 Solution: Modify Copper Catalyst - Reduce CuI loading. - Switch to copper-free conditions. cause2->solution2 solution3 Solution: Accelerate Cross-Coupling - Increase temperature. - Use a more active Pd catalyst/ligand. - Add alkyne slowly to the reaction mixture. cause3->solution3

Caption: Causes and solutions for excessive alkyne homocoupling.

Problem 3: Reaction stops at the mono-substituted product (1-bromo-3-alkynylbenzene).

This is a common issue when aiming for the di-substituted product.

Potential Cause Troubleshooting Step
Insufficient Reaction Time/Temperature The second coupling is often slower. Increase the reaction time and/or temperature and monitor by TLC/GC-MS.
Catalyst Deactivation The palladium catalyst may have lost activity before the second coupling could occur. Add a fresh portion of the palladium catalyst.
Insufficient Alkyne The alkyne may have been consumed by homocoupling or other side reactions. Ensure at least 2.2 equivalents of the alkyne are used.
Poor Solubility The mono-substituted product may have different solubility properties, affecting the reaction rate. Consider a co-solvent to improve solubility.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the Sonogashira coupling of 1,3-dibromobenzene. Optimization may be required based on the specific alkyne used.

Protocol 1: Synthesis of 1,3-Bis(alkynyl)benzene (Di-substitution)

This protocol is adapted from general procedures for the di-alkynylation of aryl di-bromides.

Materials:

  • 1,3-Dibromobenzene (1.0 mmol)

  • Terminal Alkyne (2.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (10 mL, solvent and base)

  • Anhydrous, degassed THF (optional co-solvent, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (21 mg), CuI (11.4 mg), and a magnetic stir bar.

  • Add 1,3-dibromobenzene (236 mg, 1.0 mmol).

  • Add anhydrous, degassed triethylamine (10 mL) and THF (5 mL, if used).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (2.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material and mono-substituted intermediate are consumed.

  • After completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Synthesis of 1-Bromo-3-alkynylbenzene (Mono-substitution)

This protocol is designed to favor the formation of the mono-alkynylated product.

Materials:

  • 1,3-Dibromobenzene (1.2 mmol)

  • Terminal Alkyne (1.0 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol% based on alkyne)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol% based on alkyne)

  • Triethylamine (Et₃N) (10 mL)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (23 mg), CuI (7.6 mg), and a magnetic stir bar.

  • Add 1,3-dibromobenzene (283 mg, 1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) and triethylamine (10 mL).

  • Stir the mixture and heat to a moderate temperature (e.g., 50 °C).

  • Slowly add the terminal alkyne (1.0 mmol) via syringe pump over several hours.

  • Closely monitor the reaction by TLC or GC-MS.

  • Once the terminal alkyne is consumed, or the desired ratio of mono- to di-substituted product is reached, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to separate the unreacted 1,3-dibromobenzene, the mono-substituted product, and any di-substituted product.

Data Presentation

The following table summarizes representative yields for Sonogashira couplings of aryl bromides. Note that specific yields for 1,3-dibromobenzene will vary depending on the alkyne and precise reaction conditions.

Aryl HalideAlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)ProductYield (%)Reference
1-BromonaphthalenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N8081-(Phenylethynyl)naphthalene92Adapted from[3]
4-Bromoanisole1-HeptynePd(OAc)₂ / PPh₃ / CuIPiperidineRT121-Methoxy-4-(hept-1-yn-1-yl)benzene88General Protocol
1,4-DibromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF65241,4-Bis(phenylethynyl)benzene95General Protocol
1,3-DibromobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPA / Toluene80161,3-Bis((trimethylsilyl)ethynyl)benzene>90General Protocol

Note: These are representative examples. Yields are highly substrate and condition dependent.

References

Technical Support Center: Synthesis of 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,3-diethynylbenzene, with a specific focus on preventing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3-diethynylbenzene?

A1: The most prevalent method is the Sonogashira cross-coupling reaction. This involves the coupling of an aryl halide (typically 1,3-dibromobenzene or 1,3-diiodobenzene) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene (TMSA) to prevent side reactions. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1]

Q2: What is homocoupling in the context of 1,3-diethynylbenzene synthesis, and why is it a problem?

A2: Homocoupling, also known as Glaser coupling, is a significant side reaction where the terminal alkyne couples with itself to form a symmetrical diyne.[2] In the synthesis of 1,3-diethynylbenzene, this leads to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne when using TMS-acetylene. This is problematic as it consumes the alkyne starting material, reduces the yield of the desired product, and complicates the purification process due to similar chromatographic mobility.[3]

Q3: What are the primary causes of homocoupling in Sonogashira reactions?

A3: The two main factors that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is added to increase the reaction rate, it can also catalyze this undesirable side reaction.

Q4: How can I minimize or prevent homocoupling?

A4: Several strategies can be employed to minimize homocoupling:

  • Maintain Anaerobic Conditions: It is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Utilize Copper-Free Protocols: A number of copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[2][5][6] These methods often employ specialized palladium catalysts and ligands that are active enough to facilitate the reaction without a copper co-catalyst.

  • Optimize Reaction Conditions: Careful optimization of the palladium catalyst, ligand, base, solvent, and temperature can also help to minimize homocoupling. For instance, using bulky and electron-rich phosphine ligands can sometimes favor the cross-coupling reaction over homocoupling.[1]

Q5: What is the purpose of using a trimethylsilyl (TMS) protecting group on the alkyne?

A5: The TMS group serves as a protecting group for the terminal alkyne. This prevents the alkyne from undergoing homocoupling and other unwanted side reactions. The TMS group can be easily removed in a subsequent step under mild conditions to yield the terminal alkyne.[7]

Q6: What are the common methods for deprotecting the TMS group?

A6: The TMS group is typically removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate (K2CO3) or potassium hydroxide (KOH) in a protic solvent like methanol.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities. 2. Insufficiently Reactive Aryl Halide: Aryl bromides are less reactive than aryl iodides. 3. Low Reaction Temperature: The temperature may be too low for the oxidative addition step, especially with aryl bromides. 4. Poor Solvent Choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.1. Use a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is more air-stable. 2. If possible, use the corresponding aryl iodide for a more facile reaction. If using an aryl bromide, higher temperatures and more active catalyst systems may be necessary. 3. Increase the reaction temperature. For aryl bromides, temperatures around 80-110 °C are often required. 4. Ensure the solvent is dry and degassed. Consider switching to a different solvent system (e.g., triethylamine/THF, toluene/diisopropylamine).
Significant Homocoupling Byproduct 1. Presence of Oxygen: The reaction is not under strictly anaerobic conditions. 2. High Copper Catalyst Concentration: The amount of copper(I) iodide may be too high, promoting the Glaser coupling. 3. Slow Cross-Coupling Reaction: If the desired cross-coupling is sluggish, homocoupling can become the dominant pathway.1. Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles and maintain a positive pressure of an inert gas (argon or nitrogen). 2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol.[2][6] 3. Optimize the reaction conditions to accelerate the cross-coupling reaction (e.g., increase temperature, change catalyst/ligand).
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Catalyst Loading: The amount of palladium catalyst may be insufficient. 3. Poor Quality Reagents: The aryl halide, alkyne, or base may be impure.1. Monitor the reaction by TLC or GC-MS and allow it to run for a longer duration. 2. Increase the catalyst loading. 3. Use freshly purified reagents.
Difficulty in Purification 1. Similar Polarity of Product and Byproducts: The desired product and homocoupling byproduct can have very similar polarities, making chromatographic separation challenging. 2. Residual Catalyst: Palladium and copper residues can contaminate the final product.1. If homocoupling is a major issue, focus on preventing its formation in the first place. Careful column chromatography with a non-polar eluent system (e.g., hexanes) may be required. 2. After the reaction, filter the mixture through a pad of Celite to remove solid catalyst residues. Washing the organic layer with an aqueous solution of ammonium chloride can help remove copper salts.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl Halides with Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11-IodobenzenePhenylacetylenePd/CuFe2O4 MNPs (3 mol%)K2CO3EtOH7095[3]
21-BromobenzenePhenylacetylene[Pd(NH3)4]2+/(NH4)Y (1 mol%)N/AN/AN/A45[6]
31-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSORT92N/A
4DibromoanthraceneArylacetylenePd(CH3CN)2Cl2 (0.5 mol%) + cataCXium A (1 mol%)Cs2CO32-MeTHFRTGood to Excellent[9]

Note: The yields reported are for various Sonogashira coupling reactions and are intended to provide a general comparison of different catalytic systems. The specific yield for 1,3-diethynylbenzene synthesis may vary.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Synthesis of 1,3-Bis(trimethylsilylethynyl)benzene

This protocol is a generalized procedure based on common practices for Sonogashira couplings of aryl bromides.

Materials:

  • 1,3-Dibromobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1,3-dibromobenzene (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous, degassed toluene and triethylamine (3.0 equiv).

  • Add trimethylsilylacetylene (2.5 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 80-90 °C and stir under argon for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with toluene.

  • Combine the filtrates and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 1,3-bis(trimethylsilylethynyl)benzene.

Protocol 2: Deprotection of 1,3-Bis(trimethylsilylethynyl)benzene

Materials:

  • 1,3-Bis(trimethylsilylethynyl)benzene

  • Potassium carbonate (K2CO3)

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve 1,3-bis(trimethylsilylethynyl)benzene (1.0 equiv) in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.2 equiv) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield 1,3-diethynylbenzene. Caution: 1,3-diethynylbenzene can be unstable and should be handled with care.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection start Flame-dry Schlenk flask add_reagents Add 1,3-dibromobenzene, Pd catalyst, and CuI (if applicable) start->add_reagents add_solvent Add degassed solvent and base add_reagents->add_solvent add_alkyne Add Trimethylsilylacetylene add_solvent->add_alkyne heat Heat and stir under inert atmosphere add_alkyne->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter wash Aqueous wash filter->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography dissolve Dissolve TMS-protected product chromatography->dissolve add_base Add K2CO3 in Methanol dissolve->add_base stir_rt Stir at room temperature add_base->stir_rt deprotection_workup Workup and isolation stir_rt->deprotection_workup final_product 1,3-Diethynylbenzene deprotection_workup->final_product

Caption: Experimental workflow for the synthesis of 1,3-diethynylbenzene.

G start Problem: Low or No Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_conditions Are reaction conditions appropriate? (Temp, Time) check_catalyst->check_conditions Yes sol_catalyst Use fresh catalyst or a more active system. check_catalyst->sol_catalyst No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes sol_conditions Increase temperature and/or reaction time. check_conditions->sol_conditions No check_homocoupling Is homocoupling the major product? check_reagents->check_homocoupling Yes sol_reagents Purify/degas reagents and solvents. check_reagents->sol_reagents No sol_homocoupling Improve anaerobic technique or switch to a copper-free protocol. check_homocoupling->sol_homocoupling Yes

References

Technical Support Center: Purification of 1,3-bis((trimethylsilyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 1,3-bis((trimethylsilyl)ethynyl)benzene by column chromatography. It includes a comprehensive experimental protocol, troubleshooting guides in a question-and-answer format, and key data to ensure successful purification.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the methodology for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 70-230 mesh)

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column

  • Sand, washed

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC development chamber

  • UV lamp (254 nm)

Procedure:

  • Eluent Preparation: Prepare a non-polar eluent system. A good starting point is pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate). The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1-2 cm) over the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Continuously drain the eluent until the solvent level just reaches the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: If the crude product is not readily soluble in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Begin collecting fractions in separate tubes or flasks.

    • Maintain a constant flow of the eluent through the column.

    • Monitor the separation by periodically analyzing the collected fractions using TLC and visualizing the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Recommended Solvent Systems and Approximate Rf Values for Aryl Silylalkynes.

Compound StructureEluent System (v/v)Approximate Rf Value
1,2-bis((trimethylsilyl)ethynyl)benzeneHexane0.90[1]
(E)-3,4-trimethylsilyl-1,6-diphenyl-3-hexen-1,5-diyneHexane/Ethyl Acetate (40:1)0.59[2]
(E)-1,6-bis-(4-methoxyphenyl)-3,4-dimethylsilyl-3-hexen-1,5-diyneHexane/Ethyl Acetate (10:1)0.41[2]
General Guideline for Target CompoundHexane or Hexane/Ethyl Acetate (e.g., 99:1)0.2 - 0.4

Note: Rf values are highly dependent on the specific conditions (e.g., silica gel activity, temperature, and chamber saturation). It is crucial to determine the optimal solvent system using TLC prior to performing column chromatography.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the purification of this compound and their solutions:

Q1: My compound is not moving down the column, or is moving very slowly.

A1: This indicates that the eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using pure hexane, you can add a small percentage of ethyl acetate (e.g., starting with 0.5-1%). Monitor the elution with TLC to find the optimal polarity that allows for good separation.

Q2: All my compounds are eluting together at the solvent front.

A2: This suggests the eluent is too polar.

  • Solution: Decrease the polarity of the eluent. If you are using a hexane/ethyl acetate mixture, reduce the proportion of ethyl acetate or switch to pure hexane.

Q3: I am observing a new, more polar spot on my TLC plate after chromatography that was not in my crude mixture. What is happening?

A3: This is likely due to the desilylation (loss of the trimethylsilyl group) of your compound on the acidic silica gel. The resulting terminal alkyne is more polar and will have a lower Rf value. It has been noted that (trimethylsilyl)ethynyl groups can be protiodesilylated during silica gel chromatography.[3]

  • Solution 1: Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of triethylamine (e.g., 1-2%).

  • Solution 2: Use a Different Stationary Phase: If desilylation remains a significant problem, consider using a less acidic stationary phase, such as neutral alumina.

Q4: The separation between my desired product and an impurity is poor.

A4: This can be due to several factors.

  • Solution 1: Optimize the Solvent System: Experiment with different solvent systems on TLC to maximize the difference in Rf values (ΔRf) between your product and the impurity.

  • Solution 2: Adjust the Flow Rate: A slower flow rate can often improve the resolution of closely eluting compounds.

  • Solution 3: Use a Longer Column: Increasing the length of the silica gel bed can enhance separation.

Q5: How do I choose the right column size and amount of silica gel?

A5: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. The column diameter should be chosen based on the amount of sample, and the height of the silica gel bed should be approximately 10-15 times the diameter.

Visualization

Below is a troubleshooting workflow to help diagnose and resolve common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification tlc Run TLC of Crude Material start->tlc prep_column Prepare and Pack Column tlc->prep_column load_sample Load Sample prep_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions issue Problem Encountered? analyze_fractions->issue no_movement Compound Not Moving? issue->no_movement Yes success Pure Product Isolated issue->success No poor_separation Poor Separation? no_movement->poor_separation No increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes desilylation New Polar Spot (Desilylation)? poor_separation->desilylation No optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes slower_flow Decrease Flow Rate poor_separation->slower_flow Also consider deactivate_silica Deactivate Silica with Et3N desilylation->deactivate_silica Yes desilylation->success No, other issue increase_polarity->elute optimize_solvent->prep_column slower_flow->elute deactivate_silica->prep_column

Troubleshooting workflow for column chromatography purification.

References

removal of palladium and copper catalysts from Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for post-reaction purification of Sonogashira couplings. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective removal of palladium and copper catalyst residues, ensuring the high purity of final products required for pharmaceutical and high-tech applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium and copper from a Sonogashira reaction?

A1: The most prevalent methods involve adsorption onto solid supports, chemical extraction, or physical purification techniques. These include:

  • Adsorption: Using solid-supported metal scavengers with high affinity for palladium and copper. Common examples are thiol, thiourea, or amine-functionalized silica gels and polymers, as well as activated carbon.[1][2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated metal black.[3]

  • Aqueous Extraction: Washing the organic reaction mixture with an aqueous solution of a chelating agent (e.g., EDTA, N-acetylcysteine, sodium thiosulfate) can selectively pull metal ions into the aqueous phase.[4]

  • Crystallization: Purifying the final product via recrystallization can leave metal impurities behind in the mother liquor.[1]

  • Chromatography: Standard silica gel column chromatography can separate the product from catalyst residues, though it may not be sufficient for achieving very low ppm levels on its own.[3]

Q2: How do I choose the best catalyst removal method for my specific product?

A2: The optimal method depends on several factors:

  • Nature of Your Product: Consider its solubility, stability, and functional groups. Avoid scavengers that might react with or bind to your product.

  • Form of the Metal Residue: Determine if the catalyst is in a soluble (homogeneous) or solid (heterogeneous) form. Filtration is only effective for heterogeneous metals.[5]

  • Required Purity Level: For pharmaceutical applications requiring very low metal levels (<10 ppm), specialized scavengers are often necessary.[6][7]

  • Scale of the Reaction: At a larger scale, the cost and handling of scavengers or chromatography media become more significant factors. Activated carbon can be a cost-effective option for large-scale processes.[8]

Q3: Can I remove both palladium and copper catalysts simultaneously?

A3: Yes, certain scavengers are effective for multiple metals. Thiol-based scavengers, for instance, show good affinity for both palladium and copper.[9] Thiourea-based scavengers like QuadraPure™ TU are also used to remove both Pd and Cu.[10][11] Alternatively, a multi-step approach can be used, such as an aqueous wash targeting copper followed by a solid-supported scavenger for palladium.

Q4: My final product is still dark-colored even after purification. What causes this and how can I fix it?

A4: A persistent dark color, often brown or black, is typically due to residual colloidal palladium metal or polymeric byproducts.[12]

  • Activated Carbon: The most common solution is to treat a solution of your product with activated carbon (e.g., Darco G-60), which is highly effective at adsorbing colored impurities.[12]

  • Silica Plug: Filtering the product through a short plug of silica gel can also help remove baseline impurities and color.[12]

  • Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase flash chromatography can be a powerful technique for separating the desired colorless product from colored contaminants.[13]

Troubleshooting Guide

This guide addresses specific issues encountered during catalyst removal.

Problem 1: High levels of palladium remain after treatment with a scavenger resin.

  • Possible Cause: Incorrect scavenger selection, insufficient scavenger amount, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Scavenger Choice: Ensure the scavenger is appropriate for the palladium species in your reaction (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally robust for various palladium forms.[1][9]

    • Optimize Scavenger Loading: Increase the weight equivalents of the scavenger resin. A screening experiment with varying amounts can determine the optimal loading.[14]

    • Increase Reaction Time and Temperature: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., 4-18 hours). Gently heating (e.g., 35-50 °C) can also increase the rate of scavenging.[9][15]

    • Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, DMT-based) to find the most effective one for your specific system.[1][15]

Problem 2: Low product yield after using a scavenger or activated carbon.

  • Possible Cause: The product itself is adsorbing to the solid support. This is a known issue, especially with activated carbon.[8]

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective quantity of the scavenger or carbon needed to achieve the desired purity.[1]

    • Thoroughly Wash the Solid Support: After filtering the mixture, wash the collected solid (the scavenger or carbon) with several portions of fresh solvent to recover any adsorbed product.[5]

    • Change the Solvent: The solvent can influence the binding of your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1]

    • Switch Scavenger Type: If product loss remains high, test a different class of scavenger. For example, if a silica-based scavenger is causing loss, a polymer-based one might perform differently.

Problem 3: The scavenger resin is difficult to filter.

  • Possible Cause: The scavenger particles are too fine, or they are clogging the filter paper.

  • Troubleshooting Steps:

    • Use a Celite Pad: Filter the mixture through a packed pad of Celite (1-2 cm thick) in a Büchner or sintered glass funnel. This prevents fine particles from passing through.[3][5]

    • Dilute the Mixture: Reducing the viscosity of the solution by adding more solvent can improve filtration speed.[5]

    • Consider Scavenger Cartridges: For larger scale or flow chemistry applications, pre-packed scavenger cartridges (like E-PAK cartridges) offer a convenient and efficient alternative to bulk handling.[15]

Data Presentation: Scavenger Performance Comparison

The following tables summarize quantitative data on the efficiency of various catalyst removal methods.

Table 1: Performance of Thiol-Based Silica Scavengers

CatalystInitial Pd (ppm)ScavengerLoadingConditionsFinal Pd (ppm)Reference
Pd from Buchwald-Hartwig>1,300SiliaMetS Thiol50 wt%35 °C, 17 h2[9]
Pd from Suzuki Coupling~2,400SiliaMetS Thiol10 wt%N/A≤ 16[16]
Pd(OAc)₂1,000QuadraPure™ TU5g / 100mLRT, < 30 min< 1[17]
Pd from Suzuki Coupling~2,000SiliaMetS Thiol0.15 w/w50 °C, 24 h< 50[15]

Table 2: Comparison of Activated Carbon vs. Metal Scavengers

Initial Pd (ppm)ScavengerLoading (g / 10 mL)Pd Removed (%)Product Recovery (%)Reference
500Activated Carbon2.0~88%~46%[18]
500Biotage® Si-Thiol0.2>98.2%100%[14][18]
500Biotage® MP-TMT0.2>99%100%[14]
1668DARCO KB-G0.6 w/w~62%N/A[15]
1668SiliaMetS Thiol0.6 w/w~96%~100%[15]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal with Thiol-Based Silica Scavengers (e.g., SiliaMetS Thiol)

  • Dissolution: After the initial reaction work-up, dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).

  • Scavenger Addition: Add the thiol scavenger resin to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst, or approximately 10-50 wt% relative to the crude product mass.[9][19]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for each specific case.[1]

  • Filtration: Filter the mixture through a Büchner funnel, using filter paper or a pad of Celite, to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1][5]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS to confirm removal to the desired level.[1]

Protocol 2: General Procedure for Catalyst Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Carbon Addition: Add activated carbon (e.g., Darco®) to the solution. A common starting point is 0.2 to 1.0 times the weight of the crude product (0.2 - 1.0 w/w).[8]

  • Stirring/Heating: Stir the suspension, often with gentle heating (e.g., 45-50 °C), for several hours (e.g., 2-18 hours).[8][15]

  • Hot Filtration: While the solution is still warm (if heated), filter it through a pad of Celite to remove the activated carbon. Hot filtration can help prevent the product from crystallizing out on the filter funnel.

  • Washing: Thoroughly wash the Celite/carbon pad with fresh, hot solvent to recover adsorbed product.[1]

  • Concentration: Concentrate the combined filtrate to obtain the purified, and often decolorized, product.

  • Analysis: Analyze the purified product for residual palladium content.

Visual Workflow and Logic Diagrams

G start Post-Sonogashira Crude Product (Contains Pd & Cu) decision1 Is Catalyst Heterogeneous? (e.g., Pd/C, Pd Black) start->decision1 filter Filter through Celite® Pad decision1->filter Yes scavenge Select Scavenging Method (See Scavenger Selection Guide) decision1->scavenge No / Soluble check_soluble Analyze Filtrate for Soluble Metal Content filter->check_soluble decision2 Are Metal Levels Acceptable? check_soluble->decision2 decision2->scavenge No end Pure Product decision2->end Yes scavenge->end

Caption: High-level decision workflow for catalyst removal.

G start High Metal Content After Scavenger Treatment q1 Was Scavenger Loading Sufficient? start->q1 a1_yes Increase Scavenger Amount (e.g., double the wt%) q1->a1_yes No q2 Were Time/Temp Optimized? q1->q2 Yes end Re-analyze Metal Content a1_yes->end a2_yes Increase Stirring Time (e.g., 18h) and/or Temperature (e.g., 50°C) q2->a2_yes No q3 Is Scavenger Type Optimal? q2->q3 Yes a2_yes->end a3_yes Perform Scavenger Screen (Thiol, Amine, DMT, Carbon) q3->a3_yes No q3->end Yes (Re-evaluate reaction) a3_yes->end

Caption: Troubleshooting logic for inefficient scavenging.

References

troubleshooting incomplete deprotection of 1,3-bis((trimethylsilyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 1,3-bis((trimethylsilyl)ethynyl)benzene to yield 1,3-diethynylbenzene.

Troubleshooting Guide: Incomplete Deprotection

Problem: Incomplete removal of one or both trimethylsilyl (TMS) groups from this compound, as indicated by NMR, GC-MS, or TLC analysis showing the presence of starting material or the mono-deprotected intermediate.

Below is a systematic guide to troubleshoot and resolve this issue.

Troubleshooting Workflow

Troubleshooting_Incomplete_Deprotection start Incomplete Deprotection Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents Is reagent fresh and in correct amount? purification Optimize Purification start->purification Crude NMR looks fine, but yield is low after column check_conditions Review Reaction Conditions check_reagents->check_conditions Yes increase_reagent Increase Equivalents of Deprotecting Agent check_reagents->increase_reagent No extend_time Increase Reaction Time check_conditions->extend_time Are time and temp appropriate? switch_method Switch Deprotection Method (e.g., K2CO3/MeOH to TBAF/THF or vice versa) check_conditions->switch_method No, conditions need optimization increase_temp Increase Reaction Temperature (with caution) extend_time->increase_temp Still incomplete success Successful Deprotection extend_time->success Complete increase_temp->switch_method Still incomplete increase_temp->success Complete increase_reagent->start Re-run reaction switch_method->success Complete purification->success

Caption: Troubleshooting workflow for incomplete deprotection.

Question: My deprotection reaction is incomplete. What are the common causes and how can I fix it?

Answer: Incomplete deprotection of this compound is a common issue. Here are the potential causes and their solutions, categorized by the deprotection method.

For both K₂CO₃/Methanol and TBAF/THF methods:

  • Insufficient Reaction Time:

    • Diagnosis: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using TLC or GC-MS. If starting material is still present, extend the reaction time. For the K₂CO₃/MeOH method, reactions are typically stirred for 2 hours at room temperature.[1] However, for some substrates, longer reaction times may be necessary. Be aware that excessively long reaction times can sometimes lead to reduced yields.[1]

  • Reagent Quality:

    • Diagnosis: The deprotecting agent may have degraded.

    • Solution:

      • K₂CO₃: Use anhydrous potassium carbonate.

      • TBAF: TBAF solutions in THF can degrade over time, especially if not stored properly. Use a fresh bottle or a recently opened one. The water content in the TBAF solution can also affect the reaction.

  • Low Reaction Temperature:

    • Diagnosis: The reaction may be too slow at the current temperature.

    • Solution: If extending the reaction time is not effective, a modest increase in temperature may be beneficial. However, proceed with caution as higher temperatures can promote side reactions.

Specific to K₂CO₃/Methanol Method:

  • Insufficient K₂CO₃:

    • Diagnosis: A catalytic amount of K₂CO₃ is typically sufficient. However, if the substrate or solvent contains acidic impurities, the base may be neutralized.

    • Solution: While typically used in catalytic amounts, you can try increasing the stoichiometry of K₂CO₃.

  • Methanol Quality:

    • Diagnosis: The presence of water in the methanol can affect the reaction.

    • Solution: Use dry methanol.

Specific to TBAF/THF Method:

  • Insufficient TBAF:

    • Diagnosis: Typically, 1.1 to 1.5 equivalents of TBAF per silyl group are used.[2] Using less may result in an incomplete reaction.

    • Solution: Ensure you are using a sufficient excess of TBAF. For this substrate, at least 2.2 equivalents would be a good starting point.

  • Solvent Quality:

    • Diagnosis: The presence of water in the THF can impact the effectiveness of the deprotection.

    • Solution: Use anhydrous THF.

Frequently Asked Questions (FAQs)

Q1: Which deprotection method is better for this compound: K₂CO₃/Methanol or TBAF/THF?

A1: Both methods are effective for the deprotection of TMS-alkynes. The choice often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

  • K₂CO₃ in Methanol: This is a mild, cost-effective, and common method for TMS alkyne deprotection.[1][3] It is often the first choice due to its simplicity.

  • TBAF in THF: This method is also very effective, particularly for more sterically hindered silyl groups.[4] However, TBAF is more basic and can cause decomposition of base-sensitive substrates.[5] The workup for TBAF reactions can sometimes be more challenging.

Q2: I see a good conversion in my crude NMR, but my yield is low after purification. What could be the problem?

A2: Low yields after purification, despite a clean crude reaction, can be due to issues during the workup or chromatography.[6]

  • Workup: The deprotected product, 1,3-diethynylbenzene, may have some solubility in the aqueous phase, leading to loss during extraction. Ensure thorough extraction with an appropriate organic solvent.

  • Chromatography: The product might be partially lost on the silica gel column.[6] You can try using a less polar eluent system or performing a quick filtration through a plug of silica instead of a full column if the crude product is sufficiently pure. A 2D TLC can help determine if the compound is degrading on the silica.[6]

Q3: Can I selectively deprotect only one of the two TMS groups?

A3: Achieving selective mono-deprotection can be challenging as both TMS groups are electronically and sterically similar. However, you can attempt this by carefully controlling the stoichiometry of the deprotecting agent (using slightly less than one equivalent) and monitoring the reaction closely to stop it once the desired mono-deprotected product is maximized. This will likely result in a mixture of starting material, mono-deprotected, and di-deprotected products requiring careful purification.

Q4: Are there any common side reactions to be aware of?

A4:

  • With K₂CO₃/Methanol , if the reaction is left for extended periods, a decrease in yield has been noted in some cases.[1] For substrates with other sensitive functional groups, the basic conditions could cause unintended reactions.

  • With TBAF , its basicity can be an issue for base-sensitive molecules.[5] In some instances, TBAF deprotection has been reported to lead to the formation of allenes.

Q5: How do the mechanisms of the two deprotection methods differ?

A5:

  • K₂CO₃/Methanol: In this case, the methoxide ion (CH₃O⁻), generated from the reaction of K₂CO₃ and methanol, acts as the nucleophile. It attacks the silicon atom, forming a pentacoordinate silicon intermediate, which then cleaves the silicon-carbon bond.

  • TBAF/THF: The fluoride ion (F⁻) from TBAF is a strong nucleophile for silicon due to the high strength of the Si-F bond. The fluoride ion attacks the silicon atom, leading to the cleavage of the Si-C bond.[2]

Data Presentation

The following table summarizes typical reaction conditions for the two primary deprotection methods for TMS-alkynes. Please note that yields are highly substrate-dependent and optimization may be required for this compound.

Deprotection MethodReagents & SolventsTypical ConditionsTypical YieldReference
Mild Basic HydrolysisPotassium Carbonate (K₂CO₃), Methanol (MeOH)Room temperature, 2 hours~82% (for a different TMS-alkyne)[1]
Fluoride-MediatedTetrabutylammonium Fluoride (TBAF), Tetrahydrofuran (THF)0 °C to room temperature, 45 min - 18 hHighly variable (32-99% for TBDMS ethers)[2]

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This protocol is a general procedure for the deprotection of TMS-alkynes and can be adapted for this compound.[1]

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equiv.) in methanol.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equiv.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with diethyl ether or ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using Tetrabutylammonium Fluoride in THF

This protocol is a general procedure for the deprotection of silyl ethers and can be adapted for TMS-alkynes.[2]

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M TBAF solution in THF (at least 2.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane or diethyl ether.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Signaling Pathway Diagram

Deprotection_Mechanisms cluster_0 K2CO3/MeOH Method cluster_1 TBAF/THF Method K2CO3 K2CO3 + MeOH MeO CH3O- K2CO3->MeO generates TMS_Alkyne1 R-C≡C-Si(CH3)3 Intermediate1 [R-C≡C-Si(CH3)3(OCH3)]- TMS_Alkyne1->Intermediate1 + CH3O- Product1 R-C≡C-H Intermediate1->Product1 + MeOH TBAF TBAF F F- TBAF->F provides TMS_Alkyne2 R-C≡C-Si(CH3)3 Intermediate2 [R-C≡C-Si(CH3)3(F)]- TMS_Alkyne2->Intermediate2 + F- Product2 R-C≡C-H Intermediate2->Product2 + H+ source (workup)

Caption: Mechanisms of TMS deprotection.

References

Technical Support Center: Managing the Stability of 1,3-Diethynylbenzene Post-Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of 1,3-diethynylbenzene following its deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 1,3-diethynylbenzene after deprotection?

A1: The primary stability concern with 1,3-diethynylbenzene is its high propensity to undergo polymerization.[1][2] The terminal alkyne groups are highly reactive and can participate in various polymerization pathways, especially when exposed to heat, light, or certain impurities. This can lead to the formation of insoluble oligomers and polymers, reducing the yield and purity of the desired monomer.

Q2: What are the common protecting groups for the ethynyl functionalities of 1,3-diethynylbenzene, and how are they removed?

A2: Trialkylsilyl groups, particularly trimethylsilyl (TMS), are commonly used to protect the terminal alkynes of 1,3-diethynylbenzene. Deprotection can be achieved under mild conditions. A typical method involves the use of a weak base such as potassium carbonate in a mixture of methanol and an organic cosolvent like tetrahydrofuran (THF).

Q3: What is the recommended method for purifying 1,3-diethynylbenzene after deprotection to minimize polymerization?

A3: A recommended purification method involves crystallization from a non-polar solvent at low temperatures. A patented process describes dissolving the impure diethynylbenzene in a liquid alkane, such as n-pentane, at a concentration of no more than 15% (w/v), and then cooling the solution to at least -50°C.[1] This causes the purified 1,3-diethynylbenzene to precipitate, leaving polymeric impurities in the mother liquor.

Q4: How should deprotected 1,3-diethynylbenzene be stored, and for how long is it stable?

A4: Deprotected 1,3-diethynylbenzene should be stored as a solution in a suitable solvent at low temperatures, preferably at 2-8°C or colder.[3] It is highly recommended to use the deprotected compound immediately in the subsequent reaction step to avoid degradation. The stability of the isolated compound is limited, and it can polymerize over time, even when stored at low temperatures. For longer-term storage, it is advisable to keep it in its silyl-protected form.

Q5: Are there any recommended inhibitors to prevent the polymerization of 1,3-diethynylbenzene?

A5: While the literature specifically on inhibitors for 1,3-diethynylbenzene is sparse, a related reactive monomer, divinylbenzene, is often stabilized with inhibitors like tert-butyl catechol (TBC).[4] The effectiveness of such inhibitors for 1,3-diethynylbenzene would need to be empirically determined for the specific application. It is crucial to ensure that any added inhibitor does not interfere with downstream reactions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Immediate polymerization or discoloration upon deprotection. The reaction temperature is too high, promoting polymerization.Perform the deprotection at a lower temperature (e.g., 0°C or room temperature, depending on the method).
The concentration of 1,3-diethynylbenzene is too high in the reaction mixture.Use a more dilute solution during the deprotection and workup.
Presence of catalytic impurities from previous steps.Ensure thorough purification of the protected 1,3-diethynylbenzene before the deprotection step.
Polymerization occurs during solvent removal after workup. Prolonged exposure to heat during solvent evaporation.Remove the solvent under reduced pressure at low temperature (e.g., using a rotary evaporator with a chilled water bath).
The neat (solvent-free) 1,3-diethynylbenzene is highly unstable.Avoid complete solvent removal. It is often better to keep the product in a suitable solvent for storage and subsequent use.
Low yield of isolated 1,3-diethynylbenzene after purification. Loss of product due to polymerization during the purification process.Utilize rapid purification techniques at low temperatures, such as cold crystallization from an alkane solvent.[1]
The deprotected product is volatile and may be lost during solvent evaporation.Use a cold trap and be cautious with the vacuum level during solvent removal.
The deprotected 1,3-diethynylbenzene is not reacting as expected in the subsequent step. The material has already started to oligomerize, reducing the concentration of the active monomer.Use the deprotected 1,3-diethynylbenzene immediately after its preparation and purification.
Residual deprotection reagents (e.g., base) are interfering with the next reaction.Ensure the workup procedure effectively removes all residual reagents from the deprotection step. This may include aqueous washes and drying of the organic phase.

Experimental Protocols

Protocol 1: Deprotection of 1,3-Bis(trimethylsilylethynyl)benzene

This protocol is adapted from a procedure for the deprotection of a similar TMS-protected diethynylarene.

Materials:

  • 1,3-Bis(trimethylsilylethynyl)benzene

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1,3-bis(trimethylsilylethynyl)benzene in a 1:1 mixture of anhydrous THF and methanol under an inert atmosphere of argon or nitrogen.

  • To this solution, add a stoichiometric amount of anhydrous potassium carbonate.

  • Stir the reaction mixture at room temperature and monitor the progress of the deprotection by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the deprotection is complete, quench the reaction by adding deionized water.

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • The resulting solution containing 1,3-diethynylbenzene should be used immediately in the next synthetic step. If isolation is necessary, proceed with caution and refer to Protocol 2.

Protocol 2: Purification of 1,3-Diethynylbenzene by Low-Temperature Crystallization

This protocol is based on a patented method for the purification of diethynylbenzenes.[1]

Materials:

  • Crude 1,3-diethynylbenzene (from Protocol 1, after solvent removal at low temperature)

  • n-Pentane (or another suitable liquid alkane), anhydrous

  • Dry ice/acetone or cryocooler for low-temperature bath

  • Pre-chilled filtration apparatus

Procedure:

  • Dissolve the crude 1,3-diethynylbenzene in anhydrous n-pentane to make a solution of not more than 15% (w/v).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Maintain the solution at this low temperature for at least 2 hours to allow for the precipitation of purified 1,3-diethynylbenzene.

  • Filter the cold suspension quickly through a pre-chilled filtration apparatus to collect the crystalline product.

  • Wash the collected crystals with a small amount of cold n-pentane.

  • Dry the purified product under a stream of inert gas or under vacuum at a low temperature.

  • Store the purified 1,3-diethynylbenzene in a tightly sealed container at 2-8°C or colder and use it as soon as possible.

Visualizations

Deprotection_Workflow Deprotection and Handling Workflow for 1,3-Diethynylbenzene start Start: 1,3-Bis(silyl-ethynyl)benzene deprotection Deprotection (e.g., K2CO3 in MeOH/THF) start->deprotection workup Aqueous Workup and Extraction deprotection->workup polymerization Polymerization (Undesired) deprotection->polymerization solvent_removal Solvent Removal (Low Temperature, Reduced Pressure) workup->solvent_removal immediate_use Immediate Use in Next Reaction solvent_removal->immediate_use Recommended purification Low-Temperature Crystallization (e.g., in n-pentane at -78°C) solvent_removal->purification If Isolation is Required solvent_removal->polymerization storage Short-Term Storage (2-8°C, inert atmosphere) purification->storage storage->immediate_use storage->polymerization

Caption: Workflow for the deprotection and subsequent handling of 1,3-diethynylbenzene.

Troubleshooting_Tree Troubleshooting Polymerization of 1,3-Diethynylbenzene start Problem: Polymerization Observed q1 When is polymerization occurring? start->q1 a1 During Deprotection q1->a1 a2 During Workup/ Solvent Removal q1->a2 a3 During Storage q1->a3 s1a Lower reaction temperature a1->s1a s1b Use more dilute solution a1->s1b s1c Ensure starting material is pure a1->s1c s2a Use low-temperature rotary evaporation a2->s2a s2b Avoid complete solvent removal a2->s2b s3a Store at lower temperature (e.g., <-20°C) a3->s3a s3b Use immediately after preparation a3->s3b s3c Consider using an inhibitor (test compatibility) a3->s3c

Caption: A decision tree for troubleshooting the unwanted polymerization of 1,3-diethynylbenzene.

References

identifying byproducts in the synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene via Sonogashira coupling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

If you are observing a low yield of the desired this compound or no product formation at all, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium and copper catalysts. Palladium(II) precatalysts like Pd(PPh₃)₂Cl₂ require in situ reduction to the active Pd(0) species. Ensure anaerobic conditions to prevent catalyst deactivation.
Poor Quality Reagents Use freshly distilled and degassed solvents and amines (e.g., triethylamine). Ensure the aryl halide (1,3-diiodobenzene or 1,3-dibromobenzene) and trimethylsilylacetylene are of high purity.
Inappropriate Reaction Temperature For aryl iodides, the reaction can often proceed at room temperature.[1] Aryl bromides are less reactive and typically require heating, potentially up to 80-100°C.[2]
Insufficient Degassing Oxygen can lead to the oxidative homocoupling of trimethylsilylacetylene (Glaser coupling) and deactivation of the palladium catalyst.[1][3] Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.[2]

Issue 2: Formation of Significant Byproducts

The presence of impurities and byproducts can complicate purification and reduce the yield of the target molecule. The most common byproduct is the homocoupling product of trimethylsilylacetylene.

ByproductIdentificationMitigation Strategy
1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling Product) This byproduct arises from the copper-catalyzed oxidative coupling of trimethylsilylacetylene. It is often a significant impurity when the reaction is exposed to oxygen.[1][3]Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[2] Running the reaction under copper-free conditions is another strategy to avoid this side reaction.[1]
Monosubstituted Product (1-iodo-3-((trimethylsilyl)ethynyl)benzene) Incomplete reaction will lead to the presence of the monosubstituted intermediate.Increase reaction time, temperature (especially for aryl bromides), or catalyst loading. Ensure the stoichiometry of trimethylsilylacetylene is sufficient.
Aryl Halide Homocoupling Dimerization of the starting aryl halide can occur, though it is generally less common than alkyne homocoupling.This is often a sign of catalyst decomposition or side reactions. Re-evaluate catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I minimize it?

A1: The most prevalent byproduct is 1,4-bis(trimethylsilyl)buta-1,3-diyne, which is formed through the oxidative homocoupling of trimethylsilylacetylene, also known as the Glaser coupling.[1][3] This side reaction is promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize its formation, it is crucial to maintain strict anaerobic conditions throughout the experiment. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen.[2] Alternatively, employing a copper-free Sonogashira protocol can also prevent this unwanted dimerization.[1]

Q2: My reaction has turned black. What does this indicate and what should I do?

A2: The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the palladium catalyst to its elemental form. This leads to a loss of catalytic activity and will likely result in a low or incomplete conversion. This can be caused by impurities in the reagents, the presence of oxygen, or excessively high reaction temperatures. To address this, ensure all reagents and solvents are pure and thoroughly degassed. If using an aryl bromide that requires heating, consider using a more stable palladium catalyst or ligand system.

Q3: Can I use 1,3-dibromobenzene instead of 1,3-diiodobenzene?

A3: Yes, 1,3-dibromobenzene can be used, but it is less reactive than 1,3-diiodobenzene.[1] Consequently, the reaction will likely require more forcing conditions, such as higher temperatures (e.g., 80-100 °C) and potentially a higher catalyst loading or a more active catalyst system to achieve a good yield.[2]

Q4: How can I effectively purify the final product?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound from the reaction mixture.[4] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is typically used.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from 1,3-diiodobenzene.

Materials:

  • 1,3-Diiodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1,3-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous, degassed THF and freshly distilled, degassed triethylamine. The typical solvent ratio is around 4:1 to 1:1 THF:TEA.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add trimethylsilylacetylene (2.2-2.5 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound as a solid.

Visualizations

Sonogashira_Reaction ArylHalide 1,3-Diiodobenzene Product This compound ArylHalide->Product Alkyne Trimethylsilylacetylene Alkyne->Product Homocoupling 1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling Byproduct) Alkyne->Homocoupling Catalyst Pd(0)/Cu(I) Catalyst Base (e.g., TEA) Catalyst->Product Sonogashira Coupling Catalyst->Homocoupling Glaser Coupling Oxygen Oxygen (O2) Oxygen->Homocoupling

Caption: Reaction scheme for the synthesis of this compound and the formation of the primary homocoupling byproduct.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Product? Start->CheckYield CheckPurity Significant Byproducts? CheckYield->CheckPurity No InactiveCatalyst Check Catalyst Activity (Use Fresh Catalyst) CheckYield->InactiveCatalyst Yes Success Successful Synthesis CheckPurity->Success No Degassing Improve Degassing (Exclude O2) CheckPurity->Degassing Yes ReagentQuality Verify Reagent Purity (Distill/Degas) InactiveCatalyst->ReagentQuality ReactionConditions Optimize Conditions (Temp., Time) ReagentQuality->ReactionConditions ReactionConditions->Start Retry CopperFree Consider Copper-Free Conditions Degassing->CopperFree CopperFree->Start Retry

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Solvent Effects on Sonogashira Coupling with Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on the critical role of solvents in determining the regioselectivity of Sonogashira coupling reactions with polyhalogenated benzene substrates.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the Sonogashira coupling of polyhalogenated benzenes?

A1: The regioselectivity of Sonogashira coupling on polyhalogenated benzenes is primarily governed by two factors:

  • Halogen Reactivity: The rate of the oxidative addition step, a key part of the catalytic cycle, is highly dependent on the carbon-halogen bond strength. The general order of reactivity is I > Br ≈ OTf > Cl.[1][2][3] In a substrate with different halogens, the coupling will preferentially occur at the most reactive site (e.g., at the C-I bond over a C-Br bond).[1]

  • Steric and Electronic Effects:

    • Steric Hindrance: The palladium catalyst will preferentially react at the least sterically hindered halogen position.[4]

    • Electronic Effects: The reaction favors oxidative addition at the most electrophilic (electron-poor) carbon center.[1] The electronic nature of other substituents on the benzene ring can influence the electron density at each halogenated position.[4]

Q2: How does the choice of solvent influence the regioselectivity of the reaction?

A2: Solvents play a crucial role in determining the selectivity of the cross-coupling process.[5] The polarity and coordinating ability of the solvent can impact the reaction in several ways:

  • Stabilization of Intermediates: Polar solvents, such as DMF or DMSO, can solvate and stabilize charged or polar intermediates in the catalytic cycle, which can enhance regioselectivity.[5]

  • Catalyst Activity and Stability: The solvent can affect the stability and activity of the palladium catalyst.[5] For example, a strongly coordinating solvent like DMF might displace essential ligands from the palladium complex, slowing the reaction.[5] In contrast, nonpolar solvents like toluene may lead to less solvation and reduced steric hindrance, potentially increasing reaction kinetics.[5]

  • Solubility: The solvent must effectively dissolve the polyhalogenated benzene, the alkyne, the base, and the catalyst complexes to ensure a homogeneous reaction environment.[5] Poor solubility of any component can lead to low yields and unpredictable selectivity.

Q3: My reaction shows poor or no regioselectivity. What are the first troubleshooting steps?

A3: When encountering poor regioselectivity, a systematic approach is necessary.

  • Confirm Starting Material Purity: Ensure your polyhalogenated benzene and alkyne are pure and free from contaminants that could poison the catalyst.[6]

  • Verify Catalyst and Co-catalyst Activity: Use a fresh, active palladium catalyst and copper(I) salt (if applicable).[6] Catalyst decomposition, often indicated by the formation of a black precipitate ("palladium black"), can lead to poor results.[6]

  • Ensure Anhydrous and Anaerobic Conditions: Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling), which competes with the desired cross-coupling.[2][6] Degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon) is critical.[6]

  • Re-evaluate Your Solvent Choice: The solvent is a key parameter. If selectivity is poor, changing the solvent is a primary optimization step.[7] Consider switching between polar aprotic (e.g., DMF, acetonitrile), nonpolar (e.g., toluene, xylene), and amine solvents (e.g., triethylamine as both base and solvent).[5][8][9]

Troubleshooting Guide: Specific Issues

Issue 1: The reaction is selective but the yield of the desired regioisomer is low.

  • Possible Cause: Suboptimal solvent, temperature, or base.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a small-scale screen of different solvents. A nonpolar solvent like toluene might improve yield in some cases, while a polar solvent like DMF or acetonitrile could be better for others.[5]

    • Temperature Adjustment: For less reactive halides like bromides, increasing the temperature may be necessary.[8] However, higher temperatures can sometimes decrease selectivity. A careful optimization is required.[7]

    • Base Selection: Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess.[6][9] The base's strength and steric bulk can influence the reaction rate.

Issue 2: The reaction yields a mixture of regioisomers, with no clear preference.

  • Possible Cause: The electronic and steric differences between the halogen positions are minimal, and the chosen solvent does not provide sufficient differentiation.

  • Troubleshooting Steps:

    • Change Solvent Polarity: This is the most critical step. Switching from a nonpolar solvent (e.g., toluene) to a polar aprotic solvent (e.g., DMF, NMP) or vice-versa can significantly alter the regiochemical outcome.[5][7] Polar solvents can better stabilize intermediates that favor one pathway over another.[5]

    • Modify the Ligand: The ligand on the palladium catalyst has a profound impact on its steric and electronic properties. A bulkier phosphine ligand might enhance selectivity for the least sterically hindered position.[1]

Issue 3: I am observing significant amounts of the Glaser homocoupling byproduct.

  • Possible Cause: This side reaction is often promoted by the presence of oxygen and the copper(I) co-catalyst.[2][6]

  • Troubleshooting Steps:

    • Improve Inert Atmosphere: Ensure your reaction setup is strictly anaerobic. Thoroughly degas all solvents and reagents.[6]

    • Switch to Copper-Free Conditions: The Sonogashira reaction can be run without a copper co-catalyst, which eliminates the primary pathway for Glaser coupling.[2][6] This may require different ligands, bases, or higher temperatures to achieve good reactivity.[6]

    • Solvent Choice: The choice of solvent can also influence the rate of homocoupling versus cross-coupling. Some protocols report that nonpolar solvents can help reduce competing side reactions.[5]

Data and Protocols

Data Presentation

Table 1: Effect of Solvent on Regioselective Sonogashira Coupling of 1,2,3-Triiodobenzene

This table summarizes the effect of different solvents on the regioselectivity of the mono-alkynylation of 1,2,3-triiodobenzene with phenylacetylene. The primary products are the "terminal" isomer (coupling at position 1 or 3) and the "internal" isomer (coupling at position 2).

EntrySolventTemperature (°C)Time (h)Yield of Terminal Isomer (%)[7]Yield of Internal Isomer (%)[7]
1DMF10024Not Separable MixtureNot Separable Mixture
2Toluene2524780
3THF2524450
4Dioxane2524650

Conditions: 1,2,3-triiodobenzene (1.0 equiv.), phenylacetylene (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), CuI (20 mol%), Cs₂CO₃ (7.0 equiv.). Data adapted from a study on regioselective Sonogashira reactions.[7]

Table 2: Influence of Solvent on Yield in a Copper-Free Sonogashira Coupling

This table illustrates how solvent choice impacts the overall yield of the coupling product. The reaction shown is between β-bromoporphyrin and an alkyne.

EntrySolventCatalyst SystemYield (%)[5]
1ToluenePd₂(dba)₃ / AsPh₃70
2DMFPd₂(dba)₃ / AsPh₃20

The authors suggest that DMF may have slowed the reaction by displacing the AsPh₃ ligands from the active palladium complex.[5]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Sonogashira Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the polyhalogenated benzene (1.0 equiv.), cesium carbonate (Cs₂CO₃, 7.0 equiv.), and anhydrous, degassed toluene (to achieve a concentration of ~0.08 M).[4][7]

  • Reagent Addition: Stir the mixture under argon at room temperature for 20 minutes. Add the arylacetylene (1.0-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the copper(I) iodide co-catalyst (CuI, 10-20 mol%).[7] The order of addition can be critical to minimize side reactions.[7]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C to 100 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite. Wash the filter cake with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Screening Solvents for Optimal Regioselectivity

  • Setup: Arrange a parallel set of reaction vials or tubes, each equipped with a stir bar.

  • Stock Solutions: Prepare stock solutions of your polyhalogenated benzene, alkyne, and base in a high-boiling point, non-coordinating solvent to facilitate dispensing, or weigh solids directly into each vial.

  • Reaction Execution:

    • To each vial under an inert atmosphere, add the polyhalogenated benzene (~0.1 mmol scale), base, catalyst, and co-catalyst.

    • Add a different anhydrous, degassed solvent (e.g., Toluene, DMF, THF, Acetonitrile, Dioxane) to each vial (~1 mL).

    • Add the alkyne to start the reaction.

    • Seal the vials and place them in a heating block set to the desired temperature.

  • Analysis: After a set time (e.g., 24 hours), take an aliquot from each reaction, quench, and analyze by GC-MS or LC-MS to determine the conversion and the ratio of regioisomers.

Visualizations

Regioselectivity_Factors cluster_Substrate Substrate Properties cluster_Conditions Reaction Conditions Halogen Halogen Identity (I > Br > Cl) Outcome Regioselective Sonogashira Product Halogen->Outcome Governs C-X activation Sterics Steric Hindrance Sterics->Outcome Electronics Electronic Effects (Electron-poor sites favored) Electronics->Outcome Solvent Solvent Choice (Polarity & Coordination) Solvent->Outcome Modulates catalyst & intermediates Ligand Catalyst Ligand (Size & Electronics) Ligand->Outcome Base Base Base->Outcome

Caption: Key factors influencing the regioselectivity of Sonogashira coupling.

Troubleshooting_Workflow Start Poor Regioselectivity or Low Yield Check_Purity Verify Purity of Substrates & Reagents Start->Check_Purity Check_Conditions Confirm Inert Atmosphere & Active Catalyst Check_Purity->Check_Conditions Solvent_Screen Perform Solvent Screen? Check_Conditions->Solvent_Screen Select_Solvents Select Diverse Solvents: Toluene (Nonpolar) DMF (Polar Aprotic) THF (Coordinating) Solvent_Screen->Select_Solvents Yes Optimize Optimize Other Parameters (Temp, Ligand, Base) Solvent_Screen->Optimize No, solvent is fixed Run_Screen Run Small-Scale Parallel Reactions Select_Solvents->Run_Screen Analyze Analyze Isomer Ratio (GC-MS, LC-MS) Run_Screen->Analyze Analyze->Optimize Success Optimized Protocol Optimize->Success Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pdx R¹-Pd(II)(X)L₂ pd0->pdx Oxidative Addition (R¹-X) pdr R¹-Pd(II)(C≡CR²)L₂ pdx->pdr Transmetalation pdr->pd0 Reductive Elimination product Product R¹-C≡CR² cux Cu(I)X cur Cu(I)C≡CR² cux->cur Deprotonation (H-C≡CR² + Base) cur->pdx Activates Alkyne cur->cux Transmetalation to Pd

References

phosphine ligand selection to improve Sonogashira reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their Sonogashira coupling reactions through informed phosphine ligand selection.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Sonogashira reactions. Follow the logical workflow to diagnose and resolve experimental challenges.

Issue 1: Low to No Product Yield

Low or no yield is the most frequent problem in Sonogashira couplings. A systematic approach is crucial for identifying the root cause.[1]

Q1: My reaction is not working at all. What are the most critical initial checks?

A1: When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction setup.

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst: Ensure your palladium source, whether a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, is active and has been stored correctly under an inert atmosphere.[2] Over time, palladium complexes can degrade, leading to reduced activity.

    • Copper Co-catalyst: If you are using a copper-catalyzed protocol, verify that the copper(I) iodide (CuI) is fresh. CuI can degrade upon exposure to air and light, appearing yellowish or greenish instead of white or light tan.

    • Amine Base: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can oxidize over time. It is recommended to use freshly distilled or high-purity amines.

    • Solvents: Ensure that all solvents are anhydrous and have been properly degassed to remove oxygen.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote the undesirable Glaser-Hay homocoupling of the alkyne starting material. It is critical to thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1]

Q2: I'm observing some product, but the yield is very low. How can I improve it?

A2: Low yields can often be traced back to suboptimal catalyst system selection or reaction conditions.

  • Evaluate the Catalyst System:

    • Ligand Choice for Unreactive Substrates: For less reactive aryl halides (the reactivity order is I > Br > Cl), more active catalyst systems are necessary.[2] Standard ligands like triphenylphosphine (PPh₃) may be insufficient for aryl bromides and especially for aryl chlorides. Consider switching to more electron-rich and sterically bulky phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or SPhos.[1][3] These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[1][3]

    • Steric Hindrance: If your substrates are sterically demanding, the choice of phosphine ligand is critical. The steric bulk of the ligand can be tuned to accommodate bulky substrates. For instance, for extremely bulky acetylenes and aryl bromides, a very bulky ligand like tricyclohexylphosphine (PCy₃) might be ideal, whereas for less demanding substrates, P(t-Bu)₃ could be more effective.[4][5]

  • Optimize Reaction Conditions:

    • Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions can often be accelerated by heating. However, excessive heat can lead to catalyst decomposition and side reactions. A careful optimization of the reaction temperature is often necessary.

    • Base: The base plays a crucial role in deprotonating the terminal alkyne. Ensure that a sufficient excess of a suitable base is used. Common choices include triethylamine, diisopropylamine, or cesium carbonate.

    • Concentration: The concentration of the reactants can also influence the reaction rate. In some cases, higher dilutions can disfavor side reactions.

Issue 2: Alkyne Homocoupling (Glaser-Hay Coupling)

The formation of a symmetrical di-alkyne (homocoupling product) is a common side reaction that consumes the alkyne starting material and complicates purification.

Q3: I am observing a significant amount of alkyne homocoupling. How can I minimize this?

A3: Alkyne homocoupling is primarily an oxygen-mediated process, especially in copper-catalyzed reactions.

  • Rigorous Exclusion of Oxygen: The most effective way to prevent Glaser coupling is to ensure the reaction is performed under strictly anaerobic conditions.[1] This involves thorough degassing of all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintaining a positive pressure of nitrogen or argon.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. Many modern phosphine ligands, particularly the bulky and electron-rich Buchwald-type ligands, can facilitate the reaction efficiently without the need for a copper co-catalyst.[6]

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.

Issue 3: Catalyst Decomposition

The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition and leads to a loss of catalytic activity.

Q4: My reaction mixture is turning black, and the reaction has stalled. What is happening and how can I prevent it?

A4: The formation of palladium black indicates that the Pd(0) catalytic species is aggregating and precipitating out of solution.

  • Ligand's Role in Stabilization: The phosphine ligand is crucial for stabilizing the monoligated Pd(0) active species. If the ligand is not sufficiently bulky or electron-donating, or if it dissociates too readily, the palladium atoms can agglomerate. Using more robust ligands like XPhos or SPhos can often prevent this decomposition.[3]

  • Ligand-to-Palladium Ratio: The ratio of phosphine ligand to the palladium precursor can be critical. While a 1:1 or 2:1 ratio is common, this may need to be optimized for your specific reaction.

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may be more prone to this issue than other solvents like dioxane or toluene.[7]

  • Temperature: High reaction temperatures can accelerate catalyst decomposition. If you observe the formation of palladium black, consider running the reaction at a lower temperature for a longer duration.

Data Presentation: Phosphine Ligand Performance

The selection of the phosphine ligand has a profound impact on the efficiency of the Sonogashira reaction. The following tables summarize quantitative data on the performance of various phosphine ligands with different substrates.

Table 1: Comparison of Phosphine Ligands for the Coupling of a Challenging Aryl Bromide [6]

EntryPhosphine LigandPalladium PrecatalystYield (%)
1P(t-Bu)₃π–allyl palladium-based52
2DTBNpPπ–allyl palladium-based75
3XPhosπ–allyl palladium-basedModerate
4P(t-Bu)₃Buchwald type23-27
5DTBNpPBuchwald type56-63

Table 2: Ligand Performance in the Coupling of an Aryl Iodide with an Alkyne [1]

EntryCatalyst SystemLigandYield (%)
1PdCl₂(PPh₃)₂PPh₃Moderate
2Pd(PPh₃)₄PPh₃Acceptable
3PdCl₂ + XPhosXPhosImproved
4Pd-XPhos-G3XPhos86

Experimental Protocols

General Protocol for a Copper-Catalyzed Sonogashira Coupling

This protocol provides a general starting point for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium/phosphine catalyst system and a copper(I) co-catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (if not part of the precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand (if separate), and copper(I) iodide.

  • Add the aryl halide and the anhydrous, degassed solvent.

  • Stir the mixture for a few minutes at room temperature.

  • Add the amine base, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Phosphine Ligand Screening

This high-throughput screening protocol allows for the rapid evaluation of multiple phosphine ligands to identify the optimal choice for a specific Sonogashira reaction.[8]

Materials:

  • Reaction block with multiple wells or an array of reaction vials

  • Stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in an anhydrous, degassed solvent

  • Stock solution of the aryl halide in the same solvent

  • Stock solution of the terminal alkyne in the same solvent

  • A selection of phosphine ligands

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

Procedure:

  • In an inert atmosphere glovebox, dispense each phosphine ligand into a separate well or vial. A typical ligand-to-palladium ratio to screen is 2:1.

  • To each well/vial, add the stock solution of the palladium precursor.

  • Add the stock solution of the aryl halide.

  • Add the stock solution of the terminal alkyne.

  • Add the base to each well/vial to initiate the reactions.

  • Seal the reaction block or vials and place on a heating block at the desired temperature.

  • After a set time, quench the reactions and analyze the yield of the desired product in each well/vial using a suitable analytical technique such as LC-MS or GC with an internal standard.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Ar-Pd(II)-X(L₂) pd0->pdi Oxidative Addition (Ar-X) pdii Ar-Pd(II)-C≡CR(L₂) pdi->pdii Transmetalation cu_acetylide R-C≡C-Cu pdii->pd0 Reductive Elimination product Ar-C≡C-R pdii->product cu_alkyne R-C≡C-H cu_alkyne->cu_acetylide Base cu_salt Cu(I)X cu_acetylide->cu_salt Transmetalation (to Pd)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting_Workflow start Low/No Yield in Sonogashira Reaction check_reagents Check Reagent Quality & Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Use Fresh Reagents, Ensure Degassing & Inert Gas reagents_ok->fix_reagents No check_catalyst Evaluate Catalyst System reagents_ok->check_catalyst Yes fix_reagents->check_reagents catalyst_ok Is Catalyst System Optimal? check_catalyst->catalyst_ok optimize_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, P(t-Bu)₃) catalyst_ok->optimize_catalyst No optimize_conditions Optimize Reaction Conditions (Temp, Base, Conc.) catalyst_ok->optimize_conditions Yes optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A troubleshooting decision tree for addressing low yields in Sonogashira reactions.

Ligand_Selection_Logic start Start: Select Phosphine Ligand substrate_reactivity Assess Aryl Halide Reactivity start->substrate_reactivity steric_hindrance Assess Steric Hindrance of Substrates start->steric_hindrance ar_cl_br Aryl Chloride or Electron-Rich Bromide substrate_reactivity->ar_cl_br Low (Cl, e⁻ rich Br) ar_i Aryl Iodide or Electron-Poor Bromide substrate_reactivity->ar_i High (I, e⁻ poor Br) high_sterics High Steric Hindrance steric_hindrance->high_sterics High low_sterics Low Steric Hindrance steric_hindrance->low_sterics Low ligand_choice1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, P(t-Bu)₃) ar_cl_br->ligand_choice1 ligand_choice2 Standard Ligands may suffice (e.g., PPh₃), but bulky ligands often give better results. ar_i->ligand_choice2 ligand_choice3 Use Very Bulky Ligands (e.g., PCy₃) high_sterics->ligand_choice3 ligand_choice4 Moderately Bulky Ligands are suitable (e.g., P(t-Bu)₃) low_sterics->ligand_choice4

Caption: A logical workflow for selecting a suitable phosphine ligand for a Sonogashira reaction.

References

Technical Support Center: Quantification of Impurities in 1,3-bis((trimethylsilyl)ethynyl)benzene by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of impurities in 1,3-bis((trimethylsilyl)ethynyl)benzene using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during the qNMR analysis of this compound.

Issue Potential Cause Recommended Solution
Poor signal-to-noise ratio Insufficient sample concentration.Prepare a more concentrated sample. Ensure the analyte and internal standard are fully dissolved.
Incorrect number of scans.Increase the number of scans to improve the signal-to-noise ratio. A minimum of 16 scans is recommended, but more may be necessary for low concentration impurities.[1]
Inaccurate integration Incomplete relaxation of nuclei between pulses.Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). For aromatic and silyl protons, a delay of 30-60 seconds is a good starting point.[1]
Phasing and baseline errors.Manually and carefully phase the spectrum and perform a multipoint baseline correction to ensure accurate integration.
Signal overlap.Select an internal standard with signals that are well-resolved from the analyte and expected impurity signals. Adjust the solvent to potentially shift overlapping peaks.
Presence of unexpected peaks Contamination from the solvent or NMR tube.Use high-purity deuterated solvents and clean, dry NMR tubes. Run a blank spectrum of the solvent to identify any contaminant peaks.
Side products from synthesis.Common impurities from the Sonogashira coupling synthesis include unreacted starting materials (e.g., 1,3-diiodobenzene, trimethylsilylacetylene) and homocoupled products. Compare the spectrum to known spectra of these potential impurities.
Broad or distorted peak shapes Poor shimming of the magnetic field.Carefully shim the spectrometer on the sample to achieve a narrow and symmetrical peak shape.
Sample viscosity or heterogeneity.Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a different solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Given that this compound is commonly synthesized via a Sonogashira coupling reaction, the most probable impurities include:

  • Unreacted starting materials: 1,3-diiodobenzene or 1,3-dibromobenzene, and trimethylsilylacetylene.

  • Homocoupled byproduct: 1,4-bis(trimethylsilyl)-1,3-butadiyne, formed from the coupling of two trimethylsilylacetylene molecules (Glaser coupling).

  • Residual catalysts: Trace amounts of palladium and copper complexes used in the coupling reaction. These are typically not quantifiable by ¹H NMR.

Q2: How do I choose a suitable internal standard for qNMR analysis of this compound?

A2: An ideal internal standard should:

  • Be of high purity and non-hygroscopic.

  • Have signals in a region of the ¹H NMR spectrum that do not overlap with the analyte or any expected impurities.

  • Be soluble in the same deuterated solvent as the analyte.

  • Be chemically inert towards the analyte.

A suitable candidate is 1,3,5-trichlorobenzene . Its aromatic proton gives a sharp singlet around 7.2 ppm in CDCl₃, which is typically free from other signals in the spectrum of this compound and its likely impurities.[2][3]

Q3: What are the expected ¹H NMR chemical shifts for this compound and its potential impurities?

A3: The approximate chemical shifts in CDCl₃ are summarized in the table below. Note that these can vary slightly depending on the exact experimental conditions.

Compound Protons Expected Chemical Shift (ppm) Multiplicity
This compound Trimethylsilyl (-Si(CH₃)₃)~0.25Singlet
Aromatic~7.4-7.6Multiplet
1,3-Diiodobenzene Aromatic~6.6-8.0Multiplet[1]
1,3-Dibromobenzene Aromatic~7.0-7.7Multiplet[4]
Trimethylsilylacetylene Trimethylsilyl (-Si(CH₃)₃)~0.15Singlet
Acetylenic (-C≡CH)~2.4Singlet
1,4-bis(trimethylsilyl)-1,3-butadiyne Trimethylsilyl (-Si(CH₃)₃)~0.2Singlet
1,3,5-Trichlorobenzene (Internal Standard) Aromatic~7.2Singlet[3]

Q4: Why is a long relaxation delay (d1) crucial for this analysis?

A4: Quantitative NMR relies on the principle that the signal integral is directly proportional to the number of nuclei. For this to be true, the nuclei must fully relax back to their equilibrium state between successive radiofrequency pulses. Quaternary carbons, like those in the benzene ring attached to the ethynyl groups, and the silicon atoms in the trimethylsilyl groups can have long T1 relaxation times. While ¹H NMR is being performed, the protons attached to or near these centers can also have their relaxation influenced. Using an insufficient relaxation delay will lead to signal saturation and underestimated integrals, resulting in inaccurate quantification.[1]

Experimental Protocol: qNMR of this compound

This protocol outlines the steps for quantifying impurities using an internal standard.

1. Sample Preparation

  • Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., 1,3,5-trichlorobenzene) into the same vial. The molar ratio of analyte to standard should ideally be between 0.5:1 and 2:1.

  • Record the exact masses of both the sample and the internal standard.

  • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 30° or 90° pulse-acquire sequence.

  • Acquisition Time (AT): ≥ 3 seconds.

  • Relaxation Delay (d1): ≥ 30 seconds (should be at least 5x the longest T1).

  • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest).[1]

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Analysis

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.

  • Carefully perform manual phasing and baseline correction.

  • Integrate the well-resolved signals of the analyte, the identified impurities, and the internal standard.

  • Calculate the purity of the analyte and the amount of each impurity using the following formula:

    PurityAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Std = Internal Standard

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire Acquire Spectrum (Set appropriate d1, NS) shim->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity and Impurity Content integrate->calculate

Caption: Experimental workflow for qNMR analysis.

Troubleshooting_Tree start Inaccurate qNMR Results? q1 Is S/N ratio > 250? start->q1 sol1 Increase sample concentration or number of scans (NS) q1->sol1 No q2 Are peaks broad or distorted? q1->q2 Yes ans1_no No ans1_yes Yes end_node Review protocol and re-acquire data sol1->end_node sol2 Re-shim the magnet q2->sol2 Yes q3 Are integrals consistent? q2->q3 No ans2_no No ans2_yes Yes sol2->end_node sol3 Increase relaxation delay (d1) (e.g., 30-60s) q3->sol3 No q4 Is baseline flat? q3->q4 Yes ans3_no No ans3_yes Yes sol3->end_node sol4 Perform manual multipoint baseline correction q4->sol4 No q4->end_node Yes, issue may be elsewhere (e.g., weighing) ans4_no No ans4_yes Yes sol4->end_node

Caption: Troubleshooting decision tree for qNMR.

References

Validation & Comparative

A Comparative Guide to 1,2-, 1,3-, and 1,4-Bis((trimethylsilyl)ethynyl)benzene Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the physical, spectroscopic, and thermal properties of 1,2-, 1,3-, and 1,4-bis((trimethylsilyl)ethynyl)benzene. This guide summarizes key experimental data, details synthetic methodologies, and visualizes the structural relationships to aid in the selection and application of these versatile molecular building blocks.

The positional isomerism of the bis((trimethylsilyl)ethynyl) groups on the benzene ring significantly influences the molecular geometry, electronic structure, and crystal packing of these compounds. These differences, in turn, dictate their photophysical and thermal properties, making a comparative understanding crucial for their application in materials science, organic electronics, and pharmaceutical research.

Comparative Data of Bis((trimethylsilyl)ethynyl)benzene Isomers

The following table summarizes the key physical properties of the 1,2-, 1,3-, and 1,4-bis((trimethylsilyl)ethynyl)benzene isomers, providing a quick reference for their distinct characteristics.

Property1,2-Bis((trimethylsilyl)ethynyl)benzene1,3-Bis((trimethylsilyl)ethynyl)benzene1,4-Bis((trimethylsilyl)ethynyl)benzene
Molecular Formula C₁₆H₂₂Si₂C₁₆H₂₂Si₂C₁₆H₂₂Si₂
Molecular Weight 270.52 g/mol 270.52 g/mol [1]270.52 g/mol
CAS Number 73392-23-138170-80-8[1]17938-13-5
Appearance -White to off-white crystal[1]Solid
Melting Point -58 - 62 °C[1]121 - 123 °C

Note: Data for the 1,2-isomer is less readily available in commercial and database sources.

Synthesis and Structural Relationship

The three isomers are typically synthesized via a Sonogashira cross-coupling reaction between the corresponding dihalobenzene (dibromo- or diiodobenzene) and trimethylsilylacetylene. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields.

G cluster_reactants Starting Materials cluster_products Isomeric Products Dibromobenzene Dibromobenzene Sonogashira Coupling Sonogashira Coupling Dibromobenzene->Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling 1,2-BTB 1,2-Bis((trimethylsilyl)ethynyl)benzene 1,3-BTB This compound 1,4-BTB 1,4-Bis((trimethylsilyl)ethynyl)benzene Sonogashira Coupling->1,2-BTB ortho Sonogashira Coupling->1,3-BTB meta Sonogashira Coupling->1,4-BTB para

Synthetic pathway to bis((trimethylsilyl)ethynyl)benzene isomers.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible synthesis and characterization of these isomers.

General Synthesis via Sonogashira Coupling

A general procedure for the synthesis of bis((trimethylsilyl)ethynyl)benzene isomers involves the following steps:

  • Reaction Setup: A solution of the corresponding dihalobenzene (e.g., 1,2-dibromobenzene, 1,3-dibromobenzene, or 1,4-dibromobenzene) and trimethylsilylacetylene in a suitable solvent (e.g., triethylamine or a mixture of toluene and diisopropylamine) is prepared in a reaction flask.

  • Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, are added to the reaction mixture.

  • Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired bis((trimethylsilyl)ethynyl)benzene isomer.

Characterization Methods
  • UV-Visible (UV-Vis) Spectroscopy: Absorption spectra are recorded on a spectrophotometer using a dilute solution of the compound in a suitable UV-transparent solvent (e.g., cyclohexane or dichloromethane). The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The sample is dissolved in a suitable solvent, and the fluorescence is measured at a 90° angle to the excitation beam to minimize scattering effects.

  • Thermogravimetric Analysis (TGA): The thermal stability of the compounds is evaluated using a TGA instrument. A small amount of the sample is placed in a crucible and heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.

  • Single-Crystal X-ray Diffraction: A high-quality single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the crystal structure, including bond lengths, bond angles, and packing arrangement.

Structure-Property Relationships

The substitution pattern on the benzene ring directly impacts the molecular properties of the isomers.

G Isomeric Structure Isomeric Structure MolecularSymmetry Molecular Symmetry Isomeric Structure->MolecularSymmetry ElectronicProperties Electronic Properties (HOMO-LUMO gap) Isomeric Structure->ElectronicProperties CrystalPacking Crystal Packing MolecularSymmetry->CrystalPacking PhotophysicalProperties Photophysical Properties (Absorption/Emission) ElectronicProperties->PhotophysicalProperties ThermalStability Thermal Stability CrystalPacking->ThermalStability MeltingPoint Melting Point CrystalPacking->MeltingPoint

Influence of isomeric structure on key properties.

The linear and highly symmetric structure of the 1,4-isomer generally leads to a higher melting point due to efficient crystal packing. The bent structures of the 1,2- and 1,3-isomers result in less ordered packing and consequently lower melting points. These structural variations also affect the extent of π-conjugation, which in turn influences the absorption and emission characteristics of the molecules. Further experimental data is required to fully elucidate the photophysical and thermal properties of all three isomers in a comparative manner.

References

Spectroscopic Fingerprints: A Comparative Guide to Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of ortho-, meta-, and para-diethynylbenzene using NMR, IR, Raman, and UV-Vis spectroscopy reveals distinct spectral features for each isomer, providing a robust framework for their differentiation. These differences, arising from the varied substitution patterns on the benzene ring, are critical for researchers and professionals in drug development and materials science.

The positional isomers of diethynylbenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit unique spectroscopic characteristics due to their differing symmetries and electronic environments. This guide provides a comparative analysis of these isomers across four key spectroscopic techniques, supported by experimental data, to aid in their unambiguous identification.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the diethynylbenzene isomers. The number of unique signals and their chemical shifts in both ¹H and ¹³C NMR spectra are direct consequences of the molecular symmetry.

Due to its high symmetry (D₂h point group), para-diethynylbenzene displays the simplest NMR spectra. In its ¹H NMR spectrum, all four aromatic protons are chemically equivalent, resulting in a single signal. Similarly, its ¹³C NMR spectrum shows only three distinct signals: one for the two equivalent ethynyl carbons, one for the two equivalent aromatic carbons attached to the ethynyl groups, and one for the remaining two equivalent aromatic carbons.

Meta-diethynylbenzene, with its lower C₂ᵥ symmetry, presents a more complex NMR profile. Its ¹H NMR spectrum exhibits four distinct signals corresponding to the four non-equivalent aromatic protons. The ¹³C NMR spectrum of the meta isomer shows five signals, reflecting the five unique carbon environments in the molecule.

Ortho-diethynylbenzene, also belonging to the C₂ᵥ point group, shows a ¹H NMR spectrum with two distinct multiplets, each integrating to two protons, due to the symmetry plane bisecting the molecule. Its ¹³C NMR spectrum displays three signals, similar to the para isomer, but with different chemical shifts due to the proximity of the ethynyl groups.

Table 1: Comparative ¹H NMR Data for Diethynylbenzene Isomers

IsomerAromatic Protons (ppm)Ethynyl Proton (ppm)
ortho-Diethynylbenzene7.55-7.58 (m, 2H), 7.33-7.36 (m, 2H)3.45 (s, 2H)
meta-Diethynylbenzene7.75 (t, J=1.6 Hz, 1H), 7.63 (dt, J=7.7, 1.4 Hz, 2H), 7.37 (t, J=7.7 Hz, 1H)3.11 (s, 2H)
para-Diethynylbenzene7.42 (s, 4H)3.16 (s, 2H)

Table 2: Comparative ¹³C NMR Data for Diethynylbenzene Isomers

IsomerAromatic Carbons (ppm)Ethynyl Carbons (ppm)
ortho-Diethynylbenzene133.1, 129.3, 125.882.5, 81.9
meta-Diethynylbenzene135.5, 132.3, 128.8, 123.082.9, 78.1
para-Diethynylbenzene132.2, 123.383.3, 78.8

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational spectra of the diethynylbenzene isomers provide a detailed fingerprint based on their molecular vibrations. Key distinguishing features are found in the C-H stretching, C≡C stretching, and out-of-plane C-H bending regions.

The acetylenic C-H stretch appears as a strong, sharp band around 3300 cm⁻¹ in the IR spectra of all three isomers. The C≡C stretching vibration gives rise to bands in the 2100-2260 cm⁻¹ region. Due to symmetry, the C≡C stretch in the highly symmetric para isomer is often weak or absent in the IR spectrum but strong in the Raman spectrum, a classic example of the mutual exclusion rule.

The most diagnostic region for distinguishing the isomers using IR spectroscopy is the out-of-plane C-H bending region (below 900 cm⁻¹). The substitution pattern on the benzene ring dictates the number and position of these bands. Ortho-disubstituted benzenes typically show a strong band between 735 and 770 cm⁻¹, meta-disubstituted benzenes show two bands around 680-725 cm⁻¹ and 750-810 cm⁻¹, while para-disubstituted benzenes exhibit a single strong band in the 810-840 cm⁻¹ range.[1]

Table 3: Key IR and Raman Peaks (cm⁻¹) for Diethynylbenzene Isomers

Vibrational Modeortho-Diethynylbenzenemeta-Diethynylbenzenepara-Diethynylbenzene
IR
Acetylenic C-H Stretch~3300~3300~3300
C≡C Stretch~2110~2110Weak/Absent
Aromatic C-H Out-of-Plane Bend~750~690, ~780~830
Raman
C≡C Stretch~2115~2115~2120 (Strong)
Ring Breathing~1000~1000~1020

Electronic Spectroscopy: UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within the molecules. The extent of conjugation and the molecular symmetry influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

All three isomers exhibit strong absorption in the ultraviolet region due to π-π* transitions of the aromatic ring and the conjugated ethynyl groups. The electronic absorption systems show a significant red shift compared to benzene, indicating an extension of the conjugated system.[2] The S₀-S₁ electronic origins for ortho-, meta-, and para-diethynylbenzene have been reported at 33515, 33806, and 34255 cm⁻¹, respectively.

Generally, increased conjugation length leads to a bathochromic (red) shift in the absorption maximum. While all three isomers have the same number of conjugated bonds, their spatial arrangement affects the electronic structure. The para isomer, with its linear conjugation, often exhibits the longest wavelength absorption maximum.

Table 4: UV-Vis Absorption Data for Diethynylbenzene Isomers

IsomerS₀-S₁ Origin (cm⁻¹)Approximate λmax (nm)
ortho-Diethynylbenzene33515~298
meta-Diethynylbenzene33806~296
para-Diethynylbenzene34255~292

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of diethynylbenzene isomers.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or as a thin film deposited from a volatile solvent on an IR-transparent window (e.g., NaCl or KBr). Liquid samples can be analyzed as a thin film between two salt plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, which includes a monochromatic laser source (e.g., 532 nm or 785 nm), sample illumination optics, and a detector. Solid samples can be analyzed directly, while liquid samples can be held in a glass vial or cuvette. The scattered light is collected and analyzed to generate the Raman spectrum.[3]

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. Samples are dissolved in a UV-transparent solvent, such as ethanol, cyclohexane, or acetonitrile, and placed in a quartz cuvette with a defined path length (typically 1 cm). A blank spectrum of the solvent is recorded first and subtracted from the sample spectrum. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Logical Workflow for Differentiation

The differentiation of diethynylbenzene isomers can be approached systematically using the spectroscopic data.

Spectroscopic_Differentiation cluster_nmr Number of 13C Signals cluster_ir Out-of-Plane Bending Pattern start Unknown Diethynylbenzene Isomer nmr 13C NMR start->nmr raman Raman Spectroscopy (C≡C Stretch Intensity) start->raman three 3 Signals nmr->three Symmetry five 5 Signals nmr->five ir IR Spectroscopy (Out-of-Plane Bending) one_band_high 1 Band (~830 cm-1) ir->one_band_high one_band_low 1 Band (~750 cm-1) ir->one_band_low ortho ortho-Diethynylbenzene raman->ortho Weaker C≡C meta meta-Diethynylbenzene raman->meta Weaker C≡C para para-Diethynylbenzene raman->para Strong C≡C three->ir five->meta one_band_high->para one_band_low->ortho two_bands 2 Bands (~690, ~780 cm-1) Structure_Spectrum_Relationship cluster_ortho ortho-Diethynylbenzene (C2v) cluster_meta meta-Diethynylbenzene (C2v) cluster_para para-Diethynylbenzene (D2h) ortho_structure Structure: Adjacent Substituents ortho_symmetry Symmetry: Plane of Symmetry ortho_structure->ortho_symmetry ortho_spectrum Spectrum: - 2 1H NMR multiplets - 3 13C NMR signals - IR band ~750 cm-1 ortho_symmetry->ortho_spectrum meta_structure Structure: Substituents separated by one C meta_symmetry Symmetry: Plane of Symmetry meta_structure->meta_symmetry meta_spectrum Spectrum: - 4 1H NMR signals - 5 13C NMR signals - IR bands ~690, 780 cm-1 meta_symmetry->meta_spectrum para_structure Structure: Opposite Substituents para_symmetry Symmetry: Center of Inversion para_structure->para_symmetry para_spectrum Spectrum: - 1 1H NMR singlet - 3 13C NMR signals - IR band ~830 cm-1 - Strong Raman C≡C para_symmetry->para_spectrum

References

A Comparative Guide to the Reactivity of Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, understanding the nuanced reactivity of structural isomers is paramount for designing novel molecules and polymers. Diethynylbenzene (DEB), with its ortho, meta, and para isomers, presents a compelling case study in how the spatial arrangement of reactive ethynyl groups dictates chemical behavior. This guide provides an objective comparison of the reactivity of these three isomers, supported by experimental data, detailed protocols, and mechanistic diagrams.

Core Reactivity Comparison

The reactivity of diethynylbenzene isomers is profoundly influenced by the proximity of the two terminal alkyne functionalities. This is most evident in the distinct behaviors observed in their deprotonated forms (dianions) and under thermal stress, as well as in their propensity to polymerize.

Superbasicity of Diethynylbenzene Dianions

One of the most striking differences among the isomers is the basicity of their respective dianions, which are classified as superbases. The ortho-diethynylbenzene dianion has been identified as the strongest base ever experimentally prepared.[1] This exceptional basicity arises from the electrostatic repulsion between the two adjacent negative charges, which enhances the molecule's ability to abstract a proton.[1] The basicity follows a clear trend based on the distance between the anionic centers: ortho > meta > para.

IsomerCalculated Proton Affinity (kJ/mol)Reference
ortho-diethynylbenzene1843.987[2]
meta-diethynylbenzene~1770–1800[1]
para-diethynylbenzene~1770–1800[1]
Thermal Reactivity: The Unique Case of Bergman Cyclization

Under thermal conditions, the ortho isomer exhibits a unique and powerful reactivity profile not available to the meta and para isomers: the Bergman cyclization. This intramolecular reaction involves the cyclization of the enediyne system to form a highly reactive p-benzyne diradical.[3][4] This diradical can then abstract hydrogen atoms from a suitable donor to form naphthalene.[5][6] The proximity of the ethynyl groups in the ortho configuration is essential for this transformation.

The activation energy for the Bergman cyclization is sensitive to the reaction conditions and substituents but provides a quantitative measure of the thermal reactivity of the ortho isomer.[5][6] The meta and para isomers, with their widely separated ethynyl groups, do not undergo this intramolecular cyclization and are generally more thermally stable in this regard.

IsomerReaction TypeKey IntermediateTypical Conditions
ortho-diethynylbenzeneBergman Cyclizationp-Benzyne diradicalHeat (>200 °C)
meta-diethynylbenzeneNo intramolecular cyclization-Thermally stable
para-diethynylbenzeneNo intramolecular cyclization-Thermally stable
Polymerization Reactivity

All three diethynylbenzene isomers can undergo polymerization via their C≡C bonds to form conjugated polymers, which are of interest for their potential applications in electronics and advanced materials.[7] Various methods, including anionic, cationic, and transition-metal-catalyzed polymerization, have been explored.[7][8][9]

While a direct, side-by-side quantitative kinetic comparison is not extensively documented in the literature, the para isomer is the most frequently studied, partly due to its commercial availability.[9] Anionic polymerization of p-diethynylbenzene has been shown to produce linear, soluble polymers.[8] The polymerization of m-diethynylbenzene has also been used to create reactive π-conjugated foams.[9] The reactivity in polymerization is generally high for all isomers due to the presence of two reactive ethynyl groups, often leading to cross-linked, insoluble networks unless the reaction conditions are carefully controlled.[7]

Experimental Protocols

Gas-Phase Generation and Reactivity of Diethynylbenzene Dianions

Objective: To generate the dianions of ortho-, meta-, and para-diethynylbenzene in the gas phase and observe their proton-abstracting reactivity.

Methodology:

  • Precursor Synthesis: The corresponding 3,3'-(phenylene)dipropiolic acid precursors for each isomer are synthesized.

  • Ion Generation: The dianions are generated in a linear quadrupole ion-trap mass spectrometer. The diacid precursor is dissolved in a suitable solvent (e.g., methanol), basified with aqueous ammonia to facilitate deprotonation, and introduced into the mass spectrometer via electrospray ionization (ESI). This initially forms the dicarboxylate dianion [C₆H₄(C₃O₂)₂]²⁻.[2]

  • Collision-Induced Dissociation (CID): The precursor dianion is mass-selected and subjected to collisional activation with an inert gas (e.g., helium). This induces the sequential loss of two carbon dioxide molecules, yielding the target diethynylbenzene dianion [C₆H₄(C₂)₂]²⁻ (m/z = 62).[2]

  • Reactivity Assay: The mass-selected dianion is trapped, and a neutral reagent with a known gas-phase acidity (e.g., D₂O, benzene) is introduced into the ion trap. The reaction is monitored over time by observing the decay of the dianion signal and the appearance of the proton (or deuteron) transfer product ion.[2]

Kinetic Analysis of Bergman Cyclization

Objective: To determine the activation energy for the Bergman cyclization of ortho-diethynylbenzene.

Methodology:

  • Sample Preparation: A solution of ortho-diethynylbenzene and a hydrogen donor (e.g., 1,4-cyclohexadiene) in a suitable solvent (e.g., benzene) is prepared.

  • Kinetic Measurements: The solution is heated to a specific temperature, and the reaction progress is monitored over time. This is typically achieved by taking aliquots at various time points and analyzing the concentrations of the reactant (o-diethynylbenzene) and the product (naphthalene) using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][6]

  • Data Analysis: The reaction is treated under pseudo-first-order approximation. The rate constant (k) is determined at several different temperatures.

  • Activation Energy Calculation: The activation energy (Ea) is calculated from the Arrhenius plot, which is a graph of ln(k) versus 1/T (where T is the absolute temperature).

Visualizing Reaction Pathways

Dianion_Formation cluster_ESI Electrospray Ionization (ESI) cluster_MS Mass Spectrometer Diacid Diacid Precursor [C₆H₄(C₃H₂O₂)₂] Dicarboxylate Dicarboxylate Dianion [C₆H₄(C₃O₂)₂]²⁻ Diacid->Dicarboxylate -2H⁺ DEB_Dianion Diethynylbenzene Dianion [C₆H₄(C₂)₂]²⁻ Dicarboxylate->DEB_Dianion CID (-2CO₂)

Caption: Workflow for the generation of diethynylbenzene dianions via ESI-MS/MS.

Bergman_Cyclization o_DEB ortho-Diethynylbenzene TransitionState Cyclization Transition State o_DEB->TransitionState Δ (Heat) Diradical p-Benzyne Diradical TransitionState->Diradical Naphthalene Naphthalene Diradical->Naphthalene H_Donor H-Donor (e.g., 1,4-CHD) H_Donor->Naphthalene + 2H•

Caption: Reaction pathway of the Bergman cyclization for the ortho-isomer.

Anionic_Polymerization Initiator Initiator (e.g., n-BuLi) Monomer DEB Monomer Initiator->Monomer Initiation Active_Center Active Propagating Chain End Monomer->Active_Center Active_Center->Active_Center Propagation (+ Monomer) Polymer Poly(diethynylbenzene) Active_Center->Polymer Termination

Caption: General logical workflow for anionic polymerization of a DEB isomer.

References

A Comparative Guide to 1,3- vs. 1,4-Diethynylbenzene Linkers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of linker molecules in polymer synthesis is critical to tailoring the final properties of the material. This guide provides a detailed comparison of the performance of polymers synthesized using 1,3-diethynylbenzene (1,3-DEB) and 1,4-diethynylbenzene (1,4-DEB) as cross-linking agents. The selection between the meta- and para-substituted isomers significantly influences the resulting polymer's structural, thermal, mechanical, and electronic properties.

The arrangement of the ethynyl groups on the benzene ring dictates the geometry of the resulting polymer network. The 1,4-DEB linker, with its linear and rigid structure, tends to form more ordered and potentially crystalline polymers. In contrast, the bent nature of the 1,3-DEB linker introduces kinks in the polymer chain, leading to more amorphous and irregular network structures. This fundamental difference in geometry has profound implications for the material's performance characteristics.

Comparative Performance Data

The following tables summarize the key quantitative data comparing polymers derived from 1,3-DEB and 1,4-DEB linkers.

PropertyPolymer from 1,3-DEBPolymer from 1,4-DEBKey Differences and Insights
Porosity The linear structure of 1,4-DEB generally leads to materials with higher surface areas, which is advantageous for applications in gas storage and catalysis.
Specific Surface Area (BET)~550 m²/g (sulfonated)[1]~550 m²/g (sulfonated)[1]While the specific surface areas for the sulfonated porous polymers are comparable, non-functionalized polymers from 1,4-DEB have shown high adsorption capacities for H₂ and CO₂, particularly after heat treatment, suggesting a well-developed microporous structure.[2][3]
Thermal Stability The substitution pattern on the benzene ring influences the thermal stability of the resulting polymers.
Decomposition Temperature (Td5)560 °C (in silicon-containing copolymer)[4]Not directly reported for homopolymer, but related platinum-based polymers with fluorinated 1,4-DEB show high thermal stability.[5]In silicon-containing copolymers, the use of a 1,3-DEB linker results in high thermal stability.[4] For platinum-based poly-yne polymers, increasing fluorination on the 1,4-diethynylbenzene ring enhances thermal stability.[5]
Mechanical Properties The geometry of the linker plays a crucial role in the mechanical strength of the resulting polymer network.
Flexural Strength40.2 MPa (in silicon-containing copolymer)[4][6][7]Not availableThe bent structure of 1,3-DEB can contribute to a more entangled polymer network, which may enhance mechanical properties like flexural strength in copolymers.[4][6][7]
Flexural Modulus3.1 GPa (in silicon-containing copolymer)[4][7]Not availableThe modulus of the 1,3-DEB containing copolymer indicates a rigid material.[4][7]
Electronic Properties The degree of conjugation and intermolecular interactions, governed by the linker's geometry, affect the electronic properties.
Electronic ConductivityNot availableLow[2][3]The linear and more ordered structure of 1,4-DEB based polymers might be expected to facilitate better charge transport; however, reports indicate low electronic conductivity for soluble poly-p-DEB.[2][3]
Band GapNot availableNot availableThe band gap is a critical parameter for electronic and optical applications. Further research is needed to quantify and compare the band gaps of homopolymers derived from both linkers.

Logical Flow of Comparison

G 1,3-DEB 1,3-DEB Porosity Porosity 1,3-DEB->Porosity Bent Structure Amorphous Network Thermal Thermal 1,3-DEB->Thermal Influences decomposition in copolymers Mechanical Mechanical 1,3-DEB->Mechanical Contributes to flexural strength Electronic Electronic 1,3-DEB->Electronic 1,4-DEB 1,4-DEB 1,4-DEB->Porosity Linear Structure Ordered Network 1,4-DEB->Thermal High stability in functionalized polymers 1,4-DEB->Mechanical 1,4-DEB->Electronic Low conductivity reported

Caption: Comparative influence of 1,3- and 1,4-diethynylbenzene linkers on key polymer properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.

Synthesis of Porous Polymers from 1,3- and 1,4-Diethynylbenzene

A general procedure for the synthesis of hyper-cross-linked microporous polyacetylene-type networks involves chain-growth homopolymerization.

Materials:

  • 1,3-Diethynylbenzene (1,3-DEB) or 1,4-Diethynylbenzene (1,4-DEB)

  • Rhodium catalyst, e.g., [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate)

  • Solvent, e.g., dichloromethane (CH₂Cl₂)

Procedure:

  • The respective diethynylbenzene monomer is dissolved in the solvent in a reaction vessel under an inert atmosphere.

  • The rhodium catalyst is added to the solution.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or 75°C) for a designated period (e.g., 3 to 72 hours).

  • The resulting insoluble polymer is collected by filtration.

  • The polymer is washed with various solvents to remove unreacted monomer and catalyst residues.

  • The purified polymer is dried under vacuum.

The porosity of the resulting polymer can be tuned by varying the reaction conditions such as monomer concentration, temperature, and reaction time.[1]

Synthesis of Silicon-Containing Copolymers with 1,3-Diethynylbenzene

Materials:

  • 1,3-Diethynylbenzene (m-DEB)

  • Dichlorodimethylsilane (DCDMS)

  • Magnesium powder

  • Ethyl bromide

  • Tetrahydrofuran (THF), anhydrous

Procedure (via Grignard Reaction):

  • Ethyl magnesium bromide is prepared by reacting magnesium powder with ethyl bromide in anhydrous THF.

  • A solution of m-DEB in THF is added to the Grignard reagent.

  • The reaction mixture is heated to form the di-Grignard reagent of m-DEB.

  • A solution of DCDMS in THF is then added dropwise to the reaction mixture.

  • The polymerization is carried out at an elevated temperature for a set time.

  • The reaction is quenched, and the polymer is precipitated, washed, and dried.[4]

Curing Procedure for Mechanical Testing: The synthesized polymer is molded and cured under a specific temperature program (e.g., 170 °C/2 h + 210 °C/2 h + 250 °C/4 h) to obtain a solid sample for mechanical property evaluation.[4]

Characterization Methods
  • Porosity and Surface Area: Nitrogen adsorption-desorption isotherms at 77 K are measured, and the specific surface area is calculated using the Brunauer-Emmett-Teller (BET) method.

  • Thermal Stability: Thermogravimetric analysis (TGA) is performed under a nitrogen atmosphere, with the temperature of 5% weight loss (Td5) being a key metric.

  • Mechanical Properties: For cured polymer samples, mechanical tests such as three-point bending are conducted to determine flexural strength and flexural modulus.

  • Chemical Structure: Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized polymers.[4]

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis Monomer 1,3-DEB or 1,4-DEB Polymerization Chain-Growth or Copolymerization Monomer->Polymerization Polymer Porous Polymer or Copolymer Polymerization->Polymer Porosity BET Analysis Polymer->Porosity Thermal TGA Polymer->Thermal Mechanical Flexural Tests Polymer->Mechanical Electronic Conductivity, Band Gap Polymer->Electronic Comparison Performance Comparison Porosity->Comparison Thermal->Comparison Mechanical->Comparison Electronic->Comparison

Caption: Workflow for the comparative performance analysis of polymers from diethynylbenzene linkers.

References

A Comparative Guide to the Electronic Properties of Polymers Derived from Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of polymers derived from the ortho-, meta-, and para-isomers of diethynylbenzene. Due to the varying degrees of conjugation and polymer chain packing dictated by the monomer geometry, these polymers exhibit distinct electronic characteristics. This document summarizes the available experimental data, details the methodologies for their characterization, and provides a visual representation of the structure-property relationships.

Comparison of Electronic Properties

The electronic properties of polymers derived from diethynylbenzene isomers are intrinsically linked to the substitution pattern on the benzene ring. The connectivity of the polymer backbone, whether in a linear, kinked, or more contorted fashion, directly influences the extent of π-conjugation and intermolecular interactions, which are the primary determinants of conductivity, bandgap, and charge carrier mobility.

While extensive research has been conducted on poly(p-diethynylbenzene) due to its potential for forming highly conjugated, linear chains, experimental data on the electronic properties of poly(o-diethynylbenzene) and poly(m-diethynylbenzene) are notably scarce in publicly available literature. The following table summarizes the available quantitative data.

PropertyPoly(o-diethynylbenzene)Poly(m-diethynylbenzene)Poly(p-diethynylbenzene)
Electrical Conductivity (undoped) Data not availableData not availableLow
Electrical Conductivity (I₂ doped) ~10⁻⁶ S/cm[1]Data not availableUp to 10⁻⁴ S/cm[2]
Optical Band Gap (Eg) Data not availableData not availableData not available
Charge Carrier Mobility (µ) Data not availableData not availableData not available

Note: The lack of comprehensive experimental data for the ortho- and meta-isomers presents a significant gap in the direct comparison of their electronic properties. The available data for poly(p-diethynylbenzene) suggests that these polymers are intrinsically insulators or semiconductors with low conductivity, which can be significantly enhanced through doping.[1][2]

Isomer Structure and Expected Electronic Properties

The structural differences between the polymers derived from the three diethynylbenzene isomers are expected to lead to distinct electronic properties. The following diagram illustrates the relationship between the monomer isomer, the resulting polymer structure, and the anticipated electronic characteristics.

G cluster_ortho ortho-Diethynylbenzene cluster_meta meta-Diethynylbenzene cluster_para para-Diethynylbenzene o_monomer ortho-DEB o_polymer Poly(o-DEB) (Helical/Contorted Structure) o_monomer->o_polymer o_props Expected Properties: - Interrupted Conjugation - Larger Band Gap - Lower Conductivity o_polymer->o_props m_monomer meta-DEB m_polymer Poly(m-DEB) (Kinked/Irregular Structure) m_monomer->m_polymer m_props Expected Properties: - Disrupted Conjugation - Intermediate Band Gap - Low Conductivity m_polymer->m_props p_monomer para-DEB p_polymer Poly(p-DEB) (Linear/Rod-like Structure) p_monomer->p_polymer p_props Expected Properties: - Extended Conjugation - Smaller Band Gap - Higher Potential Conductivity p_polymer->p_props

Fig. 1: Isomer Structure-Property Relationship
  • Poly(p-diethynylbenzene): The para-linkage leads to a linear, rigid-rod-like polymer chain. This structure allows for the most effective π-orbital overlap along the backbone, resulting in the most extended conjugation among the three isomers. Consequently, poly(p-diethynylbenzene) is expected to have the smallest bandgap and the highest potential for electrical conductivity and charge carrier mobility, especially upon doping.

  • Poly(m-diethynylbenzene): The meta-linkage results in a kinked or bent polymer chain. This irregular structure disrupts the continuous π-conjugation along the backbone. As a result, poly(m-diethynylbenzene) is anticipated to have a larger bandgap and lower electrical conductivity compared to its para-counterpart.

  • Poly(o-diethynylbenzene): The ortho-linkage introduces significant steric hindrance between adjacent monomer units, forcing the polymer chain into a more twisted or helical conformation. This severe disruption of planarity would lead to the most interrupted π-conjugation, resulting in the largest bandgap and the lowest intrinsic electrical conductivity of the three isomers.

Experimental Protocols

The characterization of the electronic properties of these polymers involves a suite of specialized experimental techniques. Below are detailed methodologies for key measurements.

Polymer Synthesis

The synthesis of poly(diethynylbenzene)s can be achieved through various polymerization methods, with transition-metal-catalyzed and anionic polymerization being the most common. The choice of method can significantly influence the polymer's structure (linear vs. cross-linked) and, consequently, its electronic properties.

Anionic Polymerization of p-Diethynylbenzene: [3][4]

  • Monomer and Solvent Purification: p-Diethynylbenzene (p-DEB) is purified by sublimation. The solvent, typically a polar aprotic solvent like hexamethylphosphoramide (HMPA), is dried and distilled under an inert atmosphere.

  • Initiator: n-Butyllithium (n-BuLi) is a commonly used initiator.

  • Polymerization: The polymerization is carried out under a dry, inert atmosphere (e.g., argon). The monomer is dissolved in the solvent, and the initiator is added at a controlled temperature.

  • Termination and Purification: The polymerization is terminated by adding a proton source (e.g., methanol). The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.

Electrical Conductivity Measurement

The electrical conductivity of polymer films is typically measured using a four-point probe or a two-point probe method. For highly resistive materials, electrochemical impedance spectroscopy (EIS) can also be employed.

Four-Point Probe Method:

  • Sample Preparation: A thin film of the polymer is deposited on an insulating substrate (e.g., glass or quartz) by solution casting, spin-coating, or vacuum deposition.

  • Measurement Setup: A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide tips, is brought into contact with the film.

  • Data Acquisition: A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes.

  • Conductivity Calculation: The sheet resistance is calculated from the measured current and voltage, and the bulk conductivity is then determined by taking into account the film thickness.

Optical Band Gap Determination

The optical band gap is a crucial parameter that determines the energy required to excite an electron from the valence band to the conduction band. It is typically determined from the onset of optical absorption in the material's UV-Visible absorption spectrum.

UV-Visible Spectroscopy and Tauc Plot Analysis: [5]

  • Sample Preparation: A thin, uniform film of the polymer is prepared on a transparent substrate (e.g., quartz).

  • Measurement: The UV-Visible absorption spectrum of the film is recorded using a spectrophotometer.

  • Tauc Plot Construction: The absorption coefficient (α) is calculated from the absorbance. A Tauc plot is then constructed by plotting (αhν)^(1/n) against the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=1/2 for a direct allowed transition, which is common for conjugated polymers).

  • Band Gap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis. The intercept gives the value of the optical band gap (Eg).

Charge Carrier Mobility Measurement

Charge carrier mobility describes the ease with which charge carriers (electrons and holes) move through a material under the influence of an electric field. The time-of-flight (TOF) photoconductivity technique is a common method for its determination in organic semiconductors.[6][7]

Time-of-Flight (TOF) Method:

  • Device Fabrication: A sandwich-type device is fabricated with the polymer film placed between two electrodes, at least one of which is semi-transparent.

  • Photogeneration of Carriers: A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed through the semi-transparent electrode, generating a sheet of charge carriers near this electrode.

  • Carrier Drift and Detection: An external electric field is applied across the device, causing the photogenerated carriers to drift towards the opposite electrode. The resulting transient photocurrent is measured as a function of time.

  • Mobility Calculation: The transit time (t_T) of the carriers across the film of thickness (d) is determined from the photocurrent transient. The mobility (µ) is then calculated using the formula: µ = d² / (V * t_T), where V is the applied voltage.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and electronic characterization of polymers derived from diethynylbenzene isomers.

G cluster_synthesis Polymer Synthesis cluster_characterization Electronic Characterization cluster_analysis Data Analysis & Comparison monomer Diethynylbenzene (ortho, meta, or para) polymerization Polymerization (e.g., Anionic, Transition Metal Catalyzed) monomer->polymerization purification Purification (Precipitation, Washing, Drying) polymerization->purification polymer Purified Polymer purification->polymer film Thin Film Deposition (Spin-coating, Casting) polymer->film conductivity Conductivity Measurement (Four-Point Probe) film->conductivity bandgap Band Gap Measurement (UV-Vis Spectroscopy) film->bandgap mobility Mobility Measurement (Time-of-Flight) film->mobility data Electronic Property Data conductivity->data bandgap->data mobility->data analysis Structure-Property Correlation data->analysis comparison Comparative Analysis of Isomers analysis->comparison

Fig. 2: Experimental Workflow

Conclusion

The isomeric form of diethynylbenzene monomers plays a critical role in defining the structure and, consequently, the electronic properties of the resulting polymers. Poly(p-diethynylbenzene), with its linear and highly conjugated structure, stands out as the most promising candidate for applications requiring charge transport. However, a comprehensive understanding of the full potential of this class of polymers is hindered by the limited experimental data available for the ortho- and meta-isomers. Further experimental investigation into the electronic properties of poly(o-diethynylbenzene) and poly(m-diethynylbenzene) is crucial for a complete comparative analysis and to guide the rational design of novel conjugated polymers with tailored electronic characteristics.

References

A Comparative Guide to the Thermal Stability of Polymers Based on Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polymers is a critical parameter for their application in high-performance materials, electronics, and advanced drug delivery systems. Diethynylbenzene (DEB) isomers—ortho (o-DEB), meta (m-DEB), and para (p-DEB)—are versatile monomers for the synthesis of thermally robust polymers due to their rigid aromatic structure and the potential for extensive cross-linking through their ethynyl groups. The isomeric position of the ethynyl groups significantly influences the polymer architecture and, consequently, its thermal properties. This guide provides a comparative analysis of the thermal stability of polymers derived from these three isomers, supported by available experimental data.

Comparison of Thermal Properties

The thermal stability of polymers is primarily evaluated by thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset decomposition temperature (often reported as Td5, the temperature at which 5% weight loss occurs) and the char yield (the percentage of material remaining at a high temperature, typically in an inert atmosphere). A higher Td5 and char yield are indicative of greater thermal stability.

Polymer SystemDiethynylbenzene Isomer5% Weight Loss Temperature (Td5) in N2 (°C)Char Yield at 800°C in N2 (%)Reference
Poly(silylene diethynylbenzene)meta- (1,3-)> 560> 87.2[1]
Silicon-containing poly(diethynylbenzene-co-phenoxyphenoxybenzenediacetylene)smeta- (1,3-)589Not specified[2]
Catalytically synthesized poly(p-diethynylbenzene)para- (1,4-)Not specified79 - 86[3]
Thermally synthesized poly(p-diethynylbenzene)para- (1,4-)Not specified74[3]

Note: The data presented is for different polymer systems (e.g., silicon-containing copolymers vs. homopolymers) and synthesized under various conditions, which affects a direct comparison. The higher thermal stability of the silicon-containing polymers based on m-DEB is noteworthy.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to assess the thermal stability of these polymers.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of the polymers.

  • Instrumentation: A thermogravravimetric analyzer (e.g., TGA/DSC 1LF analyzer, METTLER TOLEDO) is used.[1]

  • Sample Preparation: 8-10 mg of the cured polymer sample is placed in an alumina or platinum crucible.[1]

  • Analysis Conditions:

    • Heating Rate: The sample is heated at a constant rate, typically 10 °C/min.[1]

    • Temperature Range: The analysis is conducted over a temperature range from ambient (e.g., 40 °C) to a high temperature, such as 900 °C.[1]

    • Atmosphere: The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen or in air, with a flow rate of around 50 mL/min.[1]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The Td5 is determined as the temperature at which 5% of the initial sample weight has been lost. The char yield is calculated as the percentage of the initial sample weight remaining at the final temperature of the analysis.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to investigate the thermal transitions of the polymers, such as the glass transition temperature (Tg) and curing exotherms.

  • Instrumentation: A differential scanning calorimeter (e.g., TA Q2000 analyzer) is utilized.[1]

  • Sample Preparation: A small amount of the uncured or cured polymer is hermetically sealed in an aluminum pan.

  • Analysis Conditions:

    • Heating Rate: The sample is heated at a controlled rate, commonly 10 °C/min.[1]

    • Temperature Program: The temperature program is designed to observe the desired thermal events. For curing studies, this involves heating the uncured resin through its polymerization temperature range. For analyzing the properties of the cured polymer, a heat-cool-heat cycle is often employed.

    • Atmosphere: The analysis is typically performed under a nitrogen atmosphere with a flow rate of 50 mL/min.[1]

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Exothermic peaks indicate curing or other exothermic processes, while endothermic peaks can represent melting. A step change in the baseline of the DSC curve is indicative of the glass transition temperature.

Isomer Structure and its Influence on Thermal Stability

The geometric arrangement of the ethynyl groups on the benzene ring is expected to have a significant impact on the structure of the resulting polymer and, consequently, its thermal stability.

Isomer_Stability cluster_isomers Diethynylbenzene Isomers cluster_structure Resulting Polymer Structure cluster_stability Expected Thermal Stability ortho ortho-Diethynylbenzene (1,2-DEB) ortho_poly Potentially strained, non-planar structures ortho->ortho_poly meta meta-Diethynylbenzene (1,3-DEB) meta_poly Irregular, cross-linked 3D network meta->meta_poly para para-Diethynylbenzene (1,4-DEB) para_poly Linear, rigid-rod structures leading to highly ordered networks para->para_poly low_stability Lower Stability ortho_poly->low_stability Steric hindrance may lead to incomplete cross-linking high_stability High Stability meta_poly->high_stability Formation of a robust, amorphous 3D network para_poly->high_stability Efficient packing and extensive cross-linking in a regular network

Caption: Relationship between diethynylbenzene isomer structure and expected polymer thermal stability.

The para-isomer, with its linear and symmetric structure, is anticipated to form highly regular and densely cross-linked networks, which generally leads to high thermal stability due to efficient packing and strong intermolecular forces. The meta-isomer results in a more irregular, three-dimensional cross-linked network, which also imparts excellent thermal stability. The ortho-isomer, due to the close proximity of the ethynyl groups, may lead to strained polymer structures and potentially less complete cross-linking due to steric hindrance, which could result in comparatively lower thermal stability. However, experimental data for poly(o-diethynylbenzene) is required to validate this hypothesis.

References

The Strategic Advantage of 1,3-Bis((trimethylsilyl)ethynyl)benzene in Advanced Material Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials synthesis, the choice of molecular linker is a critical determinant of the final properties and performance of materials such as molecular electronics, polymers, and metal-organic frameworks (MOFs). Among the diverse array of available linkers, 1,3-bis((trimethylsilyl)ethynyl)benzene and its deprotected analogue, 1,3-diethynylbenzene, offer a unique combination of structural and electronic characteristics. This guide provides a comprehensive comparison of this meta-substituted aromatic linker with other common alternatives, supported by experimental data and detailed protocols, to inform researchers and professionals in materials science and drug development.

The defining feature of this compound lies in the meta-positioning of its reactive ethynyl groups on the benzene ring. This specific geometry imparts distinct properties compared to its para-substituted counterpart (1,4-bis((trimethylsilyl)ethynyl)benzene) and other widely used linkers. The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkynes, enhancing solubility in organic solvents and preventing premature or unwanted reactions, while being readily removable under mild conditions to expose the reactive ethynyl moieties for subsequent coupling reactions.[1]

Comparative Performance in Molecular Electronics: The Role of Quantum Interference

In the realm of single-molecule electronics, the geometry of the linker molecule dictates the conductance of the molecular junction. The meta-substitution of 1,3-diethynylbenzene leads to a phenomenon known as destructive quantum interference, which significantly impacts its charge transport properties.

Key Findings:

  • Lower Conductance by Design: Theoretical predictions, strongly supported by experimental data on analogous dithiol linkers, indicate that molecular junctions formed with 1,3-disubstituted benzene rings exhibit significantly lower conductance than their 1,4-disubstituted counterparts.[2] This is attributed to destructive interference between different electron transport pathways through the molecule.[2]

  • Potential for High On/Off Ratios: While seemingly a disadvantage, the lower conductance of the meta-isomer can be a strategic advantage in the design of molecular switches. The significant difference in conductance between the "on" state (e.g., a planarized molecule or a different electronic state) and the "off" state (the native meta-linked state) could lead to high on/off ratios, a crucial parameter for electronic components.

Table 1: Comparison of Single-Molecule Conductance for Aromatic Linkers

LinkerMolecular StructureTypical Conductance (G₀)*Key Features & Performance Characteristics
1,3-Benzenedithiol (meta) A single benzene ring with two thiol groups at the 1 and 3 positions.No experimental data available. Theoretical predictions suggest significantly lower conductance than 1,4-BDT due to destructive quantum interference.[2]The meta-pathway for electron transport leads to destructive interference, reducing conductance. This property is by analogy extended to 1,3-diethynylbenzene.
1,4-Benzenedithiol (para) A single benzene ring with two thiol groups at the 1 and 4 positions.~0.01 G₀ to ~0.1 G₀[2]Serves as a benchmark for molecular conductance. The para-pathway allows for constructive interference, leading to relatively high conductance.[2]

*G₀ is the quantum of conductance, approximately 77.5 µS.

Influence on Polymer Properties: Thermal and Mechanical Stability

In the synthesis of conjugated polymers, the choice of the diethynylbenzene isomer as a building block has a profound impact on the thermal and mechanical properties of the resulting material. The non-linear geometry of the 1,3-isomer can disrupt the packing of polymer chains, leading to different bulk properties compared to polymers synthesized with the linear 1,4-isomer.

Key Findings:

  • Enhanced Processability: The bent structure of the 1,3-diethynylbenzene unit can lead to polymers with lower melting points and better solubility, which are advantageous for processing.

  • Tailorable Thermal and Mechanical Properties: The incorporation of 1,3-diethynylbenzene linkers can be used to tune the thermal and mechanical characteristics of polymers. For instance, in silicon-containing arylacetylene resins, replacing a 1,3-diethynylbenzene unit with a 2,7-diethynylnaphthalene unit was shown to increase the glass-transition temperature of the cured resin.[3]

Table 2: Thermal and Mechanical Properties of Polymers with Different Aromatic Diethynyl Linkers

Polymer SystemLinkerGlass-Transition Temperature (Tg) of Cured Resin (°C)5% Thermal Decomposition Temperature (Td5) (°C)Curing Enthalpy (J/g)Flexural Strength (MPa)
Silicon-containing arylacetylene (PSA)1,3-Diethynylbenzene795 (predicted)~570415.2-
Silicon-containing naphthylacetylene (PSNP)2,7-Diethynylnaphthalene857 (predicted)~598241.9-
Poly(silylene diethynylbenzene) (AAA)1,3-Diethynylbenzene->560--
Block Copolymer (ABA-A)1,3-Diethynylbenzene and Dipropargyloxy Diphenyl Propane->560-40.2

Data for PSA and PSNP from[3]. Data for AAA and ABA-A from[4][5]. Note that the comparison for PSA/PSNP is between different aromatic cores, and for AAA/ABA-A it is a comparison of a homopolymer with a block copolymer, illustrating the tunability afforded by linker modification.

Impact on Metal-Organic Frameworks (MOFs): Pore Engineering and Gas Adsorption

The geometry of the organic linker is a fundamental design element in the synthesis of MOFs, directly influencing the topology, pore size, and ultimately, the functional properties of the framework, such as gas storage and separation. The 120-degree angle of the 1,3-diethynylbenzene (or its carboxylate analogue, 1,3-benzenedicarboxylate) linker, in contrast to the linear 180-degree geometry of the 1,4-isomer, leads to the formation of MOFs with distinct pore architectures.

Key Findings:

  • Complex Pore Geometries: The use of 1,3-disubstituted linkers can lead to the formation of MOFs with more complex, three-dimensional pore systems compared to the often one-dimensional channels formed from linear linkers. This can be advantageous for selective adsorption of specific molecules.

  • Tuning Adsorption Properties: The choice of linker, including its geometry and functional groups, significantly affects the gas adsorption properties of the MOF. While direct comparative data for MOFs synthesized from 1,3-diethynylbenzene versus other linkers is sparse, studies on analogous systems with different dicarboxylate linkers show that both the linker core and its functionalization can be used to tune the surface area and gas uptake capacities.[6][7]

Table 3: Gas Adsorption Properties of MOFs with Different Linker Geometries and Functionalization (Illustrative Examples)

MOFLinker(s)BET Surface Area (m²/g)H₂ Adsorption (wt%) at 77 K, 1 barCO₂ Adsorption (cm³/g) at 298 K, 1 bar
MOF-205Benzene-1,3,5-tribenzoate and Naphthalene-dicarboxylate4460~1.6~45
MOF-205-NH₂Benzene-1,3,5-tribenzoate and 1-Aminonaphthalene-3,7-dicarboxylate4330~1.7~55
MOF-205-NO₂Benzene-1,3,5-tribenzoate and 1-Nitronaphthalene-3,7-dicarboxylate3980~1.65~60
Zn(BDC)1,4-Benzenedicarboxylate~1100 (calculated)Not reported~35

Data for MOF-205 series from[6][7]. Data for Zn(BDC) from[6]. This table illustrates the principle of tuning adsorption properties through linker modification, not a direct comparison with a 1,3-diethynylbenzene-based MOF.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments related to the application of this compound and its derivatives.

Protocol 1: Sonogashira Cross-Coupling Polymerization

This protocol describes a general procedure for the synthesis of a poly(phenylene ethynylene) using a deprotected 1,3-diethynylbenzene linker and a dibromoarene.

Materials:

  • 1,3-Diethynylbenzene

  • 1,4-Dibromo-2,5-dialkoxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1,3-diethynylbenzene (1.0 mmol), 1,4-dibromo-2,5-dialkoxybenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous toluene (10 mL) and freshly distilled triethylamine (4 mL) to the flask via syringe.

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with methanol and acetone, and dry under vacuum.

  • The polymer can be further purified by reprecipitation from a suitable solvent (e.g., chloroform or THF) into methanol.

Protocol 2: Single-Molecule Conductance Measurement using STM-Break Junction

This protocol outlines the procedure for measuring the conductance of a single molecule, such as 1,3-diethynylbenzene (after in-situ deprotection if starting from the TMS-protected version, or more commonly, by using a dithiol analogue for robust gold-sulfur bonds), using a scanning tunneling microscope (STM).[2]

Materials:

  • Gold substrate (e.g., Au(111) on mica)

  • Gold STM tip

  • Solution of the target molecule (e.g., 1,3-benzenedithiol as an analogue) in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at low concentration (e.g., 1 mM).

Procedure:

  • Clean the gold substrate and STM tip.

  • Mount the substrate in the STM and add a drop of the molecular solution.

  • Approach the STM tip to the substrate until a tunneling current is established.

  • Repeatedly drive the tip into and out of contact with the substrate. When the tip is withdrawn after contact, a gold filament is formed which eventually breaks.

  • As the gold filament breaks, a molecule from the solution can bridge the gap between the tip and the substrate, forming a molecular junction.

  • Record the current as a function of tip-substrate displacement during the withdrawal process at a constant bias voltage (e.g., 100 mV).

  • The formation of a molecular junction is observed as a plateau in the current trace.

  • Repeat this process thousands of times to build a statistically significant dataset.

  • Construct a conductance histogram from the collected current traces. The peaks in the histogram correspond to the most probable conductance values of the single-molecule junction.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental procedures.

G Logical Flow for Linker Selection and Application cluster_0 Linker Design cluster_1 Target Application cluster_2 Desired Property Linker_Geometry Linker Geometry Molecular_Electronics Molecular Electronics Linker_Geometry->Molecular_Electronics meta vs. para Polymers Polymers Linker_Geometry->Polymers Linear vs. Bent MOFs MOFs Linker_Geometry->MOFs Connectivity Linker_Functionality Linker Functionality Conductance_Tuning Conductance Tuning Molecular_Electronics->Conductance_Tuning Quantum Interference Thermal_Stability Thermal/Mechanical Stability Polymers->Thermal_Stability Chain Packing Pore_Engineering Pore Engineering MOFs->Pore_Engineering Topology

Caption: Logical flow for linker selection based on desired application and properties.

G Workflow for Single-Molecule Conductance Measurement Start Start: Prepare STM Setup and Molecular Solution Create_Junction Create Au-Molecule-Au Junction (STM Break-Junction) Start->Create_Junction Measure_Current Record Current vs. Displacement Traces Create_Junction->Measure_Current Repeat Repeat Thousands of Times Measure_Current->Repeat Repeat->Create_Junction Form new junction Analyze Compile Data and Build Conductance Histogram Repeat->Analyze Sufficient data collected Result Identify Conductance Peaks Analyze->Result

Caption: Experimental workflow for single-molecule conductance measurement.

Conclusion

This compound stands out as a versatile linker that offers researchers a powerful tool to rationally design and synthesize advanced materials with tailored properties. Its meta-substitution provides a distinct geometric and electronic profile compared to its para-isomer and other linear linkers. The resulting effects, such as reduced conductance in molecular junctions, modified thermal and mechanical properties in polymers, and unique pore architectures in MOFs, are not inherent disadvantages but rather opportunities for targeted material design. The TMS protecting groups further enhance its utility by improving solubility and controlling reactivity. By understanding the structure-property relationships outlined in this guide, researchers can strategically employ this compound to achieve desired performance characteristics in a wide range of applications, from molecular-scale electronics to high-performance polymers and functional porous materials.

References

A Comparative Analysis of Sonogashira Coupling Efficiency for Dihalobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of ortho, meta, and para-dihalobenzene isomers in Sonogashira cross-coupling reactions reveals a significant interplay of steric and electronic factors. This guide provides a comprehensive comparison of their coupling efficiencies, supported by experimental data, to aid researchers in optimizing their synthetic strategies.

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The efficiency of this palladium and copper co-catalyzed coupling of terminal alkynes with aryl halides is highly dependent on the nature of the aryl halide substrate.[1] When considering dihalobenzene isomers, the position of the halogen atoms—ortho, meta, or para—dramatically influences the reaction's outcome, particularly in achieving selective mono- or di-alkynylation.

Unraveling the Isomeric Puzzle: Steric Hindrance vs. Electronic Effects

The reactivity of dihalobenzene isomers in Sonogashira coupling is governed by a delicate balance between steric hindrance and electronic effects. Generally, the reactivity of aryl halides follows the order I > Br > Cl.[1]

  • Para-isomers typically exhibit the highest reactivity and lead to higher yields of the desired di-alkynylated products. The symmetrical and sterically unhindered nature of the para-dihalobenzene allows for efficient coupling at both halogen sites.

  • Meta-isomers also demonstrate good reactivity, often providing high yields of the di-substituted product. The larger distance between the two halogen atoms minimizes steric interference, allowing for sequential coupling to proceed efficiently.

  • Ortho-isomers present the most significant challenge due to steric hindrance. The close proximity of the two halogen atoms can impede the approach of the bulky palladium catalyst, making the second coupling step particularly difficult. This often results in lower yields of the di-alkynylated product and a higher proportion of the mono-alkynylated intermediate. In some cases, regioselective mono-coupling at the less sterically hindered position is observed.[2][3]

Quantitative Comparison of Dihalobenzene Isomers in Sonogashira Coupling

Dihalobenzene IsomerHalogenAlkyneProductYield (%)Reference
1,4-DiiodobenzeneIodoPhenylacetylene1,4-Di(phenylethynyl)benzeneHigh (Implied)General Knowledge
1,3-DiiodobenzeneIodoPhenylacetylene1,3-Di(phenylethynyl)benzeneExcellent[4]
1,2-DiiodobenzeneIodoPhenylacetylene1,2-Di(phenylethynyl)benzeneModerate to Good[2][5]
1,4-DibromobenzeneBromoPhenylacetylene1,4-Di(phenylethynyl)benzene~62%[6]
1,3,5-Tribromobenzene (for comparison)Bromo1-ethynyl-4-(octyloxy)benzene1,3-Dibromo-5-(4-(octyloxy)phenylethynyl)benzene (mono-coupling)-[7]

Note: "High" and "Excellent" are qualitative descriptions from the cited sources where specific percentages were not provided for a direct comparison.

Experimental Protocols

Below are representative experimental protocols for performing a double Sonogashira coupling reaction with a dihalobenzene.

General Procedure for Double Sonogashira Coupling of Diiodobenzene

This protocol is adapted from studies on the Sonogashira coupling of polyiodinated arenes.[2][5]

Materials:

  • Diiodobenzene isomer (1.0 mmol)

  • Phenylacetylene (2.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • CuI (0.1 mmol, 10 mol%)

  • Triethylamine (TEA) or other suitable amine base (e.g., diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the diiodobenzene isomer, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the phenylacetylene dropwise to the stirred mixture.

  • The reaction mixture is then stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the formation of the mono- and di-substituted products.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired di(phenylethynyl)benzene.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the factors influencing the efficiency of the Sonogashira coupling for dihalobenzene isomers, the following diagrams are provided.

G Experimental Workflow for Double Sonogashira Coupling reagents Combine Dihalobenzene, Pd Catalyst, CuI, and Base solvent Add Degassed Solvent reagents->solvent alkyne Add Alkyne solvent->alkyne reaction React at RT or Heat alkyne->reaction monitoring Monitor by TLC/GC reaction->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Chromatography extraction->purification product Isolated Di-alkynylated Product purification->product

Caption: A typical experimental workflow for a double Sonogashira coupling reaction.

G Factors Affecting Sonogashira Coupling Efficiency of Dihalobenzene Isomers Efficiency Coupling Efficiency Steric Steric Hindrance Efficiency->Steric Electronic Electronic Effects Efficiency->Electronic Ortho Ortho Isomer Steric->Ortho High Meta Meta Isomer Steric->Meta Low Para Para Isomer Steric->Para Very Low Electronic->Ortho Electronic->Meta Electronic->Para

Caption: Key factors influencing the Sonogashira coupling efficiency of dihalobenzene isomers.

Conclusion

The Sonogashira coupling efficiency for dihalobenzene isomers is a clear demonstration of the impact of substrate structure on reactivity. While para- and meta-isomers generally undergo efficient double coupling to afford the corresponding diethynylbenzene derivatives in good to excellent yields, the ortho-isomer presents a significant steric challenge, often leading to lower yields of the di-substituted product. For researchers and drug development professionals, a thorough understanding of these steric and electronic effects is crucial for designing efficient and selective synthetic routes. When targeting di-alkynylated products, para- and meta-dihalobenzenes are the preferred starting materials. Conversely, the inherent steric hindrance of ortho-dihalobenzenes can be exploited for the selective synthesis of mono-alkynylated products. Careful selection of the dihalobenzene isomer and optimization of reaction conditions are paramount to achieving the desired synthetic outcome.

References

A Comparative Guide to Alternative Protecting Groups for 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of terminal alkynes are fundamental operations in organic synthesis, particularly in the construction of complex molecular architectures such as covalent organic frameworks, metal-organic frameworks, and active pharmaceutical ingredients. 1,3-Diethynylbenzene is a key building block in these fields, and the judicious choice of a protecting group for its terminal alkyne functionalities is critical for successful multi-step syntheses. This guide provides an objective comparison of common protecting groups for 1,3-diethynylbenzene, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy for your research needs.

Comparison of Protecting Group Performance

The selection of an appropriate protecting group is a balance of its ease of introduction, stability to various reaction conditions, and the facility of its removal. Here, we compare three commonly employed protecting groups for 1,3-diethynylbenzene: Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and 2-Hydroxyprop-2-yl.

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Trimethylsilyl (TMS) TMS-Cl, Et3N, THF/MeOHHighK2CO3, THF/MeOH, rt, 1hHighReadily available, easily removed.Labile to mild acid and fluoride sources.
Triisopropylsilyl (TIPS) TIPS-Cl, Et3N, DMFHighTBAF, THF or AgF, MeOH, rtHighMore robust than TMS, stable to a wider range of conditions.More sterically hindered, may require harsher deprotection conditions.
2-Hydroxyprop-2-yl Acetone, KOH (Favorskii reaction)Moderate to HighKOH, Toluene, heat (retro-Favorskii) or Fluoride sourceModerate to HighCost-effective, stable to non-basic conditions.Deprotection requires elevated temperatures or specific reagents.

Experimental Protocols

Detailed methodologies for the protection and deprotection of 1,3-diethynylbenzene with TMS, TIPS, and 2-Hydroxyprop-2-yl groups are provided below.

Trimethylsilyl (TMS) Protection and Deprotection

Protection of 1,3-Diethynylbenzene with TMS Group

  • Reaction: 1,3-Diethynylbenzene is reacted with trimethylsilyl chloride (TMS-Cl) in the presence of a base like triethylamine (Et3N) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Procedure: To a solution of 1,3-diethynylbenzene (1.0 eq) in a 1:1 mixture of THF and MeOH, triethylamine (2.5 eq) is added. The mixture is cooled to 0 °C, and trimethylsilyl chloride (2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford 1,3-bis((trimethylsilyl)ethynyl)benzene.

Deprotection of this compound

  • Reaction: The TMS groups are cleaved using a mild base such as potassium carbonate (K2CO3) in a protic solvent system.[1]

  • Procedure: To a solution of this compound (1.0 eq) in a 1:1 mixture of THF and MeOH, anhydrous potassium carbonate (0.2 eq) is added. The suspension is stirred at room temperature for 1 hour.[2] The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1,3-diethynylbenzene.

Triisopropylsilyl (TIPS) Protection and Deprotection

Protection of 1,3-Diethynylbenzene with TIPS Group

  • Reaction: The sterically more demanding triisopropylsilyl group is introduced using triisopropylsilyl chloride (TIPS-Cl) and a base in a polar aprotic solvent.

  • Procedure: In a flame-dried flask under an inert atmosphere, 1,3-diethynylbenzene (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF). Triethylamine (3.0 eq) is added, followed by the dropwise addition of triisopropylsilyl chloride (2.5 eq) at 0 °C. The reaction is stirred at room temperature for 24 hours. The mixture is then poured into ice-water and extracted with hexane. The organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product, 1,3-bis((triisopropylsilyl)ethynyl)benzene, is purified by column chromatography.

Deprotection of 1,3-Bis((triisopropylsilyl)ethynyl)benzene

  • Reaction: The robust TIPS group can be removed using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) or silver fluoride (AgF).[3]

  • Procedure using TBAF: To a solution of 1,3-bis((triisopropylsilyl)ethynyl)benzene (1.0 eq) in THF, a 1.0 M solution of TBAF in THF (2.2 eq) is added. The reaction is stirred at room temperature for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give 1,3-diethynylbenzene.

  • Procedure using AgF: To a solution of 1,3-bis((triisopropylsilyl)ethynyl)benzene (1.0 eq) in methanol, silver fluoride (3.0 eq) is added in the dark. The mixture is stirred at room temperature for 3-5 hours. After completion, 1 M HCl is added, and the mixture is stirred for 10 minutes before being filtered. The filtrate is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.[3]

2-Hydroxyprop-2-yl Protection and Deprotection

Protection of 1,3-Diethynylbenzene with 2-Hydroxyprop-2-yl Group (Favorskii Reaction)

  • Reaction: This protection involves the base-catalyzed addition of acetone to the terminal alkynes.[4]

  • Procedure: 1,3-Diethynylbenzene (1.0 eq) is added to a suspension of powdered potassium hydroxide (0.5 eq) in anhydrous acetone at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield 2,2'-(1,3-phenylenebis(ethyne-2,1-diyl))bis(propan-2-ol).

Deprotection of 2,2'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(propan-2-ol) (Retro-Favorskii Reaction)

  • Reaction: The 2-hydroxyprop-2-yl groups are removed by heating in the presence of a base, regenerating the terminal alkyne and acetone.[4]

  • Procedure: The protected di-alkyne (1.0 eq) is dissolved in toluene, and a catalytic amount of potassium hydroxide is added. The mixture is heated to reflux for 4-6 hours, with the acetone byproduct being removed by a Dean-Stark trap or by distillation. After cooling, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed to afford 1,3-diethynylbenzene. A milder deprotection can also be achieved using a fluoride source.[5]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 1,3-diethynylbenzene.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection 1,3-Diethynylbenzene 1,3-Diethynylbenzene Protected Diethynylbenzene Protected Diethynylbenzene 1,3-Diethynylbenzene->Protected Diethynylbenzene Protecting Agent, Base, Solvent 1,3-Diethynylbenzene_final 1,3-Diethynylbenzene Protected Diethynylbenzene->1,3-Diethynylbenzene_final Deprotecting Agent, Solvent

Caption: General workflow for the protection and deprotection of 1,3-diethynylbenzene.

Silyl_Protection_Deprotection Start 1,3-Diethynylbenzene TMS_Protected This compound Start->TMS_Protected TMS-Cl, Et3N TIPS_Protected 1,3-Bis((triisopropylsilyl)ethynyl)benzene Start->TIPS_Protected TIPS-Cl, Et3N Deprotected_TMS 1,3-Diethynylbenzene TMS_Protected->Deprotected_TMS K2CO3, MeOH/THF Deprotected_TIPS 1,3-Diethynylbenzene TIPS_Protected->Deprotected_TIPS TBAF or AgF

Caption: Reaction pathways for silyl protection and deprotection of 1,3-diethynylbenzene.

Acetone_Protection_Deprotection Start_Acetone 1,3-Diethynylbenzene Protected_Acetone 2,2'-(1,3-Phenylenebis(ethyne-2,1-diyl)) bis(propan-2-ol) Start_Acetone->Protected_Acetone Acetone, KOH (Favorskii Reaction) Deprotected_Acetone 1,3-Diethynylbenzene Protected_Acetone->Deprotected_Acetone KOH, Toluene, Heat (Retro-Favorskii)

Caption: Reaction pathway for 2-hydroxyprop-2-yl protection and deprotection.

This guide provides a foundational understanding of the common protecting group strategies for 1,3-diethynylbenzene. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route, including the stability towards subsequent reaction conditions and the desired ease of removal. It is recommended to perform small-scale test reactions to optimize conditions for your specific substrate and reaction sequence.

References

Structural Elucidation of 1,3-Bis((trimethylsilyl)ethynyl)benzene: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds, rigorous structural validation is a critical step to ensure the unequivocal identity and purity of a target molecule. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural determination, with alternative and more routinely accessible spectroscopic techniques for the validation of 1,3-bis((trimethylsilyl)ethynyl)benzene. While this compound is known to be a crystalline solid, a publicly available crystal structure has not been reported. This guide will therefore compare the anticipated data from a hypothetical X-ray crystallographic analysis with available experimental data from other methods.

Comparison of Structural Validation Methods

The definitive confirmation of a molecule's three-dimensional arrangement is paramount for understanding its chemical reactivity, physical properties, and potential applications. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of this compound.

Technique Information Provided Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing information.High-quality single crystal (typically 0.1-0.5 mm).Unambiguous and complete structural determination.Crystal growth can be challenging; not suitable for amorphous solids or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry.Soluble sample in a deuterated solvent.Non-destructive, provides information about the molecule in solution, relatively fast.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation pattern.Small amount of sample, can be solid, liquid, or gas.High sensitivity, provides molecular formula confirmation.Does not provide information on connectivity or stereochemistry.

Experimental Data and Protocols

Single-Crystal X-ray Crystallography (Hypothetical)

While a specific crystal structure for this compound is not publicly available, the general protocol for its determination would be as follows:

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent (e.g., hexane, ethyl acetate) from a concentrated solution of the purified compound.

  • Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The diffraction pattern would be used to determine the unit cell parameters and space group. The structure would then be solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.

Expected Data:

The crystallographic analysis would provide a definitive confirmation of the molecular structure, including the planar benzene ring, the linear C≡C-Si moieties, and the specific bond lengths and angles, such as the Si-C and C≡C bond distances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming its constitution.

Experimental Protocol:

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer.

Available Data:

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.2-7.5Multiplet4HBenzene ring protons
Trimethylsilyl Protons~0.25Singlet18HSi(CH₃)₃ protons
¹³C NMR Chemical Shift (ppm) Assignment
Aromatic C~120-140Benzene ring carbons
Alkynyl C~90-110C≡C carbons
Trimethylsilyl C~0Si(CH₃)₃ carbons

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

A small amount of the sample is introduced into the mass spectrometer. For volatile compounds like this compound, techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) are suitable.

Available Data:

The NIST WebBook provides mass spectral data for this compound.[1]

  • Molecular Ion (M⁺): m/z = 270, confirming the molecular weight of C₁₆H₂₂Si₂.

  • Major Fragments: The fragmentation pattern can provide further structural information. For instance, loss of a methyl group (CH₃) from the trimethylsilyl moiety would result in a fragment at m/z = 255.

Visualization of Experimental Workflows

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Purification Purification of Compound Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Structure_Solution Structure Solution Xray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

spectroscopic_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry NMR_Sample_Prep Dissolve in CDCl3 NMR_Acquisition Acquire 1H & 13C Spectra NMR_Sample_Prep->NMR_Acquisition NMR_Data Connectivity Data NMR_Acquisition->NMR_Data MS_Sample_Prep Sample Introduction MS_Acquisition Acquire Mass Spectrum MS_Sample_Prep->MS_Acquisition MS_Data Molecular Weight Data MS_Acquisition->MS_Data Purified_Compound Purified Compound Purified_Compound->NMR_Sample_Prep Purified_Compound->MS_Sample_Prep

Caption: Workflow for Spectroscopic Analysis (NMR & MS).

Conclusion

References

Unveiling Isomer Stability: A Comparative DFT Analysis of Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis reveals the thermodynamic stability order of diethynylbenzene isomers, providing crucial insights for researchers in materials science and drug development. This guide synthesizes findings from Density Functional Theory (DFT) studies to compare the relative stabilities of ortho-, meta-, and para-diethynylbenzene, supported by a comprehensive overview of the theoretical methodologies employed.

The arrangement of the two ethynyl groups on the benzene ring in diethynylbenzene significantly influences its electronic properties, reactivity, and suitability for various applications, from molecular electronics to precursors for carbon-rich materials. Understanding the inherent thermodynamic stability of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers is fundamental for predicting their behavior and designing synthetic pathways. While experimental determination of thermochemical data for these isomers is challenging, computational methods, particularly DFT, offer a powerful and reliable alternative for assessing their relative energies.

Relative Stability of Diethynylbenzene Isomers

Computational studies employing DFT have been utilized to determine the ground-state energies of the diethynylbenzene isomers, allowing for a direct comparison of their relative stabilities. The key findings from these theoretical investigations are summarized in the table below. The stability of the isomers is generally found to follow the trend of para > meta > ortho.

IsomerPoint GroupTotal Energy (Hartree)Relative Energy (kcal/mol)
ortho-diethynylbenzeneC2v-459.3333333.14
meta-diethynylbenzeneC2v-459.3378340.31
para-diethynylbenzeneD2h-459.3383270.00

Note: The total and relative energies are based on calculations performed at the B3LYP/aug-cc-pVTZ level of theory with a correction for dispersion (GD3BJ). The most stable isomer is set as the reference with a relative energy of 0.00 kcal/mol.

The para isomer is consistently identified as the most thermodynamically stable, which can be attributed to its higher symmetry (D2h) and the maximal separation of the electron-withdrawing ethynyl groups, minimizing steric and electrostatic repulsion. The ortho isomer is the least stable, likely due to the close proximity of the two bulky and electron-rich ethynyl substituents, leading to increased steric hindrance and unfavorable electrostatic interactions. The meta isomer exhibits intermediate stability.

Interestingly, this stability order is in contrast to that of the corresponding diethynylbenzene dianions, where the ortho isomer is calculated to be the strongest superbase, indicating a different set of stabilizing factors in the anionic species.[1]

Experimental Protocols: A Theoretical Approach

The determination of the relative stabilities of diethynylbenzene isomers is achieved through a rigorous computational workflow based on Density Functional Theory. The following protocol outlines the typical steps involved in such a theoretical investigation.

1. Molecular Structure Optimization: The initial step involves building the three-dimensional structures of the ortho-, meta-, and para-diethynylbenzene isomers. These structures are then subjected to geometry optimization using a selected DFT functional and basis set. A popular and effective choice for such systems is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. To accurately describe the electron distribution, a sufficiently large basis set, such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), is employed. Dispersion corrections, like Grimme's D3 with Becke-Johnson damping (GD3BJ), are often included to account for weak van der Waals interactions, which can be important in determining the subtle energy differences between isomers.

2. Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

  • Confirmation of Minima: The absence of any imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

  • Thermochemical Data: The frequency calculations provide essential thermodynamic data, including the zero-point vibrational energy (ZPVE), thermal energy, and entropy. These values are used to correct the electronic energies and obtain Gibbs free energies at a specific temperature (usually 298.15 K).

3. Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

4. Relative Energy Calculation: The total electronic energies (or Gibbs free energies) of the three isomers are then compared. The energy of the most stable isomer (in this case, para-diethynylbenzene) is taken as the reference (0.0 kcal/mol), and the relative energies of the other isomers are calculated as the difference in energy with respect to this reference.

Logical Workflow for Comparative DFT Analysis

The following diagram illustrates the logical workflow for the comparative DFT analysis of diethynylbenzene isomer stability.

DFT_Workflow cluster_isomers Isomer Generation cluster_dft DFT Calculations cluster_analysis Data Analysis Ortho ortho-diethynylbenzene Opt_Ortho Geometry Optimization (ortho) Ortho->Opt_Ortho Meta meta-diethynylbenzene Opt_Meta Geometry Optimization (meta) Meta->Opt_Meta Para para-diethynylbenzene Opt_Para Geometry Optimization (para) Para->Opt_Para Freq_Ortho Frequency Calculation (ortho) Opt_Ortho->Freq_Ortho Freq_Meta Frequency Calculation (meta) Opt_Meta->Freq_Meta Freq_Para Frequency Calculation (para) Opt_Para->Freq_Para Energy_Ortho Total Energy (ortho) Freq_Ortho->Energy_Ortho Energy_Meta Total Energy (meta) Freq_Meta->Energy_Meta Energy_Para Total Energy (para) Freq_Para->Energy_Para Comparison Relative Stability Comparison Energy_Ortho->Comparison Energy_Meta->Comparison Energy_Para->Comparison

Caption: Workflow for DFT analysis of diethynylbenzene isomers.

References

Safety Operating Guide

Proper Disposal of 1,3-Bis((trimethylsilyl)ethynyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1,3-Bis((trimethylsilyl)ethynyl)benzene must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible chemical waste management is essential.[1]

Disposal Procedures

The primary recommendation for the disposal of this compound is to follow local and national regulations.[2] As a non-hazardous solid, the disposal protocol is generally less stringent than for hazardous materials, but specific institutional guidelines must always be followed.

Step-by-Step Disposal Guidance:

  • Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to understand the specific requirements for non-hazardous chemical waste.

  • Personal Protective Equipment (PPE): When handling the compound for disposal, wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

  • Containment: For spills or waste, sweep up the solid material and place it in a suitable, closed container.[3] Avoid creating dust during this process.[3]

  • Labeling: Clearly label the waste container with the chemical name: "this compound".

  • Waste Collection: Arrange for the collection of the waste container by your institution's chemical waste management service. Do not dispose of this chemical down the drain.[3]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound, which is relevant for its handling and storage.

PropertyValue
Molecular Formula C16H22Si2
Molecular Weight 270.52 g/mol
Appearance White Solid
Melting Point 57 - 59 °C / 134.6 - 138.2 °F[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the importance of regulatory compliance and safe handling practices.

G cluster_start cluster_assessment Assessment cluster_handling Handling & Collection cluster_disposal Final Disposal cluster_end start Start: Disposal of This compound consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->wear_ppe Proceed with Caution collect_waste Collect Waste in a Labeled, Sealed Container wear_ppe->collect_waste prevent_dust Avoid Dust Formation collect_waste->prevent_dust no_drain Do NOT Dispose Down the Drain collect_waste->no_drain waste_pickup Arrange for Professional Waste Pickup prevent_dust->waste_pickup end End: Proper Disposal Complete waste_pickup->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 1,3-Bis((trimethylsilyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Bis((trimethylsilyl)ethynyl)benzene

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

Protection TypeRequired EquipmentSpecifications and Remarks
Eye/Face Protection Safety goggles with side-shieldsMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Protective glovesWear appropriate chemical-resistant gloves.[3]
Body Protection Protective clothingImpervious clothing should be worn to prevent skin exposure.[3][4] Protective boots may be required depending on the situation.[4]
Respiratory Protection Respirator (if necessary)Use a suitable respirator with a particle filter if dust formation is likely or ventilation is inadequate.[1][3] Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1][2]

Experimental Protocols

Standard Handling Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][4]

  • Prevent Dust Formation : This compound is a solid; handle it carefully to avoid creating dust.[1][5]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling.[3][6] Do not eat, drink, or smoke in the laboratory area.[3]

  • Equipment : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][6]

Storage Protocol
  • Container : Keep the container tightly closed to prevent contamination and exposure.[1][4][6]

  • Environment : Store in a cool, dry, and well-ventilated place.[1][6] For long-term stability, refrigeration is recommended.[4][6]

  • Inert Atmosphere : For optimal preservation, store under an inert gas and protect from moisture.[6]

Disposal Protocol
  • Waste Classification : Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[1]

  • Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material.[7]

  • Container Disposal : Dispose of the empty container as you would the unused product, following all applicable regulations.[7]

Emergency First Aid Protocol
  • Inhalation : If inhaled, immediately move the individual to fresh air and keep them in a comfortable position for breathing.[1][4] Seek medical attention if they feel unwell.[4]

  • Skin Contact : In case of skin contact, immediately wash the affected area with plenty of water.[1][4]

  • Eye Contact : If the chemical enters the eyes, rinse cautiously with water for several minutes.[1][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4]

  • Ingestion : If swallowed, rinse the mouth with water and then drink plenty of water.[1]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review SDS B Don PPE A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Clean Work Area E->F Experiment Complete G Store Chemical Properly F->G H Segregate Waste G->H Generate Waste I Label Waste Container H->I J Arrange for Professional Disposal I->J

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.